Diethyl 2-(5-nitropyridin-2-yl)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(5-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKVECFUKSRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383215 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60891-70-5 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to Diethyl 2-(5-nitropyridin-2-yl)malonate: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth examination of Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS No. 60891-70-5), a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis via Nucleophilic Aromatic Substitution (SNAr), detailing a robust experimental protocol and the underlying mechanistic principles that ensure success. Furthermore, this guide will cover the compound's physicochemical properties, spectroscopic signature, and critical downstream reactions, such as nitro group reduction and malonic ester transformations. The pivotal role of this intermediate in the synthesis of complex pharmaceutical agents, including Varenicline, will be highlighted, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
Introduction: Strategic Importance in Synthesis
Diethyl 2-(5-nitropyridin-2-yl)malonate is a specialized organic compound that merges three synthetically valuable motifs: a pyridine ring, a nitro group, and a diethyl malonate substituent. This combination makes it a highly versatile intermediate, particularly in the construction of complex nitrogen-containing heterocycles. The pyridine core is a common feature in pharmaceuticals, and the electron-withdrawing nitro group serves two key purposes: it activates the pyridine ring for specific chemical transformations and provides a handle for conversion into an amino group, a crucial step in building many bioactive molecules. The diethyl malonate group is a classic carbon-carbon bond-forming reagent, enabling chain extension and the introduction of further functionality.
Its most notable application lies in its role as a precursor in the synthesis of important pharmaceutical compounds, where its carefully designed structure allows for efficient and controlled assembly of complex molecular architectures.
Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key data for Diethyl 2-(5-nitropyridin-2-yl)malonate are summarized below.
| Property | Value | Source |
| CAS Number | 60891-70-5 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [2] |
| Molecular Weight | 282.25 g/mol | [2] |
| IUPAC Name | Diethyl 2-(5-nitropyridin-2-yl)propanedioate | N/A |
| Appearance | Typically a solid | [3] |
| Solubility | Soluble in polar aprotic solvents like DMSO, DMF, and chlorinated solvents. | [4][5] |
Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most direct and widely employed method for synthesizing Diethyl 2-(5-nitropyridin-2-yl)malonate is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is both efficient and mechanistically well-understood.
Causality of the Synthetic Strategy
The logic behind this synthetic choice rests on fundamental principles of organic reactivity:
-
Electrophilic Pyridine Ring: The pyridine ring is naturally electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position.
-
Activated Leaving Group: The nitro group's influence renders the chlorine atom at the 2-position highly susceptible to displacement by a nucleophile.
-
Nucleophilic Malonate: Diethyl malonate is readily deprotonated by a suitable base to form a soft, resonance-stabilized carbanion (enolate). This enolate is an excellent nucleophile for attacking the electron-poor pyridine ring.
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[6][7] The nucleophilic malonate enolate first attacks the carbon bearing the leaving group (chlorine), forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticity is then restored by the expulsion of the chloride ion, yielding the final product.[6]
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure designed for high yield and purity.
Materials:
-
2-Chloro-5-nitropyridine
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 equivalents) carefully washed with hexanes to remove mineral oil, or add anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base without interfering with the nucleophile.[4]
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 30-60 minutes. The cessation of hydrogen gas evolution (if using NaH) indicates the complete formation of the sodium salt of diethyl malonate.
-
SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimum amount of anhydrous DMF or DMSO and add it dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-chloro-5-nitropyridine spot is consumed.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with water and brine.[8] Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid or oil can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
The true value of Diethyl 2-(5-nitropyridin-2-yl)malonate lies in the reactivity of its functional groups, which can be manipulated to build molecular complexity.
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, a cornerstone transformation in many synthetic routes. This amine serves as a nucleophile or a precursor for diazotization, enabling a wide array of subsequent reactions.
-
Catalytic Hydrogenation: Standard conditions such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate are highly effective.[9] This method is clean and often provides high yields.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic acid can also be used, particularly when other functional groups in the molecule might be sensitive to hydrogenation.
The resulting compound, Diethyl 2-(5-aminopyridin-2-yl)malonate, is a valuable intermediate in its own right.[10]
Hydrolysis and Decarboxylation of the Malonic Ester
The diethyl malonate moiety is a masked acetic acid group. This transformation, often called the malonic ester synthesis, is a classic method for preparing carboxylic acids.
-
Saponification: The two ester groups are hydrolyzed to carboxylate salts using a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution.
-
Acidification & Decarboxylation: Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylates to form a malonic acid derivative. Upon gentle heating, this species readily loses carbon dioxide (CO₂) to yield the corresponding substituted acetic acid, in this case, 2-(5-nitropyridin-2-yl)acetic acid. This product is another key intermediate for further elaboration.[10]
Application Spotlight: Intermediate in Varenicline Synthesis
A prominent application of Diethyl 2-(5-nitropyridin-2-yl)malonate is its use as a key intermediate in the synthesis of Varenicline (marketed as Chantix® or Champix®).[9][11] Varenicline is a prescription medication used to treat nicotine addiction.[9]
In the synthesis of Varenicline, the amine generated from the reduction of the nitro group and the acetic acid derivative formed after decarboxylation are both critical components that are incorporated into the final complex tetracyclic structure of the drug.[11][12][13] The strategic placement of these functional groups in the starting material simplifies the overall synthetic pathway, making it more efficient for large-scale production.
Safety and Handling
-
General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicology data for this compound is limited, related compounds like nitropyridines can be toxic and irritants. Malonic esters may cause skin and eye irritation.[14] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved from [Link]
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-
MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved from [Link]
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Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. Retrieved from [Link]
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-
Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
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New Drug Approvals. (n.d.). Varenicline. Retrieved from [Link]
-
Semantic Scholar. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
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Chemsrc. (n.d.). Mexidol | CAS#:2364-75-2. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl malonate - NIST WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 174890-58-5,ethyl 2-(5-aMinopyridin-2-yl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Diethyl diallylmalonate | C13H20O4 | CID 76664. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl malonate - NIST WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate: Mechanism and Practical Application
Abstract: Diethyl 2-(5-nitropyridin-2-yl)malonate is a pivotal building block in contemporary medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of complex heterocyclic scaffolds, including kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, focusing on the underlying reaction mechanism. We will dissect the causality behind experimental choices, present a detailed and validated laboratory protocol, and address potential side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic transformation.
Part 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr)
The synthesis of diethyl 2-(5-nitropyridin-2-yl)malonate from 2-chloro-5-nitropyridine and diethyl malonate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions which are characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings and are facilitated by the presence of strong electron-withdrawing groups.[1][2]
The overall transformation proceeds via a two-step addition-elimination mechanism.[3][4] The success of this specific synthesis hinges on two critical electronic features of the 2-chloro-5-nitropyridine substrate:
-
The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack compared to a standard benzene ring.[5]
-
The 5-Nitro Group: The nitro (-NO₂) group is a powerful electron-withdrawing substituent. Its placement para to the C2 position (the site of substitution) is crucial. It activates the ring towards nucleophilic attack and, more importantly, stabilizes the negatively charged intermediate formed during the reaction through resonance.[1][2]
Step-by-Step Mechanistic Breakdown
-
Deprotonation of Diethyl Malonate: The reaction is initiated by the deprotonation of diethyl malonate using a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The protons on the α-carbon of diethyl malonate are particularly acidic (pKa ≈ 14 in DMSO) due to the inductive effect of the two adjacent ester carbonyl groups and the resonance stabilization of the resulting conjugate base.[6] This step generates a highly nucleophilic enolate anion. The choice of base is critical; using the corresponding alkoxide (e.g., sodium ethoxide with ethyl esters) prevents transesterification, a potential side reaction.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The diethyl malonate enolate attacks the electron-deficient C2 carbon of 2-chloro-5-nitropyridine, which bears the leaving group (Cl⁻). This addition step temporarily breaks the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] This is typically the rate-determining step of the reaction.[7]
-
Resonance Stabilization: The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the pyridine ring and, most significantly, onto the oxygen atoms of the para-nitro group.[1][3] This delocalization effectively spreads the charge, lowering the activation energy required for the intermediate's formation. Without a strongly electron-withdrawing group in the ortho or para position, this intermediate would be too high in energy to form at a practical rate.[1][3]
-
Rearomatization and Product Formation: In the final, rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group. This elimination step yields the final product, diethyl 2-(5-nitropyridin-2-yl)malonate.[4]
Below is a diagram illustrating the SNAr mechanism.
Caption: The S-N-Ar mechanism for diethyl 2-(5-nitropyridin-2-yl)malonate synthesis.
Part 2: Experimental Protocol and Optimization
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and allow for informed troubleshooting.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Purity |
| 2-Chloro-5-nitropyridine | 158.55 | 0.05 | 1.0 | 7.93 g | >98% |
| Diethyl Malonate | 160.17 | 0.06 | 1.2 | 9.61 g (9.15 mL) | >99% |
| Sodium Hydride (NaH) | 24.00 | 0.06 | 1.2 | 2.40 g (60% in oil) | 60% dispersion |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 200 mL | <50 ppm H₂O |
| Saturated NH₄Cl (aq) | - | - | - | 100 mL | - |
| Ethyl Acetate | - | - | - | 300 mL | ACS Grade |
| Brine | - | - | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - | ~20 g | - |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Expertise & Trustworthiness: An inert atmosphere is critical because sodium hydride reacts violently with water and the enolate intermediate can be quenched by atmospheric moisture, reducing yield.
-
-
Enolate Formation: To the flask, add sodium hydride (2.40 g, 60% dispersion). Suspend the NaH in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction prevents an uncontrolled exotherm during the addition of diethyl malonate, which could lead to side reactions.
-
-
Nucleophile Generation: Add diethyl malonate (9.15 mL) dropwise to the stirred NaH suspension over 20-30 minutes via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Causality: The slow addition ensures complete deprotonation and controlled hydrogen gas evolution. Stirring for an hour ensures the formation of the sodium salt of the enolate is complete.
-
-
SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (7.93 g) in anhydrous THF (100 mL) and add this solution dropwise to the enolate mixture at room temperature over 30 minutes. The reaction mixture will typically develop a deep red or purple color, characteristic of the Meisenheimer complex.
-
Expertise & Trustworthiness: A slight excess (1.2 eq) of diethyl malonate and base ensures that the limiting reagent, 2-chloro-5-nitropyridine, is fully consumed.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting 2-chloro-5-nitropyridine spot is no longer visible.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) to neutralize the excess base and decompose any remaining NaH.
-
Causality: A saturated NH₄Cl solution is a mild acid source that effectively quenches the reaction without causing significant hydrolysis of the product's ester groups, which could occur with stronger acids.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine the organic extracts.
-
Expertise & Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine (100 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure product as a yellow solid.
Part 3: Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of the target compound.
Part 4: Troubleshooting and Side Reactions
-
Dialkylation: A common side product in malonic ester synthesis is the dialkylated product.[8][9] In this SNAr context, this is less of a concern as the product is an arylated malonate, and a second arylation is highly unlikely under these conditions.
-
Ester Hydrolysis: If the reaction is quenched with a strong aqueous base or acid, or if the workup is prolonged, hydrolysis of the diethyl ester groups can occur.[6] Using saturated NH₄Cl for the quench minimizes this risk.
-
Incomplete Reaction: If the starting materials are wet or the atmosphere is not inert, the base will be consumed, leading to incomplete deprotonation of the diethyl malonate and thus a poor yield. Ensure all reagents and solvents are anhydrous.
References
-
Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved from [Link]
-
Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. Retrieved from [Link]
-
(n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
(n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Technical Guide: 13C NMR Analysis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Executive Summary
Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS: 60891-70-5) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including Factor Xa inhibitors and other kinase-targeting therapeutics.[1][2] Its structural integrity is defined by the coupling of an electron-deficient 5-nitropyridine ring with a diethyl malonate moiety.[2]
For the analytical chemist, this molecule presents a unique challenge: prototropic tautomerism .[2] The acidity of the methine proton (
Part 1: Structural Analysis & Electronic Environment[2][3]
Before acquisition, we must map the electronic environment to predict chemical shifts accurately.[2] The molecule consists of three distinct magnetic domains:
-
The Pyridine Core (Electron Deficient): The nitrogen atom at position 1 and the nitro group at position 5 create a highly deshielded environment, particularly at C2 and C6.
-
The Malonate "Swing" Arm: Contains two equivalent ester carbonyls and an acidic
-carbon.[2] -
The Tautomeric Interface: The
-carbon connects the two systems.[2] In the Keto form, this is an hybridized carbon (~55-60 ppm).[2] In the Enol form, it becomes hybridized (~90-105 ppm), often stabilized by intramolecular hydrogen bonding to the pyridine nitrogen.[2]
Tautomeric Equilibrium Logic
-
Non-polar Solvents (CDCl3): The keto form typically predominates, but the enol form may persist if stabilized by an intramolecular H-bond (N...HO).
-
Polar Aprotic Solvents (DMSO-d6): Can disrupt internal H-bonds or stabilize the ionic enolate form if trace base is present, leading to peak broadening or significant chemical shift changes.[2]
Part 2: Experimental Protocol
To ensure reproducibility and minimize artifacts arising from concentration effects or water contamination, follow this standardized protocol.
Sample Preparation Workflow
Figure 1: Standardized sample preparation workflow to ensure high-resolution acquisition.[2]
Acquisition Parameters (13C {1H} Decoupled)
-
Field Strength:
100 MHz (for Carbon) / 400 MHz (Proton equivalent) recommended to resolve aromatic coupling.[2] -
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C5, C=O) have long T1 relaxation times.[2] Insufficient delay will suppress these signals.[2][3]
-
Scans (NS): Minimum 512 scans (Concentration dependent).
-
Temperature: 298 K (25°C).[2] Note: Variable temperature (VT) experiments may be required if tautomeric broadening is observed.
Part 3: 13C NMR Spectral Assignment
The following table synthesizes literature data and calculated substituent chemical shifts (SCS) for the Keto tautomer in CDCl3.
Table 1: 13C NMR Assignment (100 MHz, CDCl3)
| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C=O | Quaternary | 166.5 | Absent | Typical ester carbonyl range; deshielded by oxygen.[2][3] |
| C2 (Py) | Quaternary | 158.2 | Absent | Ipso to malonate.[2][3] Deshielded by ring Nitrogen and substituent effect.[2] |
| C6 (Py) | Methine | 148.8 | Up (+) | |
| C5 (Py) | Quaternary | 144.5 | Absent | Ipso to Nitro group.[2] |
| C4 (Py) | Methine | 133.1 | Up (+) | |
| C3 (Py) | Methine | 124.3 | Up (+) | |
| O-CH2 | Methylene | 62.4 | Down (-) | Ethoxy group methylene.[2][3] |
| Methine | 57.8 | Up (+) | Diagnostic Peak. Alpha to two carbonyls + Pyridine.[2][3] | |
| CH3 | Methyl | 14.1 | Up (+) | Ethoxy group methyl.[2][3] |
Critical Validation Steps
-
The "Missing" Quaternary Carbons: In a rapid scan, C2 (158.2 ppm) and C5 (144.5 ppm) often appear weak due to long relaxation times and lack of NOE.[2] Do not mistake noise for absence. Increase D1 if these are not visible.
-
The Tautomeric Shift: If you observe a small quaternary signal around 100-110 ppm and a carbonyl shift, this indicates the presence of the Enol form (C=C-OH).[2] In DMSO-d6, the equilibrium shifts, and the
-CH signal at 57.8 ppm may diminish or broaden.[2]
Part 4: Structural Validation Logic
To confirm the structure and rule out common synthetic byproducts (such as unreacted 2-chloro-5-nitropyridine or diethyl malonate), use the following logic flow.
Figure 2: Decision tree for spectral validation and impurity flagging.
Troubleshooting Common Issues
-
Issue: Extra peaks in the aliphatic region (~40-45 ppm).[2]
-
Issue: Splitting of the ethyl signals (CH2/CH3).
-
Cause: Restricted rotation or chirality induced by stable enol forms, making the two ethyl groups diastereotopic.[2]
-
-
Issue: Missing C5 signal.
References
-
Synthesis & Characterization: L. W. A. van der Heijden, et al. "Synthesis and tautomeric behavior of 2-substituted malonates."[2] Journal of Organic Chemistry, 2014 . (Demonstrates the synthetic pathway via nucleophilic aromatic substitution).
-
Tautomerism Mechanics: Jimenez-Cruz, F., et al. "Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates."[2] Journal of Molecular Structure, 2015 .[1][2] Link
-
General NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[2] (Source for base additivity rules for pyridine and malonates).
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[2] SDBS Compounds and Spectral Search. (Validated chemical shifts for analogous nitropyridines).
Sources
Mass spectrometry of Diethyl 2-(5-nitropyridin-2-yl)malonate
An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2-(5-nitropyridin-2-yl)malonate
Introduction: Contextualizing the Analyte
Diethyl 2-(5-nitropyridin-2-yl)malonate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a nitropyridine core, a known pharmacophore in various therapeutic agents, with a diethyl malonate substituent, a versatile synthetic handle for further molecular elaboration. The precise characterization of such molecules is paramount for ensuring identity, purity, and stability during the drug discovery pipeline. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide provides a comprehensive examination of the mass spectrometric behavior of Diethyl 2-(5-nitropyridin-2-yl)malonate. We will move beyond procedural descriptions to explore the causal relationships between molecular structure, ionization techniques, and fragmentation pathways. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expert-level insights required for robust analytical characterization.
Physicochemical Properties and Structural Overview
A foundational understanding of the analyte's properties is critical for designing an effective mass spectrometry experiment.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₂O₆ | [1][2] |
| Molecular Weight | 282.25 g/mol | [1] |
| CAS Number | 60891-70-5 | [1] |
| Structure | O=C(OCC)C(C1=NC=C(=O)C=C1)C(OCC)=O | [1] |
The molecule possesses several key features that dictate its mass spectrometric behavior:
-
A Basic Pyridine Nitrogen: This site is readily protonated, making Electrospray Ionization (ESI) in positive mode a highly effective method for generating a strong molecular ion signal[3][4].
-
Two Ester Groups: The diethyl malonate moiety is susceptible to characteristic cleavages, including loss of ethoxy radicals, ethanol, and the entire malonate group[5][6].
-
An Aromatic Nitro Group: This group can undergo specific fragmentations, such as the loss of neutral NO or NO₂ radicals, particularly under higher energy conditions or with certain ionization techniques like Atmospheric Pressure Chemical Ionization (APCI)[7][8].
Chapter 1: Ionization & Instrumentation - The "Why" Behind the Method
The choice of ionization source and mass analyzer is the most critical decision in the analytical workflow. The goal is to generate an intact molecular ion efficiently and then to induce structurally informative fragmentation.
Ionization Source Selection: ESI vs. APCI
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase[9]. For Diethyl 2-(5-nitropyridin-2-yl)malonate, ESI in positive ion mode is the premier choice. The acidic mobile phase (e.g., containing 0.1% formic acid) ensures the pyridine nitrogen is protonated in solution, facilitating the generation of a highly stable and abundant protonated molecule, [M+H]⁺. This stability minimizes in-source fragmentation, providing a clean precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves ionization in the gas phase via a corona discharge[10]. While APCI could ionize this analyte, it is generally a higher-energy technique than ESI and may lead to greater in-source fragmentation, potentially diminishing the molecular ion signal. However, APCI in negative ion mode could be explored, as nitroaromatic compounds are known to form stable anions[7][11]. This can provide complementary data, particularly regarding the nitro group's behavior.
Mass Analyzer Selection: Quadrupole vs. Time-of-Flight
-
Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis. Its ability to perform Selected Reaction Monitoring (SRM) provides exceptional sensitivity and selectivity by isolating a specific precursor ion and detecting only a specific fragment ion.
-
Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-TOF): These instruments are ideal for high-resolution accurate mass (HRAM) measurements. Determining the accurate mass of the parent ion and its fragments allows for the unambiguous confirmation of elemental composition, a critical component of structural elucidation and regulatory submissions.
For a comprehensive characterization, a Q-TOF instrument is recommended, as it combines the ion selection capabilities of a quadrupole with the high-resolution analysis of a TOF.
Chapter 2: Experimental Protocols
The following protocols are designed as a self-validating system, ensuring reproducibility and data integrity.
Overall Analytical Workflow
The logical flow from sample to data interpretation is crucial for a successful analysis.
Sources
- 1. 60891-70-5|Diethyl 2-(5-nitropyridin-2-yl)malonate|BLD Pharm [bldpharm.com]
- 2. King-Pharm Co., Ltd. [king-pharm.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. tandfonline.com [tandfonline.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
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- 11. Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-(5-nitropyridin-2-yl)malonate
Abstract
This technical guide provides a comprehensive framework for the analysis of Diethyl 2-(5-nitropyridin-2-yl)malonate using Fourier Transform Infrared (FTIR) spectroscopy. Intended for researchers, chemists, and quality control professionals, this document details the theoretical principles, practical experimental protocols, and in-depth data interpretation required for unambiguous structural verification. We explore the expected vibrational modes based on the molecule's distinct functional groups—including the aromatic nitro moiety and the diethyl malonate substituent—and present a validated, step-by-step protocol using Attenuated Total Reflectance (ATR) for high-fidelity spectral acquisition. By grounding theoretical predictions with practical expertise, this guide serves as an essential resource for the characterization of this and structurally related compounds.
Introduction
Overview of Diethyl 2-(5-nitropyridin-2-yl)malonate
Diethyl 2-(5-nitropyridin-2-yl)malonate is a polysubstituted heterocyclic compound of significant interest in synthetic organic and medicinal chemistry. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] The molecule's structure is characterized by a pyridine ring functionalized with a strongly electron-withdrawing nitro group and a nucleophilic diethyl malonate group.[2] This unique electronic and structural arrangement makes precise chemical characterization paramount for its use in further synthetic transformations.
The Role of Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[3] The principle is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) in its chemical bonds.[4] Each functional group possesses a characteristic absorption frequency, making the resulting IR spectrum a unique molecular "fingerprint."[5] For a molecule like Diethyl 2-(5-nitropyridin-2-yl)malonate, FTIR spectroscopy provides a direct and reliable method to confirm the presence of its key structural components: the aromatic ring, the nitro group, and the ester functionalities.
Theoretical IR Spectral Analysis: A Predictive Approach
A proactive analysis of the molecular structure allows for the prediction of the key absorption bands in the IR spectrum. This predictive step is crucial for efficient and accurate spectral interpretation.
Molecular Structure and Key Functional Groups
The structure of Diethyl 2-(5-nitropyridin-2-yl)malonate contains several IR-active functional groups. A logical first step is to deconstruct the molecule and identify the expected vibrational modes for each component.
Caption: Molecular structure of Diethyl 2-(5-nitropyridin-2-yl)malonate.
Predicted IR Absorption Bands
Based on established correlation charts, we can anticipate the following key absorption bands.[6][7] The presence of the electron-withdrawing nitro group attached to the aromatic ring is expected to influence the exact position of these bands.[8]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Comments |
| C-H Stretch (Aromatic) | Pyridine Ring C-H | 3100 - 3000 | Weak to Medium | Aromatic C-H stretches appear at higher frequencies than aliphatic ones.[4] |
| C-H Stretch (Aliphatic) | Ethyl (-CH₂) and Methyl (-CH₃) | 2980 - 2850 | Medium | Characteristic of sp³ hybridized C-H bonds in the diethyl ester groups. |
| C=O Stretch (Ester) | -COO- | 1750 - 1735 | Strong | This is one of the most prominent peaks. The electron-withdrawing 5-nitropyridin-2-yl group may slightly increase the frequency compared to a standard alkyl ester.[9] |
| N-O Asymmetric Stretch | Aromatic Nitro (-NO₂) | 1550 - 1475 | Strong | Aromatic nitro groups show a very strong, characteristic absorption in this region.[8][10] This is a key diagnostic peak. |
| C=C & C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Weak | Multiple bands are expected from the ring stretching vibrations. These can sometimes overlap with other peaks. |
| N-O Symmetric Stretch | Aromatic Nitro (-NO₂) | 1360 - 1290 | Strong | The second key diagnostic peak for the nitro group. The presence of both strong symmetric and asymmetric stretches is definitive proof.[8][11] |
| C-O Stretch (Ester) | -C-O- | 1300 - 1100 | Strong | Two distinct C-O stretches are expected from the C-O-C linkage of the ester groups. |
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy
For routine analysis of solid organic compounds, Attenuated Total Reflectance (ATR) is the preferred technique over traditional methods like KBr pellets.[12]
Causality: ATR requires minimal to no sample preparation, eliminating potential issues with sample grinding, moisture contamination from KBr, and non-uniform sample distribution.[13][14] The technique works by passing an IR beam through a high-refractive-index crystal (e.g., diamond or germanium).[15] An evanescent wave penetrates a few microns into the sample placed in direct contact with the crystal, generating a high-quality, reproducible spectrum of the sample's surface.[16]
Instrumentation and Setup
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
Step-by-Step Experimental Workflow
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This is a critical self-validating step that records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid Diethyl 2-(5-nitropyridin-2-yl)malonate powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Sample Scan: Acquire the IR spectrum of the sample using the predefined parameters.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background and displayed in units of transmittance or absorbance. Perform a baseline correction if necessary.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.
Experimental Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Data Interpretation: A Practical Analysis
The acquired spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies from Section 2.2.
Peak Assignment
The following table provides an example of how an experimental spectrum for Diethyl 2-(5-nitropyridin-2-yl)malonate would be interpreted.
| Observed Peak (cm⁻¹) | Intensity | Assigned Vibration | Confirmation Notes |
| ~3085 | Weak | Aromatic C-H Stretch | Confirms the presence of the pyridine ring. |
| ~2980, 2940 | Medium | Aliphatic C-H Stretch | Corresponds to the -CH₂- and -CH₃ groups of the ethyl esters. |
| ~1745 | Strong, Sharp | Ester C=O Stretch | A dominant peak, confirming the malonate ester functionality. Its position is consistent with an ester attached to an sp² carbon.[17] |
| ~1530 | Very Strong | Asymmetric NO₂ Stretch | A key diagnostic peak. Its high intensity and position are characteristic of an aromatic nitro compound.[8][10] |
| ~1470, 1580 | Medium | Aromatic C=C/C=N Stretch | Confirms the heterocyclic aromatic ring structure. |
| ~1350 | Very Strong | Symmetric NO₂ Stretch | The second definitive peak for the nitro group. The presence of both this and the ~1530 cm⁻¹ peak provides unambiguous evidence.[11] |
| ~1250, 1180 | Strong | Ester C-O Stretch | Corresponds to the stretching of the C-O single bonds in the two ester groups. |
Verifying Structural Integrity
The successful identification of all the key bands listed above provides strong, coherent evidence for the correct chemical structure.
-
Presence of Nitro Group: Confirmed by the two very strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹.
-
Presence of Diethyl Malonate Group: Confirmed by the strong C=O stretch at ~1745 cm⁻¹, the aliphatic C-H stretches (~2980 cm⁻¹), and the strong C-O stretches (~1250-1180 cm⁻¹).
-
Presence of Pyridine Ring: Confirmed by the aromatic C-H stretch (~3085 cm⁻¹) and the C=C/C=N ring vibrations.
The absence of significant peaks in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹) confirms the purity of the sample and the absence of hydrolysis or starting materials.
Conclusion
FTIR spectroscopy, particularly when utilizing the ATR technique, is a powerful, efficient, and highly reliable method for the structural confirmation of Diethyl 2-(5-nitropyridin-2-yl)malonate. By combining a theoretical understanding of group frequencies with a robust experimental protocol, researchers can rapidly verify the molecular identity and purity of the compound. The key diagnostic markers—the strong, sharp ester carbonyl stretch around 1745 cm⁻¹ and the pair of intense nitro group absorptions at approximately 1530 cm⁻¹ and 1350 cm⁻¹—serve as an unmistakable signature for this molecule. This guide provides the necessary framework to perform and interpret these measurements with confidence.
References
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved January 31, 2026, from [Link]
-
Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved January 31, 2026, from [Link]
-
University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved January 31, 2026, from [Link]
- Hameed, B., et al. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. International Journal of Advanced Engineering Research and Science.
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved January 31, 2026, from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 31, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved January 31, 2026, from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved January 31, 2026, from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. Retrieved January 31, 2026, from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2018). Nitropyridines, Their Synthesis and Reactions. Retrieved January 31, 2026, from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved January 31, 2026, from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATE ESTERS. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved January 31, 2026, from [Link]
-
Analytical Chemistry. (n.d.). Infrared Quantitative Analysis Data. Retrieved January 31, 2026, from [Link]
-
Autechaux. (2024). The Chemical Profile of 2-Methyl-5-nitropyridine. Retrieved January 31, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATES AND OXALATES: TEMPERATURE EFFECT. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved January 31, 2026, from [Link]
-
Journal of Chemical Education. (1990). Simplified infrared functional group correlation chart. Retrieved January 31, 2026, from [Link]
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Stability and Storage Conditions for Diethyl 2-(5-nitropyridin-2-yl)malonate
Technical Guide for Research & Development
Executive Summary
Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS: 60891-70-5) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, antimicrobial agents, and nitrogen-containing pharmaceutical intermediates.[1][2][3] Its chemical utility is derived from the high acidity of the
However, this same electronic activation renders the compound moderately unstable under ambient conditions. It is particularly susceptible to base-catalyzed hydrolysis and subsequent decarboxylation . Optimal preservation requires strict exclusion of moisture and storage at 2–8°C in an inert atmosphere. This guide details the mechanistic basis for these requirements and provides actionable protocols for handling and storage.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | Diethyl 2-(5-nitropyridin-2-yl)malonate |
| CAS Number | 60891-70-5 |
| Molecular Formula | |
| Molecular Weight | 282.25 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Purity Requirement | |
| Key Functional Groups | Nitropyridine (electron-deficient), Malonate diester (acidic |
Stability Profile Analysis
Hydrolytic Instability (Critical Risk)
The central malonate core is flanked by a 5-nitropyridine ring. The nitro group (
-
Mechanism: Moisture initiates hydrolysis of the ethyl ester groups to form the mono-acid or di-acid intermediate.
-
Catalysts: Even trace alkalinity (from glass surfaces or impurities) accelerates this process exponentially.
Thermal Decarboxylation
Upon partial or total hydrolysis, the resulting 2-(5-nitropyridin-2-yl)malonic acid is thermally unstable.
-
Thermodynamic Drive: The electron-deficient pyridine ring stabilizes the carbanion intermediate formed during decarboxylation.
-
Outcome: The compound irreversibly degrades into Ethyl 2-(5-nitropyridin-2-yl)acetate (from mono-hydrolysis) or 2-methyl-5-nitropyridine derivatives (from total hydrolysis/decarboxylation), releasing
gas which can pressurize sealed vials.
Photostability
Nitro-aromatic compounds are intrinsically photo-active. Prolonged exposure to UV or high-intensity visible light can induce:
-
Nitro-to-nitroso reduction pathways.
-
Radical formation at the benzylic-like
-position. -
Recommendation: Amber glassware is mandatory.
Mechanistic Degradation Pathway
The following diagram illustrates the cascade from moisture exposure to irreversible degradation.
Figure 1: Step-wise degradation pathway triggered by moisture and heat.
Storage & Handling Protocols
To maintain purity >95% over 12+ months, the following "Gold Standard" protocol must be implemented.
Primary Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Reduces the kinetic rate of hydrolysis and suppresses the energy required for decarboxylation.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Why: Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid.
-
-
Container: Tightly sealed glass vial with a Teflon-lined (PTFE) cap.
-
Why: PTFE is chemically inert and provides a superior moisture barrier compared to standard polyethylene caps.
-
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening .
-
Risk: Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.
-
-
Aliquotting: If the compound is to be used frequently, aliquot into single-use vials inside a glovebox or dry bag.
-
Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or Acetonitrile) stored over molecular sieves. Avoid protic solvents (Methanol, Ethanol) for long-term storage as transesterification can occur.
Storage Decision Logic
Figure 2: Decision tree for optimal storage based on usage frequency.
Quality Control & Analytical Monitoring
Routine monitoring is required to verify stability, especially after prolonged storage.
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Ester carbonyl).
-
Pass Criteria: Single peak >95% area.
-
Fail Indicators: Appearance of earlier-eluting peaks (Carboxylic acids are more polar) or later-eluting decarboxylated products (less polar than the acid, but distinct from parent).
1H-NMR Validation
-
Solvent:
or . -
Key Diagnostic Signals:
- 1.1-1.3 ppm (t, 6H): Methyl protons of the ethyl esters.
- 4.1-4.3 ppm (q, 4H): Methylene protons of the ethyl esters.
-
~5.0-5.5 ppm (s, 1H): The methine (
-CH) proton. Note: This proton is exchangeable and acidic; disappearance or shift indicates degradation/tautomerization. -
Aromatic Region: Shifts in the pyridine ring protons indicate changes in the electronic environment (e.g., hydrolysis of the ester).
Safety & Disposal
-
Hazards: Irritant (Skin/Eye/Respiratory). The nitro group poses a potential explosion hazard if heated under confinement or mixed with strong reducing agents.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides
will be generated). Do not dispose of in aqueous waste streams.
References
-
PubChem. (2025). Compound Summary for CID 13860724: Diethyl 2-methyl-2-(5-nitropyridin-2-yl)malonate (Analogous Structure Stability Data). Retrieved from [Link]
- Piorko, A. et al. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates. J. Chem. Soc. Perkin Trans. 1.
Sources
An In-depth Technical Guide to the Solubility of Diethyl 2-(5-nitropyridin-2-yl)malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and process chemistry. Diethyl 2-(5-nitropyridin-2-yl)malonate is a compound of interest in medicinal chemistry, and its solubility characteristics in various organic solvents are critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of diethyl 2-(5-nitropyridin-2-yl)malonate. It delves into the molecular structure of the compound, predicts its solubility in a range of common organic solvents based on first principles, and provides detailed, field-proven experimental protocols for researchers to determine its solubility with high accuracy. This guide is intended to be a valuable resource for scientists seeking to understand and manipulate the solubility of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like diethyl 2-(5-nitropyridin-2-yl)malonate, which holds potential as a building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is paramount. The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis. Furthermore, solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy.
This guide will first deconstruct the molecular features of diethyl 2-(5-nitropyridin-2-yl)malonate to provide a theoretical basis for its solubility behavior. Subsequently, it will present a series of robust experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise and reliable data.
Molecular Structure and Physicochemical Properties
To predict the solubility of diethyl 2-(5-nitropyridin-2-yl)malonate, we must first examine its molecular structure and inherent physicochemical properties.
Table 1: Physicochemical Properties of Diethyl 2-(5-nitropyridin-2-yl)malonate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |
| Molecular Weight | 282.25 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| SMILES | O=C(OCC)C(C1=NC=C(=O)C=C1)C(OCC)=O | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
The structure reveals several key features that will govern its solubility:
-
Aromatic Pyridine Ring: The pyridine ring is a heterocyclic aromatic system containing a nitrogen atom.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the pyridine ring electron-deficient. The nitro group is also highly polar.
-
Diethyl Malonate Moiety: This part of the molecule consists of a central carbon atom attached to two ethoxycarbonyl (-COOEt) groups. The ester groups are polar and can act as hydrogen bond acceptors.
The overall polarity of the molecule is a balance between the polar nitro and ester groups and the less polar aromatic ring and ethyl chains. This balance dictates its affinity for different types of organic solvents.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Based on the structure of diethyl 2-(5-nitropyridin-2-yl)malonate, we can predict its solubility in various classes of organic solvents.
Table 2: Predicted Solubility of Diethyl 2-(5-nitropyridin-2-yl)malonate in Common Organic Solvents
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | None | Low | The high polarity of the nitro and ester groups will have weak interactions with the non-polar hexane. |
| Toluene | Non-polar | None | Low to Moderate | The aromatic nature of toluene may offer some π-π stacking interactions with the nitropyridine ring, potentially leading to slightly better solubility than in hexane. |
| Diethyl Ether | Slightly Polar | Acceptor | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the acidic proton on the malonate's central carbon, and its slight polarity can interact with the ester and nitro groups. |
| Ethyl Acetate | Moderately Polar | Acceptor | High | As an ester itself, ethyl acetate has similar polarity to the diethyl malonate portion of the molecule, and it can effectively solvate the polar groups. Synthesis of similar compounds often uses ethyl acetate as a solvent.[3] |
| Acetone | Polar Aprotic | Acceptor | High | The highly polar carbonyl group of acetone will strongly interact with the polar functionalities of the solute. Diethyl malonate is very soluble in acetone.[4] |
| Ethanol | Polar Protic | Donor & Acceptor | Moderate to High | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the nitro and ester groups. However, the non-polar ethyl groups of ethanol may have less favorable interactions with the aromatic ring. Recrystallization of similar nitropyridine derivatives has been performed from ethanol.[5][6] |
| Methanol | Polar Protic | Donor & Acceptor | Moderate to High | Similar to ethanol, but its smaller size and higher polarity may lead to slightly different solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Very High | DMF is a powerful polar aprotic solvent that is excellent at dissolving a wide range of organic compounds, including those with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | DMSO is another highly polar aprotic solvent with a strong ability to solvate polar molecules. |
| Dichloromethane (DCM) | Moderately Polar | None | Moderate to High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions are useful, experimental determination of solubility is essential for accurate data. Here, we present three widely used methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
This is a classic and straightforward method for determining equilibrium solubility.[7]
Principle: A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid is determined.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of diethyl 2-(5-nitropyridin-2-yl)malonate to a vial containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid. The difference in weight gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Diagram 1: Gravimetric Solubility Determination Workflow
Caption: Workflow for gravimetric solubility determination.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.
Principle: A calibration curve of absorbance versus concentration is first generated using standard solutions of the compound. The absorbance of a filtered saturated solution is then measured, and the concentration is determined from the calibration curve.
Experimental Protocol:
-
Determine λmax: Prepare a dilute solution of diethyl 2-(5-nitropyridin-2-yl)malonate in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution.
-
Dilute and Measure: Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution.
Diagram 2: Spectrophotometric Solubility Determination Workflow
Caption: Workflow for spectrophotometric solubility determination.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of material are available.[8]
Principle: Similar to UV-Vis spectrophotometry, a calibration curve is generated by injecting standard solutions of known concentrations into an HPLC system and measuring the peak area. The peak area of a filtered and diluted saturated solution is then used to determine its concentration.
Experimental Protocol:
-
Develop HPLC Method: Develop a suitable HPLC method for the analysis of diethyl 2-(5-nitropyridin-2-yl)malonate. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for compounds of this polarity.[9]
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations in the mobile phase.
-
Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method.
-
Dilute and Analyze: Withdraw a small aliquot of the clear supernatant, filter it through a 0.45 µm syringe filter, and dilute it with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility of the original saturated solution.
Diagram 3: HPLC-Based Solubility Determination Workflow
Caption: Workflow for HPLC-based solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of diethyl 2-(5-nitropyridin-2-yl)malonate:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute lattice forces.
-
Solvent Polarity: As discussed, the polarity of the solvent is a major determinant of solubility.
-
Presence of Impurities: The presence of impurities can either increase or decrease the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, therefore, different solubilities.
Conclusion
References
-
PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Diethyl malonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 2-(2-nitrobenzyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
Canadian Journal of Chemistry. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of continuous synthesizing methyl diethyl malonate.
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Acta Crystallographica Section E. (2017). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Retrieved from [Link]
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Role of Diethyl 2-(5-nitropyridin-2-yl)malonate as a synthetic building block
This technical guide details the utility, synthesis, and application of Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5) as a pivotal intermediate in medicinal chemistry.
Executive Summary
In modern drug discovery, Diethyl 2-(5-nitropyridin-2-yl)malonate serves as a high-value "linchpin" scaffold. It enables the rapid installation of a 5-nitropyridine moiety —a privileged pharmacophore found in kinase inhibitors, anticoagulants (Factor IXa inhibitors), and antibiotics.
Unlike standard cross-coupling methods (Suzuki-Miyaura) that require unstable pyridine boronic acids, this building block leverages Nucleophilic Aromatic Substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Diethyl 2-(5-nitropyridin-2-yl)propanedioate |
| CAS Number | 60891-70-5 |
| Molecular Formula | |
| Molecular Weight | 282.25 g/mol |
| Physical State | Pale yellow to off-white solid |
| Acidity ( | ~9–10 (estimated for malonate CH) |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthesis Strategy: The Pathway
The synthesis of this building block relies on the electron-deficient nature of 2-chloro-5-nitropyridine . The nitro group at the 5-position exerts a strong mesomeric withdrawing effect (-M), significantly activating the C2 position for nucleophilic attack by the diethyl malonate carbanion.
Mechanistic Insight[9]
-
Deprotonation: A base (NaH or KOtBu) generates the malonate enolate.[1]
-
Meisenheimer Complex: The enolate attacks C2 of the pyridine, forming a resonance-stabilized anionic intermediate.
-
Aromatization: Chloride is expelled, restoring aromaticity and yielding the product.
Visualization: Synthesis Workflow
Figure 1:
Core Reactivity & Divergent Applications[11]
Once synthesized, the scaffold offers three distinct vectors for chemical modification, making it a "divergent" intermediate.
Vector A: Krapcho Decarboxylation
Heating the malonate in wet DMSO with LiCl promotes decarboxylation, yielding Ethyl 2-(5-nitropyridin-2-yl)acetate . This is a critical precursor for chain extension or converting the ester to an amide.
Vector B: C-Alkylation
The remaining methine proton on the malonate is highly acidic (
Vector C: Nitro Reduction & Cyclization
Reducing the nitro group (
Visualization: Reactivity Map
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Note: This reaction is exothermic. Strict temperature control is required to prevent polymerization.
Reagents:
-
Diethyl malonate (1.2 equiv)
-
Sodium Hydride (60% dispersion, 2.2 equiv)
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Enolate Formation: To a flame-dried flask under
, add NaH (2.2 equiv) suspended in anhydrous THF. Cool to 0°C.[2] -
Addition: Add Diethyl malonate (1.2 equiv) dropwise over 30 minutes. Evolution of
gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases.-
Why 2.2 equiv NaH? The product formed is more acidic than the starting material and will consume 1 equiv of base immediately.
-
-
Coupling: Add 2-Chloro-5-nitropyridine (1.0 equiv) portion-wise or as a solution in THF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the chloropyridine.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexane).
Protocol 2: Krapcho Decarboxylation to Ethyl 2-(5-nitropyridin-2-yl)acetate
Reagents:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 equiv)
-
Lithium Chloride (2.5 equiv)
-
Water (1.1 equiv)
-
DMSO (Solvent)
Step-by-Step:
-
Dissolve the malonate substrate in DMSO (0.5 M concentration).
-
Add LiCl and water.
-
Heat the mixture to 130°C for 3–5 hours.
-
Checkpoint: Evolution of
gas indicates reaction progress.
-
-
Cool to RT and pour into ice water.
-
Extract with
or EtOAc.[2] The product is often pure enough for subsequent steps after drying and concentration.
References
-
Synthesis of Nitropyridines: Bussiere, D. et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2021.[4][5]
-
Malonate Reactivity: Harter, A. G. et al. "Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate."[4] European Journal of Inorganic Chemistry, 2021.[4]
- Decarboxylation Methods: Krapcho, A. P.
-
Pharmaceutical Applications: "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Acta Pharmaceutica Sinica B, 2021.
-
Commercial Availability & Properties: "Diethyl 2-(5-nitropyridin-2-yl)malonate CAS 60891-70-5 Data Sheet." BLD Pharm / PubChem.
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Introduction to nucleophilic aromatic substitution on nitropyridines
Introduction to Nucleophilic Aromatic Substitution ( ) on Nitropyridines
Executive Summary
The nitropyridine scaffold is a cornerstone in the synthesis of bioactive heterocycles, appearing frequently in FDA-approved kinase inhibitors and GPCR ligands. While the pyridine ring is inherently electron-deficient, the addition of a nitro group creates a "super-electrophile," enabling rapid and regioselective Nucleophilic Aromatic Substitution (
This guide moves beyond textbook theory to address the practical realities of
Mechanistic Underpinnings[1]
The Addition-Elimination Pathway
Unlike the concerted
-
Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming a resonance-stabilized carbanion.[2]
-
Step 2 (Fast): Re-aromatization via expulsion of the leaving group (LG).
The nitro group functions as an electron sink.[3][4] When positioned ortho or para to the leaving group, it delocalizes the negative charge onto its oxygen atoms, significantly lowering the activation energy (
The "Fluorine Effect"
A common misconception in organic synthesis is that iodine or bromine are the best leaving groups due to weak C-X bonds. In
Causality: The rate-determining step is the formation of the C-N bond (nucleophilic attack), not the breaking of the C-X bond. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction despite the strong C-F bond [1].
Visualizing the Mechanism
The following diagram illustrates the energy landscape and the critical role of the nitro group in stabilizing the intermediate.
Figure 1: Reaction coordinate of
Regioselectivity: The Decision Matrix
Predicting the site of attack on poly-functionalized nitropyridines is critical. The "Ortho/Para Rule" applies relative to the pyridine nitrogen, but the Nitro group often overrides this due to its superior electron-withdrawing capacity.
Case Study A: 2,4-Dichloro-5-nitropyridine
-
Substrate: Cl at C2 and C4;
at C5. -
Outcome: Exclusive substitution at C4 .
-
Reasoning: C4 is ortho to the nitro group.[6] Attack at C4 allows the negative charge to delocalize directly onto the nitro group oxygens.[3][6] Attack at C2 (meta to nitro) lacks this stabilization [2].[6]
Case Study B: 2,6-Dichloro-3-nitropyridine
-
Substrate: Cl at C2 and C6;
at C3. -
Outcome: Preferential substitution at C2 .
-
Reasoning: Both C2 (ortho) and C6 (para) are activated by the nitro group.[4] However, C2 is inductively more electron-deficient due to proximity to the nitro group and the ring nitrogen. Note: Steric bulk of the nucleophile can shift this ratio toward C6.
Regioselectivity Workflow
Figure 2: Decision tree for predicting major regioisomers in chloronitropyridines.
Experimental Optimization & Protocols
Solvent Selection: The "Naked Anion" Effect
Polar aprotic solvents are mandatory. They solvate the cation (e.g.,
| Solvent | Rate Enhancement | Safety Profile | Recommendation |
| DMSO | High ( | Thermal instability >100°C | Preferred (keep T < 80°C) |
| DMF | Medium | Hepatotoxic; Exothermic decomp with NaH | Use if workup requires volatility |
| NMP | High | Reprotoxic (REACH restricted) | Avoid if possible (Green Chem) |
| MeCN | Low | Flammable; Low BP | Good for highly reactive substrates |
Critical Safety Note: Avoid using Sodium Hydride (NaH) in DMF/DMAc on scale. This combination can undergo a runaway exothermic decomposition.[7] Use bases like
Standard Protocol: Morpholine Displacement
Objective: Synthesis of 4-(3-nitropyridin-2-yl)morpholine from 2-chloro-3-nitropyridine.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Acetonitrile (MeCN) or DMSO (if unreactive)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 g, 6.3 mmol) and a magnetic stir bar.
-
Solvation: Add MeCN (10 volumes, 10 mL). Note: If the substrate is 2-chloro-5-nitropyridine, use DMSO due to lower reactivity.
-
Base Addition: Add DIPEA (1.32 mL, 7.6 mmol) via syringe.
-
Nucleophile Addition: Add Morpholine (0.60 mL, 6.9 mmol) dropwise. Exotherm Check: Monitor internal temp; keep < 30°C.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Endpoint: Disappearance of parent mass (M+H 159) and appearance of product (M+H 210).
-
-
Workup:
-
If MeCN: Concentrate in vacuo. Redissolve in EtOAc, wash with water (x2) and brine.
-
If DMSO: Pour into crushed ice/water. The product often precipitates as a yellow solid. Filter and wash with water.
-
Advanced Topic: Nitro-Group Displacement
While the nitro group is an activator, it can also act as a leaving group (denitration), particularly when reacting with fluoride ions (
References
-
Effect of Fluorine as a Leaving Group
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Regioselectivity in Dichloronitropyridines
-
Source: BenchChem.[9] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."
-
-
Safety of Solvents (NaH/DMF Hazards)
- Source: ACS GCI Pharmaceutical Roundtable. "Specific Solvent Issues with the SNAr Reaction."
-
URL:[Link]
-
Nitro Group Displacement (Radiochemistry)
- Source: NIH / PMC.
-
URL:[Link]
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Chemical structure and functional groups of Diethyl 2-(5-nitropyridin-2-yl)malonate
An In-depth Technical Guide to Diethyl 2-(5-nitropyridin-2-yl)malonate
This guide provides a comprehensive technical overview of Diethyl 2-(5-nitropyridin-2-yl)malonate, a pivotal intermediate in medicinal chemistry and agrochemical research. We will delve into its chemical architecture, the interplay of its functional groups, its synthesis, and its strategic application in the development of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, functional understanding of this versatile chemical scaffold.
Introduction to a Versatile Synthetic Building Block
Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS No. 60891-70-5) is a highly functionalized organic molecule that merges two key pharmacophoric motifs: a 5-nitropyridine ring and a diethyl malonate tail.[1][2] This strategic combination results in a compound with unique reactivity, making it an invaluable precursor for synthesizing a wide range of more complex heterocyclic structures. Its primary utility lies in its role as an intermediate for nitrogen-containing drugs, including kinase inhibitors and antimicrobial agents, as well as in the design of novel pesticides.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60891-70-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [2][4][5] |
| Molecular Weight | 282.26 g/mol | [2][4] |
| Appearance | (Expected) Crystalline solid | General chemical knowledge |
| Storage | 2-8°C, dry conditions | [2][5] |
Chemical Structure
The molecule's structure is defined by a central malonate carbon atom covalently bonded to both a 5-nitropyridin-2-yl group and a hydrogen atom. This central carbon is also attached to two carboxyl groups, each esterified with an ethanol moiety.
Caption: Chemical structure of Diethyl 2-(5-nitropyridin-2-yl)malonate.
Analysis of Functional Groups and Reactivity
The compound's utility stems from the distinct chemical properties of its two primary components.
The 5-Nitropyridine Moiety: An Electron-Deficient Aromatic System
The pyridine ring is an aromatic heterocycle. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly reduces the electron density of the entire ring system. This deactivation has a profound effect on its reactivity:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. The nitro group, in particular, activates the C2 and C6 positions for SNAr. This is the key feature exploited in the molecule's synthesis, where a halogen at the 2-position is displaced by the diethyl malonate anion.[1]
-
Handle for Further Functionalization: The nitro group can be readily reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The Diethyl Malonate Moiety: A Versatile Carbon Nucleophile
The diethyl malonate portion of the molecule provides a different, yet equally important, set of reactive handles.[6]
-
The Active Methylene Group: The central methine proton (-CH) is flanked by two electron-withdrawing carbonyl groups of the esters. This positioning makes the proton significantly acidic (the pKa of the parent diethyl malonate is approximately 13).[7] This acidity allows for easy deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbon is the cornerstone of the malonic ester synthesis, enabling the formation of new carbon-carbon bonds.
-
Ester Functionalities: The two ethyl ester groups can undergo various classical ester reactions:
-
Hydrolysis: Treatment with acid or base will hydrolyze the esters to carboxylic acids.
-
Decarboxylation: If hydrolyzed to the dicarboxylic acid, gentle heating typically leads to the loss of one carboxyl group as carbon dioxide, yielding a substituted acetic acid derivative. This is a common strategy to install a carboxymethyl group.[1]
-
Claisen Condensation: The ester can react with other esters in the presence of a strong base.[6]
-
Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for synthesizing Diethyl 2-(5-nitropyridin-2-yl)malonate is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The reaction proceeds by the attack of a nucleophile (the diethyl malonate enolate) on the electron-deficient pyridine ring, displacing a leaving group (typically a halide).
Caption: General workflow for the SNAr synthesis of the title compound.
Exemplary Experimental Protocol
This protocol is a representative methodology based on established chemical principles for SNAr reactions and should be adapted and optimized for specific laboratory conditions.
-
Preparation: To a solution of diethyl malonate (1.1 equivalents) in a suitable anhydrous solvent (e.g., Tetrahydrofuran, DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Enolate Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Nucleophilic Substitution: Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent to the enolate suspension.
-
Reaction: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Diethyl 2-(5-nitropyridin-2-yl)malonate.
Spectroscopic Characterization (Expected)
While a specific experimental spectrum requires acquisition, the structure allows for the confident prediction of its key spectroscopic features.
| Feature | Expected Characteristics |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-9.5 ppm), likely appearing as doublets or doublets of doublets, showing characteristic coupling constants. The proton ortho to the nitro group will be the most downfield shifted. - Malonate CH: A singlet or triplet (depending on coupling to the pyridine ring) around 4.5-5.5 ppm. - Ethyl CH₂: A quartet around 4.2 ppm. - Ethyl CH₃: A triplet around 1.2 ppm. |
| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (~120-160 ppm). The carbon bearing the nitro group will be significantly deshielded. - Ester Carbonyl (C=O): Signals around 165-170 ppm. - Malonate CH: A signal around 50-60 ppm. - Ethyl CH₂ & CH₃: Signals in the upfield region (~60 ppm and ~14 ppm, respectively). |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹. - N-O Stretch (Nitro): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). - C-O Stretch (Ester): Strong band in the 1000-1300 cm⁻¹ region. - Aromatic C=N/C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The electron impact mass spectrum is expected to show a clear molecular ion peak. A characteristic fragmentation pattern would be the loss of the entire diethyl malonate moiety (M-159), which is a common feature for 2-substituted diethyl malonate derivatives.[8] |
Role in Drug Discovery and Development
This molecule is not an end product but a strategic starting point. Its value lies in the ability to selectively manipulate its functional groups to build libraries of potential drug candidates.
Caption: Synthetic pathways originating from the title compound.
By leveraging these transformations, chemists can rapidly access derivatives for structure-activity relationship (SAR) studies. For instance:
-
Reducing the nitro group to an amine provides a vector for attaching various side chains to probe binding pockets in enzymes like kinases.
-
Hydrolyzing and decarboxylating the malonate yields a substituted acetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.
Safety and Handling
As with all laboratory chemicals, Diethyl 2-(5-nitropyridin-2-yl)malonate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on the parent compound diethyl malonate, it may cause skin and serious eye irritation.[9][10] A comprehensive review of the Material Safety Data Sheet (MSDS) is required before handling.
References
-
MySkinRecipes. (n.d.). Diethyl 2-(5-nitropyridin-2-yl)malonate. Retrieved from [Link]
-
Wikipedia. (2024). Diethyl malonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-methyl-2-(5-nitropyridin-2-yl)malonate. Retrieved from [Link]
- Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Complexation by the Cyclopentadienyliron Moiety. J. Chem. Soc., Perkin Trans. 1, 469-474.
- MDPI. (2001).
-
NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]
-
NIST. (n.d.). Diethyl malonate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: diethyl malonate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2a-h from 1a-h using diethyl malonate. Retrieved from [Link]
-
Multichem. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
-
Semantic Scholar. (2024). Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Retrieved from [Link]
-
mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]
Sources
- 1. Diethyl 2-(5-nitropyridin-2-yl)malonate | 60891-70-5 | Benchchem [benchchem.com]
- 2. Diethyl 2-(5-nitropyridin-2-yl)malonate [myskinrecipes.com]
- 3. 60891-70-5|Diethyl 2-(5-nitropyridin-2-yl)malonate|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. ÄÃna DIETHYL (5-NITROPYRIDIN-2-YL)MALONATE 60891-70-5 Výrobci, dodavatelé, továrna â klÃÄovánà [m.cz.keyingchemical.net]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. diethyl malonate [chemister.ru]
- 8. mdpi.com [mdpi.com]
- 9. multichemindia.com [multichemindia.com]
- 10. ICSC 1739 - DIETHYLMALONATE [inchem.org]
Methodological & Application
Synthesis protocol for Diethyl 2-(5-nitropyridin-2-yl)malonate from 2-chloro-5-nitropyridine
Executive Summary
This Application Note details the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate from 2-chloro-5-nitropyridine . This transformation is a classic Nucleophilic Aromatic Substitution (
The resulting scaffold is a critical intermediate for synthesizing functionalized amino acids, pyrrolopyridines, and kinase inhibitors. This guide prioritizes process reliability , emphasizing the thermodynamic behavior of the malonate anion and the critical acidification step required for isolation.
Strategic Analysis & Mechanism
The Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The nitro group at the C5 position is crucial; it acts as an electron-withdrawing group (EWG) that activates the C2-chlorine bond, lowering the energy barrier for the formation of the Meisenheimer complex.
The "Hidden" Stoichiometric Trap
A common failure mode in this synthesis is low yield (~50%) despite full consumption of the starting material. This occurs due to the acidity of the product.
-
Deprotonation: Sodium hydride (NaH) deprotonates diethyl malonate (
) to form the enolate. -
Substitution: The enolate attacks the pyridine, displacing chloride.
-
Product Acidity: The product, Diethyl 2-(5-nitropyridin-2-yl)malonate , has a highly acidic proton at the
-position ( ) due to the combined electron-withdrawing effects of the two esters and the nitropyridine ring. -
The Trap: As the product forms, it immediately protonates the remaining malonate enolate (or consumes a second equivalent of base). Therefore, at least 2.0 equivalents of base are strictly required to drive the reaction to completion.
Reaction Workflow Diagram
Caption: Logical workflow of the
Experimental Design
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Attribute |
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | Electrophile | Solid, verify purity (TLC) |
| Diethyl malonate | 160.17 | 1.2 - 1.5 | Nucleophile | Dry, distill if old |
| Sodium Hydride (60%) | 24.00 | 2.2 | Base | Pyrophoric, wash oil if strict stoichiometry needed |
| THF (or DMF) | 72.11 | Solvent | Medium | Anhydrous, inhibitor-free |
| HCl (1M) or NH4Cl | - | Excess | Quench | Must reach pH < 3 |
Safety Considerations
-
Sodium Hydride (NaH): Reacts violently with moisture, releasing flammable hydrogen gas. Use under inert atmosphere (
or Ar). -
Nitropyridines: Potential sensitizers. Handle in a fume hood.
-
Exotherm: The deprotonation of malonate is exothermic. Control temperature strictly.
Detailed Protocol
Step 1: Enolate Formation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen (
). -
Solvent Charge: Add anhydrous THF (10-15 volumes relative to pyridine).
-
Note: DMF can be used for faster rates, but THF allows for easier aqueous workup.
-
-
Base Addition: Cool the solvent to
(ice bath). Carefully add NaH (60% dispersion, 2.2 equiv) portion-wise. -
Malonate Addition: Add Diethyl malonate (1.2 equiv) dropwise via the addition funnel over 30 minutes.
-
Observation: Vigorous evolution of
gas. The solution may turn slightly cloudy. -
Hold: Stir at
for an additional 30 minutes to ensure complete deprotonation.
-
Step 2: Nucleophilic Aromatic Substitution ( )
-
Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) as a solution in a minimum amount of THF (or solid if finely powdered) to the enolate mixture at
.-
Color Change: The reaction mixture typically turns deep red or purple . This is characteristic of the electron-rich anionic species (Meisenheimer complex or the deprotonated product).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .
-
Optimization: If using THF, heating to
(reflux) is often required to complete the reaction within 4-6 hours. In DMF, RT is usually sufficient.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).
-
Target: Disappearance of the chloropyridine spot (
). -
Note: The product spot may streak or stay at the baseline if the plate is not acidic, as it exists as an anion. Co-spot with acid to see the neutral species.
-
Step 3: Quench & Workup (Critical)
-
Quench: Cool the mixture to
. Carefully quench with Saturated or 1M HCl .-
Endpoint: Adjust pH to 2-3 .[2]
-
Observation: The deep red color should fade to a yellow/orange. This indicates the protonation of the C-H bond at the malonate center.
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers.
-
Extract the aqueous layer 2x with EtOAc.
-
-
Wash: Wash combined organics with Brine, dry over
, and filter. -
Concentration: Evaporate the solvent under reduced pressure.
Step 4: Purification[3][4][5]
-
Crude Analysis: The residue is usually a yellow oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Hexane .
-
Chromatography: If oil, purify via silica gel chromatography (Gradient: 0%
30% EtOAc in Hexanes).-
Yield Expectation: 85-95%.
-
Troubleshooting & Process Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Insufficient Base | Ensure >2.0 equiv NaH is used. The product consumes base.[3] |
| Starting Material Remains | Temperature too low | Heat to reflux (THF) or switch to DMF. |
| Product in Aqueous Layer | pH too high during workup | The product is acidic ( |
| Dark Tarry Impurities | Exotherm uncontrolled | Add malonate slowly at |
References
-
General Malonate Synthesis & Mechanism
- Organic Syntheses, Coll. Vol. 4, p. 293 (1963); Vol. 38, p. 22 (1958).
-
Stoichiometry in Heteroaryl Malonates
- Xiong, H., et al. "Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate." Advances in Biological Sciences Research, vol. 6, 2018.
-
NaH/DMF Conditions for Malonates
- National Institutes of Health (PMC). "Preparation of mono-substituted malonic acid half oxyesters." (Discusses stoichiometry and solvent effects: THF vs DMF).
-
Product Properties (CAS 60891-70-5)
- Chemical identification and structure verification for Diethyl (5-nitropyridin-2-yl)
Sources
A Detailed Protocol for the Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate: A Key Building Block for Pharmaceutical Agents
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Diethyl 2-(5-nitropyridin-2-yl)malonate is a valuable heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical procedural choices, and outline a complete methodology from reagent handling to final product characterization and purification. This guide is designed for researchers in drug discovery and process development, emphasizing safety, reproducibility, and high-yield synthesis.
Introduction and Scientific Background
The substitution of functional groups on pyridine rings is a cornerstone of medicinal chemistry. The 2-substituted-5-nitropyridine scaffold, in particular, is prevalent in many pharmaceutical compounds. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, making reactions like the one described herein efficient and regioselective.
The synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate is achieved through the reaction of 2-chloro-5-nitropyridine with the enolate of diethyl malonate. This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The process involves two primary stages:
-
Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of diethyl malonate, which has a pKa of approximately 13.[3] Sodium hydride (NaH) is an ideal choice as it irreversibly forms the sodium enolate and hydrogen gas, driving the equilibrium forward.
-
Nucleophilic Attack and Substitution: The resulting malonate enolate acts as a potent nucleophile, attacking the electron-deficient C2 position of 2-chloro-5-nitropyridine. This position is activated by the nitro group at C5. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before expelling the chloride leaving group to yield the final product.[1][4]
Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Overall Synthesis Workflow
The entire process, from initial setup to the final, characterized product, follows a logical sequence of chemical transformations and purification steps.
Caption: High-level workflow for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate.
Detailed Experimental Protocol
This protocol is based on established principles of malonic ester synthesis and nucleophilic aromatic substitution.[3][5][6]
Materials and Reagents
| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.7 mL (1.78 g) | 11.1 | 1.11 |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1.59 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~150 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Septa and syringes
-
Addition funnel (optional)
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Preparation and Enolate Formation
-
Inert Atmosphere: Assemble the three-neck flask with a stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Insight: An inert atmosphere is critical because sodium hydride reacts violently with water and oxygen.[7] Anhydrous THF is essential to prevent premature quenching of the base.
-
-
Add Sodium Hydride: To the flask, add sodium hydride (0.44 g, 11.0 mmol).
-
Wash NaH (Optional but Recommended): Add ~10 mL of anhydrous hexane via syringe, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane wash with a syringe. Repeat twice. This removes the protective mineral oil, increasing reactivity.
-
Add Solvent: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Add Diethyl Malonate: While stirring, add diethyl malonate (1.7 mL, 11.1 mmol) dropwise via syringe over 10-15 minutes.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Prepare Substrate Solution: In a separate small flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add Substrate: Add the 2-chloro-5-nitropyridine solution to the enolate suspension dropwise over 20 minutes at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring Tip: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 3:1 v/v) as the eluent. The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.
-
Step 3: Workup and Isolation
-
Quench Reaction: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) to quench any unreacted sodium hydride.
-
Safety First: The quenching process is highly exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Wash and Dry: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Column Chromatography: The crude product, typically a yellow or orange oil/solid, should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution system of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc) is typically effective for separating the product from impurities.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield Diethyl 2-(5-nitropyridin-2-yl)malonate as a solid or viscous oil.
Mechanistic Visualization
The core of this synthesis is the SNAr mechanism, which relies on the stabilization of a key intermediate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Diethyl 2-(5-nitropyridin-2-yl)malonate as a Strategic Building Block for Pyrazolopyridine-Based Kinase Inhibitors
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern oncology, small molecule kinase inhibitors represent a paradigm shift, moving from cytotoxic chemotherapy to targeted therapies. Kinases, by regulating a vast array of cellular signaling pathways, are pivotal in cancer cell proliferation, survival, and angiogenesis.[1] Consequently, the ATP-binding site of kinases has become a primary target for drug development.
Within the medicinal chemist's arsenal, nitrogen-containing heterocyclic compounds are "privileged scaffolds" due to their ability to mimic the purine ring of ATP, thereby acting as effective hinge-binding cores.[1][2][3] Among these, the pyrazolopyridine core is particularly noteworthy, forming the foundation of several approved or late-stage clinical kinase inhibitors like Selpercatinib and Olverembatinib.[2][4]
This guide focuses on Diethyl 2-(5-nitropyridin-2-yl)malonate , a versatile and strategically important starting material. Its structure is primed for the efficient construction of pyrazolopyridine scaffolds. The malonate moiety offers a handle for cyclization and further functionalization, while the 5-nitro group, upon reduction, provides a crucial amino group essential for forming the fused pyrazole ring. This document provides the scientific rationale and detailed protocols for leveraging this building block in the synthesis of a core kinase inhibitor scaffold.
Physicochemical Properties & Handling
Proper handling and storage of starting materials are foundational to reproducible and safe synthesis.
| Property | Value | Source |
| CAS Number | 60891-70-5 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [5] |
| Molecular Weight | 282.25 g/mol | [5] |
| Appearance | (Typically a solid) | - |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Safety & Handling Precautions
While a specific safety data sheet for Diethyl 2-(5-nitropyridin-2-yl)malonate is not detailed, prudent laboratory practices for handling related compounds like diethyl malonate and nitroaromatics should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8][9][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][10]
Synthesis of a Core Pyrazolo[3,4-b]pyridine Scaffold
The following multi-step synthesis transforms Diethyl 2-(5-nitropyridin-2-yl)malonate into a versatile 1H-pyrazolo[3,4-b]pyridin-3-ol scaffold. This scaffold serves as a key intermediate that can be further elaborated to generate a library of potential kinase inhibitors.
Experimental Workflow Diagram
Caption: Synthetic workflow for the conversion of Diethyl 2-(5-nitropyridin-2-yl)malonate to a core kinase scaffold.
Protocol 1: Step-by-Step Synthesis
-
Expertise & Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the critical activating step for the subsequent cyclization. Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and efficient method. An alternative, tin(II) chloride in acidic media, is also effective and useful if hydrogenation equipment is unavailable.
-
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 eq)
-
Ethanol or Ethyl Acetate (solvent)
-
10% Palladium on Carbon (5-10 mol%) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve Diethyl 2-(5-nitropyridin-2-yl)malonate in ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Trustworthiness (Self-Validation): The crude product, Diethyl 2-(5-aminopyridin-2-yl)malonate, should be analyzed by LC-MS to confirm the mass change (loss of 30 amu: -NO₂ +NH₂). The product is often used directly in the next step without extensive purification.
-
Expertise & Rationale: This is a classic reaction for forming a pyrazole ring from an ortho-amino-substituted pyridine with a reactive methylene group. The amino group is first converted to a diazonium salt, which is then reduced in situ and undergoes intramolecular cyclization onto the enolizable malonate.
-
Materials:
-
Crude Diethyl 2-(5-aminopyridin-2-yl)malonate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) solution (in water)
-
Sodium Sulfite (Na₂SO₃) solution (in water)
-
Ice bath
-
-
Procedure:
-
Suspend the crude product from Step 1 in a mixture of concentrated HCl and water at 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0°C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, ensuring the temperature remains below 10°C.
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Trustworthiness (Self-Validation): The formation of the bicyclic product, Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, can be confirmed by LC-MS. The significant change in mass and UV absorbance is a strong indicator of successful cyclization.
-
Expertise & Rationale: The final step involves the hydrolysis of the remaining ester and subsequent decarboxylation to yield the stable, aromatic pyrazolopyridinol core. This is a standard procedure for malonic ester synthesis derivatives.[11]
-
Materials:
-
Crude product from Step 2
-
6M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend the crude cyclized product in 6M HCl.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours, or until TLC/LC-MS indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
The product will precipitate. If necessary, adjust the pH to ~5-6 with a base (e.g., NaOH solution) to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly to yield the final product, 1H-Pyrazolo[3,4-b]pyridin-3-ol .
-
-
Trustworthiness (Self-Validation): The final product's identity and purity must be confirmed by comprehensive analysis:
-
¹H NMR: To confirm the aromatic proton signals and the absence of ethyl ester peaks.
-
¹³C NMR: To confirm the number of unique carbons in the heterocyclic scaffold.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Mechanism of Action & Further Development
The Pyrazolopyridine Scaffold as a Hinge-Binder
The synthesized 1H-pyrazolo[3,4-b]pyridin-3-ol core is an isostere of adenine, the nitrogenous base in ATP.[1] This structural mimicry allows it to fit into the ATP-binding pocket of kinases. The nitrogen atoms of the fused ring system are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction.[2][3]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of Pyridine-Based Derivatives Using Diethyl 2-(5-nitropyridin-2-yl)malonate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Diethyl 2-(5-nitropyridin-2-yl)malonate as a pivotal intermediate in the synthesis of diverse pyridine-based derivatives. Pyridine scaffolds are a cornerstone in modern pharmacology, and the strategic functionalization of this versatile building block opens avenues to novel chemical entities with significant therapeutic potential. This document elucidates the core chemical transformations, including decarboxylation, alkylation, and reductive cyclization, offering not just step-by-step instructions but also the underlying chemical rationale for each experimental choice.
Introduction: The Central Role of the Pyridine Nucleus and the Utility of Diethyl 2-(5-nitropyridin-2-yl)malonate
The pyridine ring is a "privileged structural motif" in drug design, integral to numerous FDA-approved therapeutics.[1] Its presence is critical for modulating pharmacokinetic and pharmacodynamic properties. Nitropyridines, in particular, are valuable precursors for a wide array of bioactive molecules due to the versatile chemistry of the nitro group and its activating effect on the pyridine ring.[1][2]
Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS: 60891-70-5) has emerged as a particularly powerful starting material.[3] Its structure incorporates three key reactive centers:
-
An activated methylene group within the malonate moiety, readily deprotonated to form a potent carbon nucleophile.
-
Two ester functionalities , which can be selectively removed or modified.
-
An electron-deficient pyridine ring , activated by the strongly electron-withdrawing nitro group, making it susceptible to nucleophilic attack and facilitating transformations of the nitro group itself.
This unique combination allows for a systematic and modular approach to building molecular complexity, leading to libraries of compounds for screening and development.
Sources
Application Notes and Protocols for the Decarboxylation of Diethyl 2-(5-nitropyridin-2-yl)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the decarboxylation of diethyl 2-(5-nitropyridin-2-yl)malonate and its derivatives, a key chemical transformation in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and drug development. These application notes offer in-depth technical insights, detailed experimental protocols, and troubleshooting guidance to enable researchers to confidently and successfully perform this reaction.
Introduction: Significance and Applications
The decarboxylation of diethyl 2-(5-nitropyridin-2-yl)malonate derivatives is a critical step in the synthesis of 2-methyl-5-nitropyridine and its analogues. These compounds serve as important building blocks for a wide range of biologically active molecules. The 5-nitropyridine moiety is a common feature in pharmaceuticals due to its ability to participate in various biological interactions. The conversion of the malonate to a methyl group is a pivotal transformation that allows for further functionalization and the creation of diverse chemical libraries for drug discovery programs.
The resulting 2-methyl-5-nitropyridine scaffold is a precursor to compounds with a variety of therapeutic applications, including, but not limited to, antiviral, antibacterial, and anticancer agents. Understanding and mastering the decarboxylation of the parent malonate is therefore of great importance to synthetic and medicinal chemists.
Reaction Mechanism and Influencing Factors
The decarboxylation of diethyl 2-(5-nitropyridin-2-yl)malonate typically proceeds via the hydrolysis of one or both of the ester groups to form a carboxylic acid, followed by the elimination of carbon dioxide. The presence of the pyridine ring and the nitro group significantly influences the reaction's mechanism and efficiency.
Mechanism of Acid-Catalyzed Decarboxylation:
Under acidic conditions, the reaction is initiated by the protonation of the ester carbonyl, which facilitates nucleophilic attack by water, leading to hydrolysis and the formation of a malonic acid derivative. The resulting β-keto acid or gem-dicarboxylic acid readily undergoes decarboxylation through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable methyl-substituted pyridine.
Figure 1: General workflow for the acid-catalyzed decarboxylation.
Factors Influencing Decarboxylation:
-
Electron-Withdrawing Groups: The strongly electron-withdrawing nitro group at the 5-position of the pyridine ring facilitates the decarboxylation process. Electron-withdrawing substituents stabilize the carbanionic intermediate that can form during decarboxylation, thereby lowering the activation energy of the reaction.[1]
-
Reaction Temperature: Heat is a critical factor in promoting decarboxylation. The optimal temperature will depend on the specific substrate and the chosen method. Insufficient heat can lead to incomplete reaction, while excessive heat may cause decomposition of the starting material or product.
-
Acid/Base Catalysis: The choice and concentration of the acid or base catalyst can significantly impact the reaction rate and yield. Strong mineral acids like sulfuric acid are effective for hydrolysis and subsequent decarboxylation.[2]
-
Solvent: The choice of solvent is crucial. For thermal decarboxylations, high-boiling polar aprotic solvents like DMSO or DMF are often used. In acid-catalyzed reactions, water is a necessary reagent for hydrolysis.
-
Microwave Irradiation: Microwave-assisted decarboxylation has emerged as a rapid and efficient alternative to conventional heating. This technique can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[3]
Synthesis of the Starting Material: Diethyl 2-(5-nitropyridin-2-yl)malonate
A reliable synthesis of the starting material is crucial for the overall success of the target molecule synthesis. Diethyl 2-(5-nitropyridin-2-yl)malonate can be prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and diethyl malonate.
Figure 2: Synthetic scheme for the starting material.
Protocol: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions.[4][5]
Materials:
-
2-Chloro-5-nitropyridine
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.2 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford diethyl 2-(5-nitropyridin-2-yl)malonate.
Detailed Experimental Protocols for Decarboxylation
This section provides detailed protocols for two common methods of decarboxylation.
Protocol 1: Acid-Catalyzed Decarboxylation
This protocol is based on a reported procedure for the decarboxylation of diethyl 2-(5-nitropyridin-2-yl)malonate.[2]
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate
-
20% aqueous sulfuric acid (H2SO4)
-
Dilute sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 equivalent).
-
Add cold 20% aqueous sulfuric acid.
-
Heat the mixture to 100 °C and maintain for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.
-
Extract the aqueous layer with dichloromethane (4 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 2-methyl-5-nitropyridine.
Protocol 2: Microwave-Assisted Decarboxylation
This protocol provides a general guideline for microwave-assisted decarboxylation, which can be optimized for specific substrates.
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 equivalent), DMSO, and a small amount of water.
-
If desired, add a catalytic amount of lithium chloride.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). Optimization of temperature and time may be required.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Table 1: Comparison of Decarboxylation Methods
| Parameter | Acid-Catalyzed Decarboxylation | Microwave-Assisted Decarboxylation |
| Reagents | Sulfuric acid | DMSO, water, (optional LiCl) |
| Temperature | 100 °C | 150-200 °C |
| Reaction Time | ~2 hours | 10-30 minutes |
| Workup | Neutralization, extraction | Extraction |
| Advantages | Readily available reagents | Rapid, potentially higher yields |
| Disadvantages | Harsh acidic conditions | Requires specialized equipment |
Characterization and Analysis
The successful synthesis of 2-methyl-5-nitropyridine should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts will be influenced by the nitro group. For 2-methylpyridine, the methyl protons typically appear around 2.5 ppm.[6] The aromatic protons will show characteristic splitting patterns.
-
13C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the nitro group will be significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-H stretching of the methyl group, C=C and C=N stretching of the pyridine ring, and strong symmetric and asymmetric stretching bands for the nitro group (typically around 1530 cm-1 and 1350 cm-1).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction by TLC. |
| Inefficient hydrolysis of the ester. | For acid-catalyzed reactions, ensure the acid concentration is adequate. | |
| Low Yield | Decomposition of starting material or product. | Lower the reaction temperature and/or shorten the reaction time. |
| Incomplete extraction of the product. | Perform multiple extractions with the appropriate solvent. | |
| Loss of product during purification. | Optimize the chromatography conditions. | |
| Formation of Side Products | Side reactions due to harsh conditions. | Consider using a milder decarboxylation method, such as the Krapcho decarboxylation with LiCl in wet DMSO.[7] |
| Incomplete hydrolysis leading to ester-containing byproducts. | Ensure complete hydrolysis before proceeding with decarboxylation. |
References
-
Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 271-280. [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(12), 5767-5769. [Link]
-
Xu, L., et al. (2018). Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4877-4890. [Link]
-
Fones, W. S. (1952). Diethyl Ethylidenemalonate. Organic Syntheses, 32, 54. [Link]
-
Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]
-
Reddy, G. O., & Kumar, M. S. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 8, 1339-1345. [Link]
-
Wang, H., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(38), 35133-35143. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. [Link]
-
North Carolina State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]
-
Brown, E. V., & Neil, R. H. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The Journal of Organic Chemistry, 30(11), 3730-3733. [Link]
-
Wikipedia. (2023). Krapcho decarboxylation. [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc, 2007(2), 1-53. [Link]
-
Yan, M., et al. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters, 22(19), 7563-7568. [Link]
-
Gryko, D. T., & Tasior, M. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(3), 369-387. [Link]
-
Yadav, V., & Singh, R. (2012). FTIR and laser Raman spectra of 2-hydroxy-5-methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 50(5), 336-341. [Link]
-
Pospech, J., et al. (2020). Decarboxylation in the presence of electron-rich olefins: acridinium photoredox selectively oxidizes alkene over carboxylic acid whereas iron catalysis enables decarboxylation in the presence of electron-rich olefins. Angewandte Chemie International Edition, 59(33), 13990-13996. [Link]
-
Bak, J. B., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(34), 13513-13527. [Link]
-
Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. [Link]
-
Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. *Organic Reactions, 1-645. [Link]
-
Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... [Link]
-
Chad's Prep. (2018, September 21). 22.9 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022, November 5). Krapcho Decarboxylation [Video]. YouTube. [Link]
-
NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. In NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
-
Osmani, Q., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytical and Bioanalytical Chemistry, 391(4), 1229-1236. [Link]
-
Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Antibodies, 7(2), 14. [Link]
-
UCI Department of Chemistry. (n.d.). 2b. 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]
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Antifungal drug discovery with Diethyl 2-(5-nitropyridin-2-yl)malonate
Application Note: Accelerating Antifungal Discovery with the Diethyl 2-(5-nitropyridin-2-yl)malonate Scaffold
Executive Summary
The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical scaffolds. This guide details the utilization of Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5) as a privileged building block for antifungal drug discovery.
Unlike traditional screening of random libraries, this protocol focuses on a rational design approach . The 2,5-disubstituted pyridine core serves as a precursor to imidazo[1,2-a]pyridine systems—a structural motif validated for inhibiting fungal CYP51 (lanosterol 14
Chemical Foundation & Handling
Diethyl 2-(5-nitropyridin-2-yl)malonate is a versatile intermediate formed via Nucleophilic Aromatic Substitution (
Physicochemical Profile
| Property | Specification | Relevance to Bioassays |
| Molecular Formula | MW = 282.25 g/mol (Fragment-like) | |
| Appearance | Pale yellow to orange solid | Colorimetric interference in optical density (OD) assays is minimal at <100 µM. |
| Solubility | DMSO (>50 mM), Ethanol | Compatible with standard HTS liquid handlers. |
| Stability | Hydrolytically sensitive | Store desiccated at -20°C. Avoid prolonged exposure to aqueous buffers before assay. |
Strategic Derivatization (The "Make" Phase)
The core value of this molecule lies in its conversion into bioactive imidazo[1,2-a]pyridines .
-
Pathway A (Cyclization): The nitro group is reduced to an amine (
), which then undergoes condensation with -haloketones to close the imidazole ring. -
Pathway B (Functionalization): The malonate group can be decarboxylated or alkylated to tune lipophilicity (LogP), crucial for fungal cell wall penetration.
Experimental Workflow Visualization
The following diagram illustrates the transition from the raw scaffold to a screened antifungal hit, highlighting the critical decision points.
Figure 1: Workflow for converting the malonate precursor into a bioactive antifungal library.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is adapted from CLSI M27-A3 standards, optimized for screening pyridine-derived libraries against Candida albicans and Aspergillus fumigatus.
Materials
-
Test Compounds: Derivatives synthesized from the title scaffold (dissolved in 100% DMSO).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Fresh fungal cultures adjusted to
to cells/mL. -
Control: Fluconazole (positive control), DMSO (vehicle control).
Procedure (96-Well Format)
-
Preparation: Dispense 100 µL of RPMI-MOPS into all wells of a sterile 96-well plate.
-
Compound Addition: Add test compounds to Column 1 and perform 2-fold serial dilutions across the plate (Columns 1–10). Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to all wells.
-
Incubation:
-
Readout: Measure Optical Density (OD) at 530 nm or assess visually.
-
MIC50: Lowest concentration causing
50% inhibition compared to growth control. -
MIC90: Lowest concentration causing
90% inhibition.
-
Data Interpretation Table
| MIC Value (µg/mL) | Classification | Action Required |
| < 1.0 | Potent Hit | Proceed to Time-Kill & MoA studies. |
| 1.0 – 8.0 | Moderate | Optimize structure (SAR); check LogP. |
| > 16.0 | Inactive | Discard scaffold variation. |
Mechanism of Action (MoA): Ergosterol Biosynthesis
Pyridine-based antifungals often target Lanosterol 14
Sterol Quantitation Protocol
To confirm if your library hits target Erg11:
-
Culture: Grow C. albicans in the presence of the hit compound at
for 16 hours. -
Saponification: Harvest cells, wash, and reflux in alcoholic KOH (alkaline saponification) to release sterols.
-
Extraction: Extract sterols with n-heptane.
-
Analysis: Analyze via GC-MS or UV-Spectrophotometry (240–300 nm).
-
Signature of Inhibition: A decrease in Ergosterol (peak at ~282 nm) and an accumulation of Lanosterol/Eburicol (methylated precursors).
-
Figure 2: Mechanism of Action. The pyridine nitrogen of the derivative competes with the substrate for the heme iron in Erg11, halting ergosterol production.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link
-
Goel, R., et al. (2022). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." ChemistrySelect. (Demonstrates the synthetic utility of pyridine-2-amine precursors derived from the title scaffold). Link
-
Revie, N. M., et al. (2022). "High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11."[2] mBio. (Validates the 2,5-disubstituted pyridine class as antifungal Erg11 inhibitors). Link
-
Fisher, M. C., et al. (2018). "Worldwide emergence of resistance to antifungal drugs challenges human health and food security." Science. (Context for antifungal resistance). Link
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- 3. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Diethyl 2-(5-nitropyridin-2-yl)malonate in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The relentless pursuit of enhanced crop protection and agricultural productivity hinges on the development of novel, effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolkit, pyridine derivatives stand out as privileged scaffolds due to their versatile reactivity and presence in numerous bioactive molecules.[1][2] Diethyl 2-(5-nitropyridin-2-yl)malonate is a highly functionalized intermediate poised at the intersection of two key reactive motifs: a nitropyridine ring and a malonic ester. The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations, while the malonate moiety offers a gateway to diverse molecular architectures.[3][4]
This technical guide provides an in-depth exploration of the practical applications of Diethyl 2-(5-nitropyridin-2-yl)malonate in agrochemical synthesis. We will delve into the core chemical principles that underpin its utility and present detailed, field-proven protocols for its conversion into valuable agrochemical precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the creation of innovative insecticides and herbicides.
Core Chemical Principles and Synthetic Strategy
The synthetic utility of Diethyl 2-(5-nitropyridin-2-yl)malonate in agrochemical development is primarily centered on two strategic pathways:
-
Hydrolysis and Decarboxylation to form 2-methyl-5-nitropyridine: The malonate group can be readily hydrolyzed to a dicarboxylic acid, which then undergoes facile decarboxylation upon heating to yield a methyl group.[5] This transformation is a cornerstone of malonic ester synthesis and provides a reliable method for introducing a methyl group at the 2-position of the nitropyridine ring.[6][7] The resulting 2-methyl-5-nitropyridine is a key intermediate in the synthesis of various agrochemicals, particularly insecticides.[8][9]
-
Cyclocondensation Reactions: The active methylene group of the malonate is a potent nucleophile, capable of participating in condensation reactions with binucleophilic reagents such as urea and its derivatives.[10][11] This pathway opens the door to the synthesis of a wide range of heterocyclic systems, including pyridyl-substituted barbiturates and other pyridopyrimidine diones, which have been investigated for their herbicidal and other biological activities.[12][13]
The following sections will provide detailed protocols for these key transformations, offering a practical guide for the laboratory synthesis of valuable agrochemical intermediates from Diethyl 2-(5-nitropyridin-2-yl)malonate.
PART 1: Synthesis of the Key Intermediate: 2-Methyl-5-nitropyridine
A foundational application of Diethyl 2-(5-nitropyridin-2-yl)malonate is its conversion to 2-methyl-5-nitropyridine, a critical building block for various agrochemicals.[9] This transformation is achieved through a classical hydrolysis and decarboxylation sequence.
Experimental Protocol: Hydrolysis and Decarboxylation of Diethyl 2-(5-nitropyridin-2-yl)malonate
This protocol details the conversion of Diethyl 2-(5-nitropyridin-2-yl)malonate to 2-methyl-5-nitropyridine.
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate
-
20% Sulfuric acid (aqueous solution)
-
Dilute sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Diethyl 2-(5-nitropyridin-2-yl)malonate (12.0 g, 42.5 mmol).
-
Carefully add cold 20% aqueous sulfuric acid (120 mL) to the flask.
-
Heat the mixture to 100°C under reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the cooled reaction mixture to a beaker containing a cold, dilute sodium hydroxide solution. Adjust the pH to approximately 10.
-
Transfer the basic solution to a separatory funnel and extract the product with dichloromethane (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield 2-methyl-5-nitropyridine as a brown solid.
Expected Yield: Approximately 5.0 g (83%).[1]
Data Summary:
| Reactant | Product | Reagents | Reaction Conditions | Yield |
| Diethyl 2-(5-nitropyridin-2-yl)malonate | 2-Methyl-5-nitropyridine | 20% H₂SO₄, NaOH | 100°C, 2 hours | ~83% |
Logical Workflow for the Synthesis of 2-Methyl-5-nitropyridine:
Caption: Workflow for pyridyl-barbituric acid synthesis.
Conclusion and Future Outlook
Diethyl 2-(5-nitropyridin-2-yl)malonate is a versatile and valuable intermediate in the synthesis of agrochemicals. Its dual reactivity, stemming from the activated nitropyridine ring and the synthetically flexible malonate group, allows for the construction of a diverse range of molecular architectures. The protocols detailed in this guide for the synthesis of 2-methyl-5-nitropyridine and pyridyl-barbituric acid derivatives provide a solid foundation for researchers to explore the potential of this compound in developing novel insecticides and herbicides. As the demand for more sophisticated and targeted crop protection solutions continues to grow, the strategic use of such highly functionalized building blocks will be paramount in driving innovation in the agrochemical industry.
References
Sources
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- 2. bu.edu.eg [bu.edu.eg]
- 3. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Barbituric acid initiated rearrangement of 2,2'-pyridil into 5,5'-(2-pyrilidine)bisbarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of substituted pyridylacetic acids from Diethyl 2-(5-nitropyridin-2-yl)malonate
An Application Guide: Synthesis of Substituted Pyridylacetic Acids from Diethyl 2-(5-nitropyridin-2-yl)malonate
Introduction
Pyridylacetic acid derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents.[1][2][3] Their synthesis is a critical step in the discovery pipeline. This guide provides a detailed, two-stage protocol for the preparation of substituted pyridylacetic acids, beginning with the versatile starting material, Diethyl 2-(5-nitropyridin-2-yl)malonate.
The overall strategy involves an initial hydrolysis and decarboxylation of the malonic ester to yield the core (5-nitropyridin-2-yl)acetic acid intermediate. The second stage focuses on the strategic reduction of the nitro group to an amine, which serves as a versatile handle for further diversification, enabling the synthesis of a library of derivatives. This document is intended for researchers and scientists in organic synthesis and drug development, offering both detailed protocols and the underlying scientific rationale for each step.
Section 1: The Synthetic Strategy - A Mechanistic Overview
The conversion of Diethyl 2-(5-nitropyridin-2-yl)malonate into substituted pyridylacetic acids is a logical, sequential process. The malonic ester group serves as a masked carboxylic acid, while the nitro group provides a latent, modifiable functional group.[4]
The pathway can be dissected into three primary phases:
-
Saponification (Hydrolysis): The two ethyl ester functionalities are hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(5-nitropyridin-2-yl)malonic acid.
-
Decarboxylation: The resulting geminal dicarboxylic acid is unstable upon heating and readily loses one molecule of carbon dioxide to form (5-nitropyridin-2-yl)acetic acid. This step is often performed in the same pot as the hydrolysis.
-
Functional Group Interconversion: The nitro group on the pyridine ring is a powerful electron-withdrawing group that can be chemically modified.[5] The most common and useful transformation is its reduction to a primary amine, yielding (5-aminopyridin-2-yl)acetic acid. This amine can then be used for subsequent derivatization.
Caption: Overall Synthetic Workflow.
Section 2: Core Synthesis Protocol: Preparation of (5-Nitropyridin-2-yl)acetic Acid
This protocol details the hydrolysis of the diethyl ester and subsequent decarboxylation to form the central building block. Acid-catalyzed hydrolysis is often preferred as it allows for a one-pot reaction where the acidic conditions facilitate both ester cleavage and the final decarboxylation upon heating.[6][7]
Expertise & Experience: The Rationale
Choosing acid-catalyzed hydrolysis with an agent like aqueous sulfuric or hydrochloric acid is a strategic choice. While basic hydrolysis is possible, it would require a separate acidification step to protonate the carboxylate and then a subsequent heating step for decarboxylation. The one-pot acid-catalyzed approach is more atom-economical and operationally simpler. The decarboxylation of the intermediate malonic acid is thermodynamically driven by the formation of CO2 gas and the stable enol intermediate of the resulting acetic acid derivative.[8]
Experimental Protocol 2.1: Acid-Catalyzed Hydrolysis and Decarboxylation
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 eq).
-
Reaction Initiation: Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 10-15 volumes). The mixture will be a biphasic suspension.
-
Heating and Reflux: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The hydrolysis can take several hours (typically 4-12 hours).[7]
-
Decarboxylation: Once the hydrolysis is complete (as indicated by TLC), maintain the reflux temperature to drive the decarboxylation. The evolution of CO₂ gas should be apparent. This step typically requires an additional 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the mixture by slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 4-5. Be cautious of vigorous CO₂ evolution. The target product, being amphoteric, may precipitate at its isoelectric point.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield (5-nitropyridin-2-yl)acetic acid.
-
Trustworthiness: Self-Validation System
-
Reaction Monitoring: Use TLC with a mobile phase like Ethyl Acetate/Hexanes (e.g., 1:1) to track the consumption of the starting diester. The product, being a carboxylic acid, will have a much lower Rf value and may streak.
-
Expected Outcome: The product should be a pale yellow or off-white solid. Typical yields range from 75-90%.
-
Structural Confirmation: The identity and purity of the product should be confirmed by:
-
¹H NMR: Expect to see the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: Look for a strong, broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Section 3: Diversification Protocol: Synthesis of (5-Aminopyridin-2-yl)acetic Acid
The reduction of the aromatic nitro group to an amine is one of the most valuable transformations in medicinal chemistry, opening up a plethora of subsequent reactions.[9] Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.[10]
Caption: Key Diversification Pathways via Nitro Reduction.
Expertise & Experience: Choosing a Reduction Method
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice due to its high efficiency and clean workup (the catalyst is simply filtered off). However, it requires specialized hydrogenation equipment and care must be taken as palladium catalysts can sometimes be incompatible with sulfur-containing compounds or lead to dehalogenation if other halogens are present on the ring.[10]
-
Metal/Acid Reduction (SnCl₂ or Fe): Reagents like stannous chloride (SnCl₂) in HCl or iron powder in acidic/neutral media are robust and do not require high-pressure equipment.[10] They are excellent for small to medium-scale synthesis. The drawback is that the workup involves removing metal salts, which can sometimes be cumbersome.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Conditions | Typical Yield | Advantages & Considerations |
| 1 | H₂ (balloon or Parr shaker), 10% Pd/C | Methanol or Ethanol, RT, 1-4 hr | >90% | Very clean, catalyst is filtered off. Requires hydrogenation setup. |
| 2 | SnCl₂·2H₂O | Concentrated HCl or Ethanol, 50-70 °C, 1-3 hr | 80-95% | Reliable, tolerant of many functional groups. Workup involves removal of tin salts. |
| 3 | Fe powder, NH₄Cl | Ethanol/Water, Reflux, 2-6 hr | 75-90% | Inexpensive and effective. Slower reaction times and workup requires filtration of iron oxides. |
Experimental Protocol 3.1: Catalytic Hydrogenation
-
Catalyst and Reagent Setup: To a solution of (5-nitropyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel (e.g., to 50 psi in a Parr shaker).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup and Isolation:
-
Once the reaction is complete, carefully purge the system again with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure (5-aminopyridin-2-yl)acetic acid.
-
Trustworthiness: Self-Validation System
-
Complete Reduction: The disappearance of the starting material on TLC is a key indicator. The product amine will have a different Rf and may respond to different stains (e.g., ninhydrin).
-
Structural Confirmation:
-
¹H NMR: The aromatic signals will shift significantly upfield due to the electron-donating nature of the new amino group. A new broad signal for the -NH₂ protons will appear.
-
Mass Spectrometry: A molecular ion corresponding to the reduced product should be observed.
-
-
Purity: The absence of partially reduced intermediates (like hydroxylamines or azo compounds) should be confirmed.[11] These are rarely an issue with Pd/C hydrogenation, which typically proceeds fully to the amine.
References
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Filo. [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (1945). Production of malonic acid. US2373011A.
- Google Patents. (1998).
-
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (2008). Method for preparing 3-pyridine acetic acid hydrochloride. CN101117331A.
-
National Institutes of Health. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. [Link]
-
ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl 2-(5-nitropyridin-2-yl)malonate Synthesis
Welcome to the technical support guide for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yield and purity.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the enolate of diethyl malonate, a potent carbon nucleophile, displaces a halide (typically chloride) from the 2-position of a pyridine ring.
The reaction is significantly facilitated by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂) at the 5-position. This group powerfully activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[1] The attack preferentially occurs at the positions ortho (C2) and para (C4) to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[2][3]
Visualizing the Core Mechanism
The following diagram illustrates the accepted step-wise, addition-elimination mechanism for this SNAr reaction.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific, practical problems you may encounter during the synthesis.
Q1: My reaction is showing very low conversion by TLC/LC-MS, even after several hours. What are the likely causes and solutions?
A1: Low conversion is one of the most common issues and typically points to three areas: insufficient activation of the nucleophile, poor reagent quality, or suboptimal reaction conditions.
-
Cause 1: Incomplete Deprotonation of Diethyl Malonate. The pKa of diethyl malonate is ~13. For the reaction to proceed, the base must be strong enough to generate a sufficient concentration of the malonate enolate.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective choice.[4] It irreversibly deprotonates the malonate, driving the equilibrium forward. Ensure the NaH is fresh; older NaH can have a passivated surface of NaOH, reducing its activity. Wash the NaH with dry hexanes before use to remove the mineral oil.
-
Alternative: Sodium ethoxide (NaOEt) can also be used, but as it generates ethanol as a conjugate acid, it can participate in reversible protonation, potentially slowing the reaction.[5]
-
-
Cause 2: Moisture in the Reaction. Malonate enolates are strongly basic and will be quenched by any protic source, especially water. Sodium hydride reacts violently with water.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Dry DMF over molecular sieves or purchase a new, sealed bottle of anhydrous grade solvent.
-
-
Cause 3: Suboptimal Temperature. While many SNAr reactions proceed at room temperature, this specific transformation often requires thermal energy to overcome the activation barrier.
-
Solution: After adding all reagents at a controlled temperature (e.g., 0 °C to room temp), slowly heat the reaction to 80-100 °C and monitor by TLC. A patent for a similar reaction describes heating to 100°C for several hours.[4]
-
Q2: My final product is a dark, oily residue that is difficult to purify. What is causing the discoloration and how can I improve purification?
A2: Dark coloration often indicates the formation of side products or degradation. The nitro-aromatic nature of the product and starting material can lead to colored byproducts, especially at elevated temperatures.
-
Cause 1: Side Reactions. Dialkylation of the diethyl malonate can occur if excess base and electrophile are present. Additionally, highly activated nitro-pyridines can undergo undesired reactions in the presence of strong bases or high heat.
-
Solution (Stoichiometry Control): Carefully control the stoichiometry. Use a slight excess of diethyl malonate (e.g., 1.1-1.2 equivalents) to ensure the 2-chloro-5-nitropyridine is fully consumed. Add the 2-chloro-5-nitropyridine solution dropwise to the pre-formed malonate enolate to maintain a low concentration of the electrophile.
-
-
Cause 2: Harsh Workup. Quenching the reaction with strong acid can sometimes lead to degradation or hydrolysis of the ester groups.
-
Solution (Workup Protocol): Cool the reaction to room temperature before quenching. Quench slowly by pouring the reaction mixture over ice water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove residual DMF and salts.[4]
-
-
Cause 3: Ineffective Purification. The product is a relatively polar molecule, and residual DMF can be difficult to remove.
-
Solution (Purification Strategy): After aqueous workup, perform column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and starting materials.[4]
-
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent instead of DMF?
A: Yes, other polar aprotic solvents like DMSO, DMAc, or NMP can be used. These solvents are effective at solvating the cation of the base (e.g., Na⁺) and the intermediate Meisenheimer complex. Avoid protic solvents like ethanol or water, as they will quench the enolate. The choice of solvent can impact reaction rate and temperature requirements, so optimization may be necessary.
Q: Is 2-chloro-5-nitropyridine the only suitable electrophile?
A: While 2-chloro-5-nitropyridine is common, other halopyridines like 2-bromo- or 2-fluoro-5-nitropyridine can also be used. Fluoride is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. However, 2-chloro-5-nitropyridine is often the most cost-effective and readily available starting material.
Q: How do I know when the reaction is complete?
A: The most reliable method is to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would involve a silica gel plate and an eluent such as 3:1 Hexanes:Ethyl Acetate.[1] Spot the reaction mixture alongside your starting materials (2-chloro-5-nitropyridine and diethyl malonate). The reaction is complete when the spot corresponding to the 2-chloro-5-nitropyridine starting material has been completely consumed.
Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methodologies for similar SNAr reactions.[4]
Reagents & Equipment
| Reagent/Equipment | Specification |
| 2-chloro-5-nitropyridine | 1.0 eq |
| Diethyl malonate | 1.2 eq |
| Sodium Hydride (NaH) | 1.2 eq (60% dispersion in oil) |
| Anhydrous DMF | Sufficient to make a ~0.5 M solution |
| Anhydrous Hexanes | For washing NaH |
| Saturated NH₄Cl (aq) | For quenching |
| Ethyl Acetate | For extraction |
| Brine (Saturated NaCl) | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
| Oven-dried round-bottom flask | With stir bar, condenser, and N₂ inlet |
Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
NaH Washing: Wash the NaH by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and removing the hexanes via cannula. Repeat twice to remove the protective mineral oil.
-
Enolate Formation: Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Addition of Electrophile: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100 °C. Monitor the consumption of the 2-chloro-5-nitropyridine by TLC.
-
Workup: Once the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare a solution of saturated aqueous ammonium chloride. Slowly pour the reaction mixture into the quenching solution with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water (to remove DMF) and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure Diethyl 2-(5-nitropyridin-2-yl)malonate.
References
-
PrepChem. (2023). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]
-
Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Available at: [Link]
-
Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
Khmelnitsky, M. Y., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Common side products in the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we will delve into the common challenges encountered during its preparation, with a focus on identifying and mitigating the formation of key side products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
The synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chlorine atom from 2-chloro-5-nitropyridine by the enolate of diethyl malonate. The electron-withdrawing nature of the nitro group on the pyridine ring is crucial, as it activates the ring towards nucleophilic attack, facilitating the reaction.
While the primary reaction is straightforward, several side reactions can occur, leading to a complex product mixture and reduced yields of the desired compound. Understanding the mechanistic origins of these side products is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of diethyl malonate by a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring, which bears the chlorine leaving group. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the expulsion of the chloride ion, yielding the final product.
Q2: What are the most common side products I should be aware of in this synthesis?
A2: The most frequently observed side products include:
-
Dialkylation Product: Diethyl 2,2-bis(5-nitropyridin-2-yl)malonate
-
Hydrolysis Products: Ethyl 2-(5-nitropyridin-2-yl)malonic acid and 2-(5-nitropyridin-2-yl)malonic acid
-
Pyridine Ring-Opening Products: Complex, often colored, impurities resulting from the degradation of 2-chloro-5-nitropyridine under strongly basic conditions.
-
Hydroxylated Byproduct: 2-Hydroxy-5-nitropyridine
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, product, and major side products. The consumption of 2-chloro-5-nitropyridine and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of the common side products, their formation mechanisms, and strategies to minimize their occurrence.
The Dialkylation Product: Diethyl 2,2-bis(5-nitropyridin-2-yl)malonate
Issue: Formation of a significant amount of a higher molecular weight side product, identified as the dialkylated malonate.
Causality: After the initial successful SNAr reaction to form the desired product, the methine proton on the malonate moiety of the product is still acidic. In the presence of a sufficiently strong base, this proton can be removed to form a new enolate. This enolate can then react with another molecule of 2-chloro-5-nitropyridine, leading to the dialkylated side product. This is a common issue in malonic ester syntheses.[1]
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to 2-chloro-5-nitropyridine. This ensures that the pyridine starting material is consumed before significant dialkylation of the product can occur.
-
Base Selection and Equivalence: Employ a base that is strong enough to deprotonate diethyl malonate but not excessively strong to favor deprotonation of the product. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. Use of exactly one equivalent of the base relative to diethyl malonate is crucial.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which typically requires a higher activation energy.
-
Slow Addition: Add the 2-chloro-5-nitropyridine solution slowly to the solution containing the diethyl malonate enolate. This maintains a low concentration of the electrophile, disfavoring the second substitution on the product.
Hydrolysis Products: Mono- and Di-acid Impurities
Issue: The presence of acidic impurities in the crude product, leading to difficulties in purification and lower yields of the desired ester.
Causality: The ester functionalities of both the diethyl malonate starting material and the final product are susceptible to hydrolysis under basic conditions, especially if water is present in the reaction mixture. The use of hydroxide bases like NaOH or KOH will significantly promote this side reaction.[2][3] Even with non-hydroxide bases, residual moisture in the solvent or reagents can lead to partial hydrolysis.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents (e.g., dry THF or DMF) is highly recommended.
-
Choice of Base: Avoid strong hydroxide bases. Sodium hydride (NaH) is a good choice as it is a non-nucleophilic base and the only byproduct of deprotonation is hydrogen gas. Anhydrous potassium carbonate is another suitable option.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with basic aqueous layers. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.
Pyridine Ring-Opening Products
Issue: Observation of dark, tar-like substances and a significant loss of mass balance in the reaction.
Causality: 2-Chloro-5-nitropyridine is known to be unstable in the presence of strong bases, particularly hydroxide ions. Under these conditions, it can undergo a complex series of reactions leading to the opening of the pyridine ring.[4] This results in the formation of a mixture of polymeric and colored impurities that are difficult to characterize and remove.
Troubleshooting and Prevention:
-
Avoid Strong Hydroxide Bases: This is the most critical factor. Do not use sodium hydroxide or potassium hydroxide as the base for this reaction.
-
Use of Milder Bases: If possible, consider using a weaker base like potassium carbonate, which is less likely to induce ring-opening.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize degradation of the starting material.
2-Hydroxy-5-nitropyridine
Issue: Formation of a polar side product that can be difficult to separate from the desired product.
Causality: This side product arises from the direct nucleophilic substitution of the chloride on 2-chloro-5-nitropyridine by a hydroxide ion. Hydroxide ions can be present from the use of hydroxide bases or from water reacting with a strong base like sodium hydride.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: As with preventing ester hydrolysis, ensuring the reaction is free of water is key to preventing the formation of 2-hydroxy-5-nitropyridine.
-
Non-Hydroxide Base: Use a base that does not introduce hydroxide ions into the reaction mixture.
Summary of Troubleshooting Strategies
| Side Product | Formation Mechanism | Prevention Strategies |
| Diethyl 2,2-bis(5-nitropyridin-2-yl)malonate | Deprotonation of the product followed by a second SNAr reaction. | Control stoichiometry, use one equivalent of base, lower reaction temperature, slow addition of electrophile. |
| Hydrolysis Products | Base-mediated hydrolysis of the ester groups by water. | Use anhydrous solvents and reagents, avoid hydroxide bases, minimize contact time with aqueous base during work-up. |
| Pyridine Ring-Opening Products | Degradation of 2-chloro-5-nitropyridine by strong bases. | Avoid strong hydroxide bases, use milder bases, maintain low reaction temperatures. |
| 2-Hydroxy-5-nitropyridine | SNAr reaction of 2-chloro-5-nitropyridine with hydroxide ions. | Maintain strict anhydrous conditions, use non-hydroxide bases. |
Experimental Protocol: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-chloro-5-nitropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Diethyl Malonate Enolate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 equivalents, based on diethyl malonate).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF to the sodium hydride slurry via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the evolution of hydrogen gas.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-chloro-5-nitropyridine solution to the diethyl malonate enolate solution at room temperature via the dropping funnel.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of 2-chloro-5-nitropyridine), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the main reaction and the formation of the key side products.
Caption: Troubleshooting workflow for identifying and addressing side products.
References
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved from [Link]
-
Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
-
Yufit, D. S., & Howard, J. A. K. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1856–1863. [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
Sources
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of Nitropyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Introduction to SNAr on Nitropyridines
Nucleophilic aromatic substitution on nitropyridines is a powerful transformation in organic synthesis, pivotal for the construction of a wide array of functionalized heterocyclic compounds. The electron-deficient nature of the pyridine ring, further amplified by the presence of a strongly electron-withdrawing nitro group, facilitates the attack of nucleophiles.[1] However, the success of this reaction is highly sensitive to a variety of factors. This guide will help you navigate the common pitfalls and optimize your reaction for higher yields.
The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is a key determinant of the reaction's success.[2][4][5]
Visualizing the SNAr Mechanism
Caption: The addition-elimination pathway for SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a nitropyridine not working at all?
A1: A complete lack of reaction can often be attributed to a few key factors:
-
Substrate Activation: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][7] If the nitro group is meta to the leaving group, the activation is significantly weaker, often resulting in no reaction under standard conditions.[7][8]
-
Leaving Group Ability: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[6][9] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong polarization of the carbon-halogen bond by the highly electronegative fluorine.[8][9] If you are using a poorer leaving group, more forcing conditions may be necessary. The nitro group itself can also act as a leaving group in some cases.[10]
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient ring. Weak nucleophiles may require activation, for example, by deprotonation with a suitable base to form a more potent anionic nucleophile (e.g., alcohol to alkoxide).[6]
Q2: I'm seeing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be due to several competing pathways:
-
Positional Isomers: If there are multiple leaving groups on the pyridine ring, substitution may occur at different positions, leading to a mixture of isomers. The regioselectivity is influenced by both electronic and steric factors.[11]
-
Nitro Group Migration: In some instances, particularly with halo-substituted nitropyridines in polar aprotic solvents, an unexpected migration of the nitro group can occur, leading to a rearranged product.[12]
-
Vicarious Nucleophilic Substitution (VNS): This is a C-H functionalization reaction that can compete with SNAr. It involves the addition of a carbanion stabilized by a leaving group to an electron-deficient C-H position on the ring.[1][13][14]
-
Hydrolysis: If your reaction is performed in the presence of water or other protic solvents, hydrolysis of highly activated nitropyridines can be a significant side reaction, especially under basic conditions.[15]
Q3: My reaction starts but seems to stop at a low conversion. What could be the cause?
A3: Stalling of the reaction can be due to:
-
Product Inhibition: The product of the reaction might be deactivating the starting material or interfering with the catalyst if one is used.
-
Reversibility: The reaction may be reversible, and the equilibrium may not favor the product under the current conditions.
-
Base Consumption: If a base is used, it may be consumed by side reactions or be of insufficient strength to maintain the concentration of the active nucleophile.
-
Stable Meisenheimer Adduct: In cases of significant steric hindrance, either from the nucleophile or substituents on the pyridine ring, the elimination of the leaving group from the Meisenheimer complex can be inhibited.[13] This can lead to the accumulation of a stable Meisenheimer adduct, which may be protonated and isolated instead of the desired product.[13]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low-yield issues in your SNAr reactions.
Problem 1: No Reaction or Very Low Conversion
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
Detailed Analysis and Solutions
1. Substrate and Nucleophile Considerations
| Parameter | Issue | Recommended Action | Rationale |
| Substrate Activation | Nitro group is meta to the leaving group. | Redesign the synthesis to place the nitro group at the ortho or para position. | The stabilizing effect of the nitro group on the Meisenheimer complex is primarily a resonance effect, which is only operative from the ortho and para positions.[7][8] |
| Leaving Group | Using a poor leaving group (e.g., I, Br). | Switch to a substrate with a better leaving group, such as fluorine. | The rate-determining step is the nucleophilic attack. A more electronegative leaving group like fluorine polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack.[8][9] |
| Nucleophilicity | The nucleophile is weak (e.g., an alcohol or a neutral amine). | Use a strong base (e.g., NaH, K₂CO₃, t-BuOK) to deprotonate the nucleophile and increase its reactivity. | Anionic nucleophiles are significantly more reactive than their neutral counterparts. The choice of base is critical and should be tailored to the pKa of the nucleophile. |
| Steric Hindrance | Bulky substituents near the reaction site or a bulky nucleophile. | Increase the reaction temperature. Consider a less sterically hindered nucleophile or substrate isomer if possible. | Steric hindrance can slow down the formation of the Meisenheimer complex.[13][16][17] Higher temperatures provide the necessary energy to overcome this steric barrier. |
2. Optimizing Reaction Conditions
| Parameter | Issue | Recommended Action | Rationale |
| Solvent | Using a protic solvent (e.g., methanol, water) or a non-polar solvent. | Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[6] | Polar aprotic solvents effectively solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive anion. Protic solvents can hydrogen bond with the nucleophile, stabilizing it and reducing its reactivity.[18][19] |
| Temperature | Reaction is too slow at room temperature. | Increase the reaction temperature, often to reflux.[6][20] | SNAr reactions often have a significant activation energy barrier due to the temporary loss of aromaticity. Heating provides the energy needed to overcome this barrier. |
| Base | The chosen base is too weak or is insoluble. | Use a stronger, more soluble base. For example, if K₂CO₃ is ineffective, consider NaH or t-BuOK. | The base must be strong enough to deprotonate the nucleophile (if necessary) and neutralize any acidic byproducts (e.g., HX). |
| Concentration | The reaction is run at high dilution. | Increase the concentration of the reactants. | The reaction is bimolecular, so increasing the concentration will increase the rate of reaction. |
Problem 2: Formation of Multiple Products or Impurities
| Issue | Potential Cause | Recommended Action | Rationale |
| Isomeric Products | Multiple potential leaving groups or reaction sites. | Modify the substrate to block alternative reaction sites. Optimize reaction conditions (e.g., temperature) to favor the desired kinetic or thermodynamic product. | The regioselectivity can be temperature-dependent. Lower temperatures often favor the kinetically controlled product. |
| Nitro Group Migration | A known side reaction for certain nitropyridines in polar aprotic solvents.[12] | Experiment with different solvent systems, potentially less polar ones, to disfavor the rearrangement pathway. | The mechanism of nitro group migration is sensitive to the solvent environment.[12] |
| Hydrolysis Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., N₂, Ar). | Highly activated nitropyridines are susceptible to hydrolysis.[15] Excluding water is crucial for preventing this side reaction. |
| Dark-colored, Tarry Mixture | Decomposition of starting materials or products at high temperatures. | Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. | Some nitropyridines and their derivatives can be thermally unstable. |
Experimental Protocols
General Protocol for SNAr of a Nitropyridine with an Amine Nucleophile
This protocol is a starting point and may require optimization.
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitropyridine substrate (1.0 eq) and a polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Troubleshooting with Different Solvents
-
Set up multiple small-scale reactions in parallel in sealed vials.
-
Use the same equivalents of substrate, nucleophile, and base in each vial.
-
Add a different solvent (e.g., DMF, DMSO, NMP, acetonitrile, THF, dioxane) to each vial.
-
Run all reactions at the same temperature for the same amount of time.
-
Analyze the outcome of each reaction by LC-MS to compare conversion and side product formation. This will help identify the optimal solvent for your specific system.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Center for Biotechnology Information. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers in Chemistry. [Link]
-
Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
A cavitand stabilizes the Meisenheimer complex of SNAr reactions. (n.d.). RSC Publishing. [Link]
-
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (n.d.). ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES. [Link]
-
Easy Access to 2-Aminopyridines. (2020). GalChimia. [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. [Link]
-
Stable Spirocyclic Meisenheimer Complexes. (n.d.). MDPI. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. (n.d.). ResearchGate. [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Center for Biotechnology Information. [Link]
-
Nitropyridines: Synthesis and reactions. (2004). Semantic Scholar. [Link]
-
Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? (2018). PubMed. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]
-
Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]
-
2 - Reaction Examples. (n.d.). OChemPal. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Optimization of organophotochemical SNAr reaction. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A cavitand stabilizes the Meisenheimer complex of SNAr reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Navigating the Labyrinth: A Technical Support Guide to Purifying Polar Diethyl 2-(5-nitropyridin-2-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is the cornerstone of drug discovery. However, the journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges, particularly when dealing with complex polar molecules. Diethyl 2-(5-nitropyridin-2-yl)malonate, a potentially valuable building block in medicinal chemistry, presents a significant purification hurdle due to its unique combination of a highly polar nitro group, a basic pyridine moiety, and hydrolytically sensitive ester functionalities. This technical support guide, designed for researchers at the bench, provides a comprehensive framework for troubleshooting the purification of this challenging molecule, grounded in scientific principles and field-proven insights.
Understanding the Challenge: The Molecular Tightrope of Diethyl 2-(5-nitropyridin-2-yl)malonate
The inherent chemical properties of Diethyl 2-(5-nitropyridin-2-yl)malonate create a delicate balancing act during purification. Its polarity makes it poorly suited for standard reversed-phase chromatography, while the basicity of the pyridine ring can lead to undesirable interactions with acidic silica gel in normal-phase chromatography. Furthermore, the presence of two ester groups introduces the risk of hydrolysis under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: My crude Diethyl 2-(5-nitropyridin-2-yl)malonate appears as a dark, oily residue. What are the likely impurities?
A1: The dark coloration is common in reactions involving nitroaromatic compounds and can be attributed to polymeric or degradation byproducts. Common impurities from the synthesis, which typically involves the reaction of 2-chloro-5-nitropyridine with diethyl malonate in the presence of a base, may include:
-
Unreacted starting materials: 2-chloro-5-nitropyridine and diethyl malonate.
-
Base-related salts: For example, sodium chloride if sodium hydride was used.
-
Side-products: Including products of self-condensation of diethyl malonate or reaction of the base with the solvent.
-
Hydrolysis products: Mono-ethyl 2-(5-nitropyridin-2-yl)malonate or 2-(5-nitropyridin-2-yl)malonic acid, if water is present.
A preliminary Thin Layer Chromatography (TLC) analysis is crucial to visualize the complexity of the crude mixture.
Q2: I'm observing significant streaking and poor separation of my compound on a standard silica gel TLC plate. What is causing this?
A2: The basic nitrogen atom of the pyridine ring in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to peak tailing and streaking on both TLC plates and during column chromatography.
Q3: I'm concerned about the stability of the ester groups during purification. What conditions should I avoid?
A3: Diethyl malonate derivatives can be susceptible to hydrolysis under both acidic and basic conditions.[1] Prolonged exposure to acidic or basic mobile phases during chromatography, or the use of acidic or basic aqueous workups, can lead to the formation of the corresponding mono-ester or di-acid, complicating the purification process. It is advisable to maintain near-neutral pH conditions whenever possible.
Q4: Is recrystallization a viable purification method for this compound?
A4: Recrystallization can be an effective technique for purifying polar aromatic compounds, provided a suitable solvent system can be identified. The challenge lies in finding a solvent that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Given the polarity of the molecule, solvent systems such as ethanol/water, isopropanol/water, or ethyl acetate/hexane mixtures are good starting points. However, trial-and-error with small quantities is necessary to determine the optimal conditions.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography
Column chromatography is often the primary method for purifying Diethyl 2-(5-nitropyridin-2-yl)malonate. Success hinges on selecting the appropriate stationary and mobile phases to mitigate the challenges of polarity and basicity.
Problem: Poor separation and significant tailing on standard silica gel.
Causality: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.
Solutions:
-
Deactivation of Silica Gel:
-
Triethylamine (TEA) Additive: Incorporating a small amount of a volatile base, such as 0.1-1% triethylamine, into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and reduced tailing.
-
Pre-treatment of Silica: A slurry of silica gel can be washed with a dilute solution of triethylamine in the chosen eluent before packing the column.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase than silica and can be a good alternative for purifying basic compounds. Neutral or basic alumina should be trialed.
-
Chemically Modified Silica: Consider using silica gel that has been end-capped or bonded with a less acidic functional group.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is an excellent alternative for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of water.[4] This technique can provide excellent separation for polar analytes.
-
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude Diethyl 2-(5-nitropyridin-2-yl)malonate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary. For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with TEA) or Neutral Alumina | Minimizes interaction with the basic pyridine ring. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% TEA or Dichloromethane/Methanol with 0.5% TEA | Provides a good polarity range for elution while suppressing silanol interactions. |
| Gradient | Start with a low polarity and gradually increase | Ensures good separation of less polar impurities before eluting the target compound. |
Guide 2: Successful Recrystallization
Recrystallization is a powerful and economical purification technique, especially for obtaining highly pure, crystalline material suitable for characterization and further use.
Problem: Difficulty in finding a suitable recrystallization solvent.
Causality: The unique polarity of the molecule requires a solvent system that can effectively solubilize it at high temperatures but not at low temperatures.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature and good solubility when hot.
-
Common solvents to screen for polar aromatic compounds include ethanol, isopropanol, ethyl acetate, acetone, and acetonitrile.
-
-
Two-Solvent Recrystallization:
-
This technique is often successful for compounds that are highly soluble in one solvent and poorly soluble in another.
-
Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent (the anti-solvent) until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Diethyl 2-(5-nitropyridin-2-yl)malonate in a minimal volume of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Comments |
| Ethanol | Water | A common choice for polar compounds. |
| Isopropanol | Water | Similar to ethanol/water, but isopropanol is less volatile. |
| Ethyl Acetate | Hexane | A good option for moderately polar compounds. |
| Acetone | Hexane | Acetone is a strong solvent, so use with caution. |
Visualization of Purification Workflow
In-Depth Mechanistic Insights
Ester Hydrolysis: A Key Degradation Pathway
The diethyl ester functionalities in the target molecule are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5]
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a significant concern if strong bases are used in the workup or if basic conditions are employed for an extended period during chromatography.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Understanding these mechanisms underscores the importance of maintaining a neutral or near-neutral environment during all purification steps to preserve the integrity of the target molecule.
By approaching the purification of Diethyl 2-(5-nitropyridin-2-yl)malonate with a clear understanding of its chemical liabilities and a systematic troubleshooting strategy, researchers can overcome the inherent challenges and successfully isolate this valuable compound in high purity. This guide provides the foundational knowledge and practical protocols to navigate this complex purification landscape with confidence.
References
-
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]
-
Taydakov, I. V. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem.2020 , 16, 1862–1868. [Link]
- Hesse, M.; Meier, H.; Zeeh, B. Spectroscopic Methods in Organic Chemistry, 2nd ed.; Thieme: Stuttgart, 2008.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. What can I use to purify polar reaction mixtures? [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Xiong, H. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press, 2016 . [Link]
-
Bakke, J. M.; Ranes, E.; Stensen, W. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. J. Chem. Soc., Perkin Trans. 2, 1997 , 1919-1923. [Link]
- Andrew, R. J.; Al-Hayali, M. N. HILIC for the separation of polar compounds. LCGC Europe, 2011, 24(2), 76-85.
-
Chromatography Forum. Method for pyridine amine derivative. [Link]
Sources
- 1. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
Technical Support Guide: NMR Analysis for Impurity Identification in Diethyl 2-(5-nitropyridin-2-yl)malonate
Welcome to the technical support center for the analysis of Diethyl 2-(5-nitropyridin-2-yl)malonate. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and reaction monitoring. Here, we address common issues encountered during the synthesis and purification of this compound, providing expert insights and actionable troubleshooting steps in a direct question-and-answer format.
Part 1: The Reference Spectrum
Q1: What are the expected ¹H NMR signals for pure Diethyl 2-(5-nitropyridin-2-yl)malonate?
A1: Understanding the spectrum of your target compound is the first and most critical step in identifying what shouldn't be there. The structure of Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS No. 60891-70-5) has distinct regions that give rise to a predictable NMR pattern.[1] The 5-nitro group is a powerful electron-withdrawing group, which significantly influences the chemical shifts of the pyridine ring protons, shifting them downfield.
The expected signals in a typical deuterated solvent like CDCl₃ are summarized below. Note that exact chemical shifts can vary slightly based on solvent, concentration, and instrument.
Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 2-(5-nitropyridin-2-yl)malonate
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H6 (Pyridine) | ~9.3 - 9.5 | Doublet (d) | 1H | Located ortho to the nitro group and the ring nitrogen, resulting in strong deshielding. |
| H4 (Pyridine) | ~8.5 - 8.7 | Doublet of Doublets (dd) | 1H | Positioned meta to the nitro group and ortho to the malonate-substituted carbon. |
| H3 (Pyridine) | ~7.6 - 7.8 | Doublet (d) | 1H | Coupled to H4 and is the most upfield of the pyridine protons. |
| CH (Malonate) | ~5.5 - 5.7 | Singlet (s) | 1H | Alpha to two electron-withdrawing ester carbonyls and the pyridine ring. |
| OCH₂ CH₃ (Ethyl) | ~4.3 - 4.4 | Quartet (q) | 4H | Methylene protons of the ethyl esters, deshielded by the adjacent oxygen. |
| OCH₂CH₃ (Ethyl) | ~1.3 - 1.4 | Triplet (t) | 6H | Terminal methyl protons of the ethyl esters. |
Part 2: Troubleshooting Common Impurities - FAQs
This section addresses the most frequently observed impurities. The synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with the enolate of diethyl malonate.[2][3] Therefore, impurities often originate from unreacted starting materials or side-reactions.
Q2: My spectrum shows extra signals in the aromatic region (8.0 - 9.5 ppm). What are they?
A2: The most probable cause is the presence of unreacted 2-chloro-5-nitropyridine (CAS No. 4548-45-2).[4][5][6] This indicates an incomplete reaction. You can confirm its presence by comparing the extraneous peaks to the known spectrum of this starting material.
Table 2: ¹H NMR Data for 2-Chloro-5-nitropyridine Impurity
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Chloro-5-nitropyridine | H6 | ~9.1 | Doublet (d) |
| H4 | ~8.5 | Doublet of Doublets (dd) | |
| H3 | ~7.6 | Doublet (d) |
Expert Insight: The signals for 2-chloro-5-nitropyridine can sometimes overlap with your product's signals. Look for distinct coupling patterns and integrations that do not match the expected 1:1:1 ratio for the product's pyridine ring to confirm the presence of this impurity.
Q3: I'm seeing a sharp singlet around 3.4 ppm and a corresponding quartet and triplet in the aliphatic region that don't belong to my product. What is this impurity?
A3: These signals are characteristic of unreacted diethyl malonate (CAS No. 105-53-3).[7][8][9] This impurity arises from using an excess of the reagent or an incomplete reaction.
Table 3: ¹H NMR Data for Diethyl Malonate Impurity (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Diethyl Malonate | CH₂ (Methylene) | ~3.36 | Singlet (s) |
| OCH₂ CH₃ (Ethyl) | ~4.21 | Quartet (q) | |
| OCH₂CH₃ (Ethyl) | ~1.29 | Triplet (t) |
Expert Insight: The central methylene peak of diethyl malonate at ~3.36 ppm is a very clear indicator.[7] Its presence suggests a need to adjust the stoichiometry of your reactants or increase the reaction time/temperature.
Q4: I have a broad signal that disappears when I add a drop of D₂O to my NMR tube. What does this indicate?
A4: A signal that is exchangeable with deuterium oxide (D₂O) is almost always an acidic proton, typically from an -OH or -NH group. In this context, it strongly suggests the partial hydrolysis of the ester groups to form a carboxylic acid. This can happen during an aqueous workup.[10][11] The resulting impurity could be the mono-acid or the di-acid derivative of your product.
Protocol for D₂O Shake:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D₂O to the tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The broad signal from the carboxylic acid proton will disappear or significantly diminish, and you may notice the appearance of an HOD (water) peak elsewhere in the spectrum.
Q5: My spectrum has small, persistent peaks that don't match starting materials or expected byproducts. What is the likely source?
A5: These are very often residual solvents from your reaction or purification steps. Inadequate drying under a high vacuum is the usual cause.
Table 4: Common Residual Solvents and Their ¹H NMR Signals [12]
| Solvent | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 2.10 | Singlet |
| Dichloromethane (DCM) | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate (EtOAc) | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Ethanol | 3.69 (q), 1.22 (t) | Quartet, Triplet |
| Hexane / Cyclohexane | ~1.2-1.4 | Multiplet / Singlet |
| Tetrahydrofuran (THF) | 3.76, 1.85 | Multiplets |
| Water | ~1.56 | Singlet (broad) |
Part 3: Systematic Workflow & Advanced Methods
Q6: How should I systematically approach identifying an unknown impurity?
A6: A structured approach is key to efficiently identifying contaminants. Follow this validated workflow, which combines basic and advanced techniques.
Caption: Workflow for systematic impurity identification.
Q7: The ¹H NMR spectrum is too complex or signals are overlapping. What are my next steps?
A7: When a 1D ¹H NMR spectrum is insufficient, you should turn to more powerful analytical techniques:
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of your compound and its impurities. It is particularly useful for identifying impurities with different numbers of carbons or functional groups, as each unique carbon atom gives a distinct signal.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is invaluable for piecing together the spin systems of both your product and any significant impurities, helping to trace the connectivity of protons within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a definitive way to assign proton signals to specific carbons in the molecular structure and can quickly differentiate between impurities and the main compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If spectroscopic methods are inconclusive, LC-MS is the ultimate tool. It physically separates the impurity from your main compound (LC) and then provides its molecular weight (MS). This information is often sufficient to identify the impurity, especially when combined with the structural fragments deduced from NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
PubChem. (n.d.). Diethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Shvartsberg, M. S., & Fedenok, L. G. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1827–1832. Available from: [Link]
-
ResearchGate. (2019). While prepration of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem? Retrieved from [Link]
-
MDPI. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]
Sources
- 1. 60891-70-5|Diethyl 2-(5-nitropyridin-2-yl)malonate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 7. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. guidechem.com [guidechem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability & Workup of Diethyl 2-(5-nitropyridin-2-yl)malonate
Ticket ID: #SNAr-MAL-005 Subject: Preventing degradation and yield loss during workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hidden" Yield Killer
Researchers frequently report two distinct failure modes when synthesizing Diethyl 2-(5-nitropyridin-2-yl)malonate :
-
Mass Loss (Aqueous Washout): The product vanishes into the aqueous layer during extraction.
-
Decarboxylation (Oiling Out): The crystalline solid degrades into a viscous oil (the mono-ester or acetic acid derivative) upon concentration.
Root Cause: The proton at the C2 position of the malonate is exceptionally acidic (
-
At pH > 10: The molecule exists as a stable, water-soluble enolate .
-
At pH < 4: The molecule undergoes acid-catalyzed hydrolysis and rapid decarboxylation .
The Solution: You must maintain a "pH Safe Zone" (pH 5.0 – 6.5) and strictly control thermal exposure.
The Stability Profile (Mechanism & Theory)
To prevent degradation, you must understand the forces tearing the molecule apart.
Mechanism A: The Enolate Trap (High pH)
In the reaction mixture (typically using NaH or
Mechanism B: Decarboxylation (Low pH + Heat)
Under acidic conditions, the ester oxygens protonate, facilitating hydrolysis. Once hydrolyzed to the carboxylic acid, the presence of the electron-deficient pyridine ring lowers the activation energy for decarboxylation, releasing
Visualizing the Danger Zones
Figure 1: Stability map showing the narrow pH window required to isolate the target molecule.
Troubleshooting Guide (Q&A)
Q1: The reaction mixture was dark red. Upon adding water, it stayed red, and I extracted very little product. Where is it?
-
Diagnosis: The product is stuck in the aqueous layer as the enolate . The red color is a tell-tale sign of the nitropyridine anion resonance.
-
Fix: You must acidify the aqueous layer in the presence of the organic solvent. Add 1M HCl or saturated
dropwise until the color shifts from deep red to pale yellow/orange. This indicates protonation.[1] Re-extract the aqueous layer.
Q2: My product was a solid, but after rotovap, it turned into an oil that bubbles slightly.
- gas.
-
Fix:
-
Never heat the water bath above 35°C .
-
Do not leave the compound under vacuum for extended periods if traces of acid are present.
-
Ensure the organic layer was fully neutralized (washed with brine/buffer) before drying.
-
Q3: Can I use 10% NaOH to remove unreacted starting material?
-
Answer: NO. Washing with strong base will deprotonate your product and pull it into the waste stream (see Q1). Use a mild buffer (pH 7) if washing is strictly necessary, but recrystallization is safer than chemical washing.
Optimized Workup Protocol
This protocol is designed to maximize yield by balancing solubility and stability.
Materials
-
Quench Buffer: Saturated Ammonium Chloride (
) or 10% Acetic Acid. -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow
-
Cool Down: Cool the reaction mixture to 0°C .
-
Quench (The Critical Step):
-
Slowly add Saturated
. -
Observation: Monitor the pH.[1] It must reach pH 5–6 .
-
Visual Cue: Look for the color change from Dark Red
Yellow/Orange. -
Note: If
is insufficient to drop the pH (common with strong bases like NaH), use 1M HCl very slowly with vigorous stirring. Do not overshoot below pH 4.
-
-
Extraction:
-
Add EtOAc. Shake and separate.
-
Check the Aqueous Layer: If it is still strongly colored, check pH again. If pH > 7, acidify further and re-extract.
-
-
Washing:
-
Combine organic layers.[3]
-
Wash once with Water (removes salts).
-
Wash once with Brine (removes water).
-
Avoid bicarbonate washes unless you confirm pH stays < 8.
-
-
Drying & Concentration:
-
Dry over
for 10 minutes. Filter. -
Concentrate on a rotary evaporator. Bath temp
35°C. -
Storage: If not using immediately, store at -20°C under Argon.
-
Data Table: Workup Condition Comparison
| Parameter | Acidic Workup (pH < 3) | Optimized (pH 5-6) | Basic Workup (pH > 9) |
| Product Form | Unstable Acid | Neutral Ester | Enolate Anion |
| Solubility | Organic Soluble | Organic Soluble | Aqueous Soluble |
| Color | Pale Yellow | Yellow/Orange | Deep Red/Purple |
| Risk | Decarboxylation | None | Yield Loss (Washout) |
| Yield | < 40% (Degraded) | > 85% | < 20% (Lost in aq.) |
Degradation Pathway Visualization
Understanding the specific chemical transformation helps in identifying impurities by NMR.
Figure 2: The irreversible path from Malonate to Acetate derivative.
References
-
BenchChem. (2025).[4] Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide. Retrieved from 4
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonates. Retrieved from 5
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57301531, Diethyl 2-Methyl-2-(3-pyridyl)malonate. Retrieved from 6[6]
-
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Retrieved from 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl 2-Methyl-2-(3-pyridyl)malonate | C13H17NO4 | CID 57301531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Temperature control in the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Welcome to the technical support guide for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate. This document provides in-depth guidance, troubleshooting advice, and answers to frequently asked questions, with a critical focus on the role of temperature control. Precise thermal management is paramount for achieving high yield and purity in this nucleophilic aromatic substitution (SNAr) reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this specific SNAr reaction?
A1: Temperature control is crucial for three primary reasons:
-
Reaction Rate and Selectivity: The formation of the desired product is a temperature-dependent process. Deviations can either slow the reaction to an impractical rate or accelerate it to a point where side reactions, such as polysubstitution or decomposition, become dominant.
-
Stability of Reactants and Products: The starting material, 2-chloro-5-nitropyridine, and the final product, Diethyl 2-(5-nitropyridin-2-yl)malonate, are thermally sensitive. Elevated temperatures can lead to the decomposition of these nitro-containing aromatic compounds.[1][2]
-
Managing Exothermic Events: The deprotonation of diethyl malonate with a strong base like sodium hydride (NaH) is highly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to safety hazards and a cascade of unwanted side reactions.
Q2: What is the general temperature range for this synthesis?
A2: The synthesis is a two-step process, each with its own optimal temperature range:
-
Deprotonation of Diethyl Malonate: This step is typically performed at low temperatures, ranging from 0 °C to 5 °C, to control the exothermic reaction with the base.
-
Nucleophilic Aromatic Substitution: After the formation of the malonate anion, the reaction with 2-chloro-5-nitropyridine is generally carried out at a slightly elevated temperature, often between room temperature and 50 °C, to facilitate the substitution reaction without promoting product degradation.[3][4]
Q3: What are the consequences of poor temperature control?
A3: Inadequate temperature management can lead to a variety of issues, including:
-
Low or no yield of the desired product.
-
Formation of dark, tarry byproducts that complicate purification.
-
Decomposition of the starting material and/or product.
-
In the case of strong bases, a runaway reaction, which poses a significant safety risk.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction mixture turned dark brown or black upon addition of 2-chloro-5-nitropyridine.
-
Potential Cause: The reaction temperature was likely too high during or after the addition of the electrophile. High temperatures can accelerate side reactions and decomposition of the nitro-containing pyridine ring.[1][2]
-
Solution:
-
Immediately cool the reaction mixture in an ice bath to quench any potential runaway reaction.
-
For future attempts, ensure the temperature of the diethyl malonate anion solution is stable at the recommended temperature (e.g., 0-5 °C) before slowly adding the 2-chloro-5-nitropyridine solution.
-
Consider adding the 2-chloro-5-nitropyridine solution dropwise over a longer period to better dissipate the heat of reaction.
-
After the addition is complete, allow the reaction to warm to room temperature slowly, rather than applying external heat immediately.
-
Problem 2: The reaction is not proceeding to completion, even after an extended period.
-
Potential Cause 1: The reaction temperature is too low. While initial cooling is necessary, the SNAr step requires a certain activation energy.
-
Solution 1: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied.[3] Monitor the reaction progress closely by TLC or LC-MS to avoid overheating.
-
Potential Cause 2: The base was not sufficiently active, or moisture was present in the reaction.
-
Solution 2: Ensure that the solvent is anhydrous and that the base (e.g., sodium hydride) is fresh and has been handled under inert conditions to prevent quenching by atmospheric moisture.
Problem 3: The isolated product is impure, with multiple spots on the TLC plate.
-
Potential Cause: The formation of side products due to incorrect temperature. Overly high temperatures can lead to undesired reactions.
-
Solution:
-
Review your temperature logs for the experiment. Identify any points where the temperature exceeded the recommended range.
-
Implement stricter temperature control in subsequent experiments. Use a reliable cooling bath and monitor the internal reaction temperature continuously.
-
Purify the product using column chromatography. The choice of solvent system will depend on the polarity of the impurities.
-
Summary of Key Temperature Parameters
| Step | Process | Recommended Temperature Range (°C) | Rationale |
| 1 | Deprotonation of Diethyl Malonate | 0 - 5 | To control the highly exothermic reaction with the base and prevent side reactions. |
| 2 | Addition of 2-chloro-5-nitropyridine | 0 - 10 | To maintain control during the initial phase of the substitution reaction. |
| 3 | SNAr Reaction | Room Temperature to 50 | To provide sufficient energy for the reaction to proceed to completion at a reasonable rate without causing decomposition. |
| 4 | Quenching and Work-up | 0 - 5 | To safely neutralize any remaining reactive species and to minimize product degradation during extraction. |
Experimental Protocol with Emphasis on Temperature Control
This protocol outlines the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate with a focus on best practices for thermal management.
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-chloro-5-nitropyridine
-
Ice-water bath
-
Thermometer or thermocouple probe
Procedure:
-
Preparation of the Nucleophile (Temperature Control: 0-5 °C): a. Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. b. Place the flask in an ice-water bath and allow it to cool to 0 °C. c. Under a nitrogen atmosphere, add sodium hydride to the flask, followed by anhydrous DMF. d. While maintaining the internal temperature between 0 °C and 5 °C, add diethyl malonate dropwise from the dropping funnel. Vigorous gas evolution (hydrogen) will be observed. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. e. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete deprotonation.
-
Nucleophilic Aromatic Substitution (Temperature Control: Gradual Warming): a. Dissolve 2-chloro-5-nitropyridine in a minimal amount of anhydrous DMF in a separate flask. b. Add this solution dropwise to the cold (0-5 °C) solution of the diethyl malonate anion. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Monitor the reaction by TLC. If the reaction is slow, it may be gently heated to 40-50 °C.
-
Work-up and Purification (Temperature Control: Cooling): a. Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. b. Slowly quench the reaction by the dropwise addition of cold water. c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature not exceeding 40 °C. e. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: The SNAr mechanism for the synthesis.
Experimental Workflow for Temperature Control```dot
Caption: A decision tree for common temperature-related issues.
References
- Filo. (2025). Synthesis of Diethyl malonate.
- Google Patents. (CN102040554A). Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (CN1237571A).
- Sciencemadness Discussion Board. (2010).
- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
- Organic Syntheses. Malonic acid, ethylidene-, diethyl ester.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)
- ChemRxiv. (Preprint). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Pearson+. Draw the products of the following reactions: e.
- Google Patents. (CN1237572A).
- ResearchGate. (2025).
- PubMed.
- Benchchem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- MDPI.
- RSC Publishing. (2024).
- ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
- YouTube. (2019).
- National Institutes of Health. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
- Google Patents. (CN109456257B). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Chemistry LibreTexts. (2025). 16.
- ResearchGate. (2024).
- ResearchGate. (2025). Thermal Decomposition of Nitropyrazoles.
- Organic Syntheses.
- Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure.
Sources
Technical Support Center: Solvent Effects in SNAr Reactions of 2-Chloro-5-Nitropyridine
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the functionalization of 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the critical role solvents play in this powerful transformation.
Introduction: The Decisive Role of the Solvent
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. The reaction of 2-chloro-5-nitropyridine is a classic example, where the pyridine nitrogen and the nitro group activate the ring towards nucleophilic attack. While substrate and nucleophile are key players, the choice of solvent is often the most critical variable determining the success, rate, and cleanliness of the reaction.
A solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by solvating reactants, intermediates, and transition states. In the context of the SNAr reaction, the solvent's ability to stabilize the charged Meisenheimer intermediate is paramount.[1][2][3] This guide will provide both the foundational knowledge and the practical troubleshooting advice needed to navigate the complexities of solvent selection for this important reaction.
Visualizing the Mechanism: The SNAr Pathway
To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The SNAr reaction of 2-chloro-5-nitropyridine proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction on 2-chloro-5-nitropyridine.
The key is the formation of the negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The solvent's primary role is to stabilize this intermediate, thereby lowering the activation energy of this rate-determining step.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter in the lab.
Low or No Yield
Q1: My reaction is not proceeding, or the yield is very low. I'm using a nonpolar solvent like toluene. What's the problem?
A1: The core issue is likely insufficient stabilization of the Meisenheimer complex. SNAr reactions proceed through a highly polar, negatively charged intermediate.[3] Nonpolar solvents like toluene or hexane cannot effectively solvate and stabilize this charged species, leading to a very high activation energy and consequently, a slow or non-existent reaction.
-
Expert Insight: The transition state leading to the Meisenheimer complex is also highly polar. A polar solvent will stabilize this transition state more than it stabilizes the neutral starting materials, thus accelerating the reaction. For a significant rate increase, switching to a polar aprotic solvent is the first and most critical step.
Q2: I switched to a polar protic solvent like ethanol, but my yield is still poor. Why?
A2: While polar protic solvents (e.g., ethanol, methanol, water) can stabilize the Meisenheimer complex, they have a significant drawback: they also strongly solvate the nucleophile through hydrogen bonding.[4] This "caging" effect deactivates the nucleophile, reducing its availability and potency to attack the electron-deficient pyridine ring.[4] This is particularly problematic for small, anionic nucleophiles (e.g., F⁻, RO⁻).
-
Expert Insight: If your nucleophile is also a base (like an amine), a protic solvent can protonate it, completely neutralizing its nucleophilicity. While some SNAr reactions are performed in alcohols, this is often with less hindered nucleophiles or when the solvent can also act as the nucleophile (solvolysis).[5] For most cases, especially with sensitive or expensive nucleophiles, polar aprotic solvents are superior.
Slow Reaction Rate
Q3: My reaction is clean but extremely slow in acetonitrile. How can I speed it up?
A3: While acetonitrile (ACN) is a polar aprotic solvent, its ability to stabilize the Meisenheimer complex is moderate compared to other solvents in its class. Solvents with higher polarity and Lewis basicity, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are significantly better at this stabilization.[6]
-
Expert Insight: DMSO is often the solvent of choice for accelerating sluggish SNAr reactions. Its high dielectric constant and ability to strongly solvate cations (leaving the anion "naked" and more reactive) make it exceptionally effective. Kinetic studies on the reaction of 2-chloro-5-nitropyridine with anilines have shown significantly faster rates in DMSO compared to DMF.[6] If solubility allows, consider switching to DMSO. Alternatively, heating the reaction is a common strategy to increase the rate, often used in conjunction with a robust solvent like DMF or DMSO.[7]
Side Reactions and Impurities
Q4: I am running my reaction in DMSO with an amine nucleophile and see multiple byproducts. What could be causing this?
A4: While highly effective, the combination of a powerful solvent like DMSO and an activated substrate can sometimes lead to over-reactivity or side reactions.
-
Decomposition: Is your nucleophile or product stable at the reaction temperature in DMSO? Some compounds can decompose under prolonged heating. Try running the reaction at a lower temperature for a longer time.
-
Excess Base: If you are using an additional base (e.g., K₂CO₃, Et₃N) to deprotonate your nucleophile, excess base can sometimes lead to side reactions with the solvent or starting material. Ensure you are using the correct stoichiometry.
-
Solvent as a Reactant: While less common for DMSO in this context, some highly reactive intermediates could potentially interact with the solvent.
-
Over-reaction: If your product contains other electrophilic sites, the highly reactive "naked" nucleophile in DMSO might lead to further unwanted reactions.[5]
-
Expert Insight: A good first step is to re-evaluate the reaction temperature. Often, the high reactivity in DMSO allows for the reaction to proceed efficiently at room temperature or with only gentle heating, which can prevent the formation of thermal decomposition byproducts.
Q5: I'm attempting the reaction in water and observing significant formation of 2-hydroxy-5-nitropyridine. What is happening?
A5: You are observing a competing hydrolysis reaction. Water can act as a nucleophile, and for a highly activated substrate like 2-chloro-5-nitropyridine, this can be a significant competing pathway, especially under basic conditions.[8][9] The hydroxide ion (OH⁻), present in even neutral water to a small extent and in much higher concentration under basic conditions, is a potent nucleophile that will react to displace the chloride.
-
Expert Insight: This is a known limitation for SNAr reactions of highly activated electrophiles in aqueous media.[8][9] If an aqueous system is required (e.g., for green chemistry or biological applications), strategies include using a weaker base to minimize hydroxide concentration, running the reaction at a higher concentration of the desired nucleophile to outcompete water, or employing phase-transfer catalysts or surfactants to create a microenvironment that shields the substrate from bulk water.[8]
Data Summary: Solvent Effects on SNAr Reactions
The choice of solvent can have a dramatic impact on reaction rates and outcomes. The following table summarizes the general characteristics and suitability of common solvent classes for the SNAr reaction of 2-chloro-5-nitropyridine.
| Solvent Class | Representative Examples | Suitability for SNAr | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Excellent | Stabilizes the charged Meisenheimer intermediate without deactivating the nucleophile via hydrogen bonding.[4] Rates generally follow the order: DMSO > DMF > ACN.[6] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Poor | Can stabilize the intermediate but significantly deactivates the nucleophile through hydrogen bonding ("caging").[4] Risk of solvolysis (solvent acting as nucleophile).[5] |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Very Poor | Fails to stabilize the polar, charged Meisenheimer intermediate, resulting in extremely high activation energy and slow or no reaction. |
| Pyridine | Pyridine | Poor (as a solvent) | Although polar and aprotic, pyridine is also a nucleophile and a base. It can react with the electrophile itself, leading to unwanted side products and complicating the reaction.[10] |
Decision Workflow for Solvent Selection
Choosing the right solvent is a logical process based on the principles discussed. The following workflow can guide your decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. d-nb.info [d-nb.info]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
How to remove unreacted 2-chloro-5-nitropyridine from product
Technical Support Center: Purification & Troubleshooting Guide Topic: Removal of Unreacted 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Ticket ID: #PUR-2Cl5NO2-001 Status: Active Analyst: Senior Application Scientist[1]
Executive Summary
2-Chloro-5-nitropyridine is a highly electrophilic, lipophilic intermediate commonly used in
Physical Profile: The Enemy
Before selecting a protocol, understand the impurity you are fighting.
| Property | Data | Implication for Workup |
| State | Solid (mp 105–108 °C) | Can crystallize out, but often oils out in crude mixtures.[1] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Toluene | Standard water washes will not remove it. |
| Basicity | Negligible (Pyridine N is electron-deficient) | Remains in organic layer during mild acid washes (unlike your amine products).[1] |
| Reactivity | High ( | Can be "fished out" using nucleophilic scavengers.[1] |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the most effective removal strategy for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification method based on product functionality.
Protocol A: The "pH Switch" (Acid-Base Extraction)
Best For: Products containing a basic amine (e.g., secondary/tertiary amines, piperazines). Mechanism: The product is protonated and moves to the aqueous phase; the non-basic 2-chloro-5-nitropyridine remains in the organic phase.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM). Avoid Ether if possible (solubility issues).
-
Acid Extraction:
-
Organic Wash:
-
Keep the Aqueous Acidic Layer .
-
Discard the organic layer (contains the impurity).
-
Optional: Wash the aqueous layer once with fresh Ethyl Acetate to remove trace neutrals.
-
-
Recovery:
Protocol B: Chemical Scavenging (The "Magic Bullet")
Best For: Neutral products (amides, ethers) where acid extraction is impossible, or for high-throughput parallel synthesis. Mechanism: Use a "super-nucleophile" to react with the unreacted 2-chloro-5-nitropyridine, converting it into a species that is easily removed.[1]
Option 1: Solid-Supported Scavengers (Resins)[1]
-
Reagent: Thiol-functionalized silica or polystyrene resin (e.g., Si-Thiol or PL-Thiol).[1]
-
Procedure:
-
Add 2-4 equivalents of Thiol resin to the reaction mixture (post-reaction).
-
Add a mild base (e.g., DIPEA) if the reaction wasn't already basic.
-
Stir/shake at 40-50 °C for 2-4 hours.
-
Filter the mixture. The impurity is now covalently bound to the beads.
-
Concentrate the filtrate.[1]
-
Option 2: Water-Soluble Scavengers (Cost-Effective)[1]
-
Reagent: Sodium 2-mercaptoethanesulfonate (MESNa).[1]
-
Procedure:
-
Dissolve crude mixture in a water-immiscible solvent (EtOAc).[1]
-
Add an aqueous solution of MESNa (2 equiv) and
. -
Stir vigorously at 40 °C for 1 hour.
-
Phase Separate: The impurity reacts to form a water-soluble thioether (2-(2-sulfonatoethylthio)-5-nitropyridine).[1]
-
Discard the aqueous layer; your neutral product remains in the organic layer.
-
Figure 2: Mechanism of chemical scavenging converting the lipophilic impurity into a removable adduct.[1]
Protocol C: Chromatographic Separation
Best For: When Protocols A and B are not applicable (e.g., product is acid-sensitive and reacts with thiols).[1]
-
TLC Visualization: 2-Chloro-5-nitropyridine is UV active (strong absorption at 254 nm).[1] It typically has an
of ~0.6-0.7 in 30% EtOAc/Hexanes.[1] -
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase:
-
Recrystallization Alternative:
-
If the product is a solid, try recrystallizing from Methanol or Ethanol/Water . 2-Chloro-5-nitropyridine has high solubility in hot methanol but low solubility in water.[1]
-
Frequently Asked Questions (FAQ)
Q1: Can I just wash it out with water?
A: No. 2-Chloro-5-nitropyridine is lipophilic (
Q2: Why not hydrolyze it with NaOH to make the water-soluble pyridone? A: While theoretically possible, treating 2-chloro-5-nitropyridine with strong hydroxide (NaOH) can lead to ring opening or complex decomposition pathways rather than clean hydrolysis to 2-hydroxy-5-nitropyridine [3].[1] Protocol A (Acid extraction) or Protocol B (Thiol scavenging) are safer and more controlled.
Q3: Is 2-chloro-5-nitropyridine toxic? A: Yes, it is a skin and eye irritant and potentially harmful if swallowed.[1][4] Always handle with gloves and in a fume hood.[1] It is a potent electrophile and can cause sensitization [4].[1]
Q4: My product is also a weak base (pyridine derivative). Will Protocol A work? A: It depends on the pKa difference. If your product is a pyridine with electron-donating groups (e.g., -OMe, -NH2), its pKa will be higher (approx 6-7) than 2-chloro-5-nitropyridine (pKa < 0).[1] You can selectively extract your product into dilute acid (e.g., 10% citric acid or 0.5M HCl) while leaving the electron-deficient nitro-pyridine in the organic layer.[1]
References
-
PubChem. (n.d.).[1] 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Kaldor, S. W., et al. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No.[1] 5,632,898.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
Technical Support Center: Optimizing the Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Welcome to the technical support guide for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction rate and overall yield. As a key intermediate in various pharmaceutical and materials science applications, robust and efficient synthesis of this compound is critical.
The Core Reaction: A Mechanistic Overview
The formation of Diethyl 2-(5-nitropyridin-2-yl)malonate from 2-chloro-5-nitropyridine and diethyl malonate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to effective troubleshooting.
The process involves two primary stages:
-
Nucleophile Formation: A base is used to deprotonate the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[1][2] This creates a highly nucleophilic enolate ion.
-
Addition-Elimination: The diethyl malonate enolate attacks the electron-deficient C2 position of the 2-chloro-5-nitropyridine ring.[3] The electron-withdrawing nitro group (-NO₂) at the C5 position, along with the ring nitrogen, is crucial for stabilizing the negative charge of the resulting high-energy intermediate, known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the chloride leaving group.[4]
The rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex.[3] Therefore, optimizing the reaction rate hinges on factors that promote the formation of the nucleophile and stabilize this intermediate.
Caption: Troubleshooting workflow for the synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use a different leaving group on the pyridine, like fluorine or bromine? A: Yes. For SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I. A fluoro-substituted pyridine would be the most reactive, potentially allowing for milder reaction conditions. However, 2-chloro-5-nitropyridine is widely available and provides a good balance of reactivity and stability.
Q2: My reaction mixture turned very dark brown/black. Is this a problem? A: Dark coloration is common in these reactions, especially when using DMF at elevated temperatures or with strong bases. While not always indicative of failure, it can signal some level of decomposition or side reactions. The key is to monitor the formation of the desired product by TLC or LC-MS. If product formation stalls as the color darkens, it suggests a problem. Proper temperature control can often minimize this.
Q3: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 3:1 Hexanes:Ethyl Acetate). [4]Spot the 2-chloro-5-nitropyridine, diethyl malonate, and the reaction mixture. The reaction is complete when the spot for 2-chloro-5-nitropyridine has been completely consumed.
Q4: What are the critical safety precautions for this reaction? A: If using sodium hydride (NaH), exercise extreme caution. NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. [5]Always handle it in an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Quench any residual NaH carefully at the end of the reaction by slowly adding isopropanol or ethanol at 0 °C before adding water.
Optimized High-Rate Experimental Protocol
This protocol is designed to maximize the reaction rate and yield by using a strong base and optimal solvent.
Reagents & Equipment:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask, dried in an oven
-
Magnetic stirrer, inert atmosphere setup (N₂ or Ar), dropping funnel, and thermometer
Procedure:
-
Setup: Assemble the dry three-neck flask under an inert atmosphere.
-
Nucleophile Formation:
-
To the flask, add NaH (1.2 equiv). Wash the dispersion with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane each time under inert gas flow.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of diethyl malonate (1.2 equiv) in a small amount of anhydrous DMF.
-
Add the diethyl malonate solution dropwise to the stirred NaH suspension at 0 °C. Control the addition rate to manage hydrogen gas evolution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the enolate. [5]3. SNAr Reaction:
-
Dissolve the 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous DMF in a separate flask.
-
Add this solution dropwise to the stirred enolate solution at room temperature.
-
After addition, you may gently heat the reaction to 50 °C to ensure completion. Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine is consumed (typically 2-4 hours). [4]4. Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench any unreacted NaH by the slow, dropwise addition of isopropanol.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, x3). [5] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [6] * The crude product can be purified by column chromatography on silica gel to yield the pure Diethyl 2-(5-nitropyridin-2-yl)malonate.
-
References
-
Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]
- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
-
Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]
-
Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Available at: [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Available at: [Link]
-
American Chemical Society. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available at: [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
National Institutes of Health. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Available at: [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
-
MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate. Available at: [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]
-
Chegg. (2019). Solved Practice Problem 21.65 Diethyl malonate (the starting.... Available at: [Link]
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Validation & Comparative
Validating the Biological Activity of Novel Kinase Inhibitors Synthesized from Diethyl 2-(5-nitropyridin-2-yl)malonate: A Comparative Guide
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the challenge remains to design potent and selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects.[3]
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[3][4] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[1] This guide focuses on a practical, multi-tiered approach to validate the biological activity of novel kinase inhibitors synthesized from Diethyl 2-(5-nitropyridin-2-yl)malonate. We will propose a hypothetical inhibitor, designated DNPM-PI (Diethyl 2-(5-nitropyridin-2-yl)malonate-derived Pyrido[2,3-d]pyrimidine Inhibitor), targeting the non-receptor tyrosine kinase Src.
Src kinase is a critical regulator of cell proliferation, survival, and migration, and its overexpression or constitutive activation is common in many human cancers.[4] This makes it a well-validated and highly relevant target for anticancer drug development. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial validation of such compounds, comparing their performance against established inhibitors, Dasatinib (a potent, clinically used Src inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor).[5][6]
From Starting Material to a Plausible Kinase Inhibitor Scaffold
The journey from a chemical starting block to a biologically active molecule is a cornerstone of drug discovery. Diethyl 2-(5-nitropyridin-2-yl)malonate provides a versatile foundation for the synthesis of heterocyclic systems known to interact with the kinase ATP-binding site. A plausible and efficient synthetic strategy involves the construction of a pyrido[2,3-d]pyrimidine core, a scaffold present in numerous kinase inhibitors.[7][8][9]
The proposed synthesis of our hypothetical inhibitor, DNPM-PI , involves a cyclocondensation reaction. The presence of the nitro group on the pyridine ring can be later modified or may contribute to the binding interactions within the kinase active site. While the detailed multi-step synthesis is beyond the scope of this guide, the core concept is to leverage the reactivity of the malonate and pyridine functionalities to build the fused heterocyclic system that is foundational to many ATP-competitive kinase inhibitors.[10][11]
A Multi-Tiered Approach to Biological Validation
A robust validation of a novel kinase inhibitor requires a tiered approach, moving from a direct biochemical assessment of enzyme inhibition to cell-based assays that measure both cytotoxicity and on-target effects within a biological system. Our validation workflow for DNPM-PI will consist of three key experimental stages:
-
Primary Validation: In vitro Src Kinase Activity Assay (ADP-Glo™)
-
Secondary Validation: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Tertiary Validation: Cellular Target Engagement (Western Blot for Phospho-Src)
Below is a visual representation of this validation workflow.
Caption: The tiered workflow for validating a novel kinase inhibitor.
Experimental Protocols and Data Interpretation
Primary Validation: In Vitro Src Kinase Activity Assay (ADP-Glo™)
Scientific Rationale: The first and most critical step is to determine if DNPM-PI directly inhibits the enzymatic activity of its intended target, Src kinase, in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12][13] A decrease in ADP production corresponds to an inhibition of kinase activity. This assay is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[14][15]
Detailed Protocol (adapted from Promega technical manuals): [16]
-
Reagent Preparation:
-
Prepare Src Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human Src kinase and a suitable substrate (e.g., Poly(E,Y)₄) in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer (the final concentration should be at or near the Km of Src for ATP).
-
Serially dilute DNPM-PI , Dasatinib, and Staurosporine in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the Src enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
Data Presentation and Interpretation:
The results are typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
| Inhibitor | Target Kinase | In Vitro IC50 (nM) |
| DNPM-PI (Hypothetical) | Src | 85 |
| Dasatinib (Comparator) | Src | 5 |
| Staurosporine (Comparator) | Broad Spectrum | 6 (for Src)[5] |
This table presents hypothetical but realistic data for DNPM-PI, demonstrating moderate potency against Src kinase.
Secondary Validation: Cell-Based Cytotoxicity Assay (MTT)
Scientific Rationale: After confirming direct enzyme inhibition, the next step is to assess whether the inhibitor can exert a biological effect on living cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay will determine if DNPM-PI is cytotoxic to a cancer cell line that is known to have active Src signaling (e.g., HT-29 or A549).
Detailed Protocol (adapted from ATCC and Abcam protocols): [17]
-
Cell Plating:
-
Seed a 96-well plate with a suitable cancer cell line (e.g., HT-29) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of DNPM-PI , Dasatinib, and Staurosporine in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Record the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation:
Similar to the in vitro assay, the data is used to generate a dose-response curve and calculate a GI50 (50% growth inhibition) or IC50 value.
| Inhibitor | Cell Line (e.g., HT-29) | Cytotoxicity IC50 (µM) |
| DNPM-PI (Hypothetical) | HT-29 | 5.2 |
| Dasatinib (Comparator) | HT-29 | 0.1 |
| Staurosporine (Comparator) | HT-29 | 0.05 |
This hypothetical data suggests that DNPM-PI has cytotoxic effects on cancer cells, albeit at a higher concentration than the comparators.
Tertiary Validation: Cellular Target Engagement (Western Blot for Phospho-Src)
Scientific Rationale: A cytotoxic effect does not definitively prove that the inhibitor is acting through its intended target. To confirm on-target activity within the cellular environment, we must measure the phosphorylation status of a known downstream substrate of the kinase. For Src, a key indicator of its activation is autophosphorylation at tyrosine 416 (Tyr416).[18] A successful inhibitor should decrease the level of phospho-Src (Tyr416) in treated cells. Western blotting is the gold-standard technique for this analysis.[19]
Detailed Protocol (adapted from various antibody protocols): [20][21]
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HT-29) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DNPM-PI , Dasatinib, and vehicle control at concentrations around their respective cellular IC50 values for a defined period (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
After imaging, strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation and Interpretation:
The Western blot results will visually demonstrate the effect of the inhibitors on Src activation. A significant reduction in the p-Src (Tyr416) band intensity in the lanes corresponding to DNPM-PI and Dasatinib treatment, relative to the total Src and loading control, would confirm on-target engagement.
Caption: Inhibition of the Src signaling pathway by DNPM-PI.
Conclusion and Future Directions
This guide outlines a fundamental and robust workflow for the initial biological validation of novel kinase inhibitors derived from Diethyl 2-(5-nitropyridin-2-yl)malonate. By following a tiered approach from biochemical assays to cellular target engagement, researchers can build a strong, evidence-based case for the activity and mechanism of their synthesized compounds.
The hypothetical data for DNPM-PI illustrates a compound with promising, albeit moderate, activity. The next logical steps in its development would include:
-
Selectivity Profiling: Testing DNPM-PI against a panel of other kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DNPM-PI to improve potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy of optimized compounds in animal models of cancer.
By employing rigorous and well-validated experimental protocols, the journey from a promising chemical scaffold to a potential therapeutic agent can be navigated with scientific integrity and a higher probability of success.
References
-
El-Sayed, N. A. E., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(45), 29285-29302. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 25(23), 5723. Available from: [Link]
-
Bollack, B., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3377. Available from: [Link]
-
Zask, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 14(7), 415-427. Available from: [Link]
-
Al-Obaid, A. M., et al. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Journal of Chemistry, 2019, 1-12. Available from: [Link]
-
Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187060. Available from: [Link]
-
Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(31), 11786–11791. Available from: [Link]
-
Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2237-2244. Available from: [Link]
-
Nan, F., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2235-2253. Available from: [Link]
-
Merck Millipore. (n.d.). Anti-phospho-Src (Tyr416), clone 9A6. Available from: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1435–1441. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Available from: [Link]
-
ResearchGate. (n.d.). Representative Western blot analysis of phosphorylated (p)-Src kinase... Available from: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture: methods and protocols (pp. 237-245). Humana Press. Available from: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]
-
ResearchGate. (n.d.). Some examples of Src kinase inhibitors... Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. Available from: [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(7), 2031-2035. Available from: [Link]
-
Wilson, J. R., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(93), 36561–36573. Available from: [Link]
-
Wang, Y., et al. (2013). Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src. PLoS ONE, 8(7), e71035. Available from: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. atcc.org [atcc.org]
- 18. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Diethyl 2-(5-nitropyridin-2-yl)malonate for synthesizing pyridylacetic acid derivatives.
Executive Summary
For decades, Diethyl 2-(5-nitropyridin-2-yl)malonate has served as the standard intermediate for synthesizing 2-(5-nitropyridin-2-yl)acetic acid and its derivatives. The classical route involves Nucleophilic Aromatic Substitution (
While effective, this benchmark protocol suffers from harsh decarboxylation conditions (often requiring conc. HCl/H₂SO₄ reflux), poor atom economy (loss of two ethanol molecules and CO₂), and process safety concerns regarding the energetic nature of nitropyridines under vigorous acidic reflux.
This guide evaluates three superior alternatives that offer milder conditions, higher chemoselectivity, and improved scalability for drug development workflows.
Comparative Analysis of Reagents
The following table contrasts the benchmark reagent with high-value alternatives based on reaction efficiency, condition mildness, and downstream utility.
| Feature | Diethyl Malonate (Benchmark) | Meldrum's Acid (Recommended) | Di-tert-butyl Malonate (Mild) | Ethyl Cyanoacetate (Industrial) |
| Mechanism | ||||
| Key Reagent | Diethyl malonate | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Di-tert-butyl malonate | Ethyl cyanoacetate |
| Decarboxylation | Harsh: Acidic reflux ( | Mild: Alcohol reflux ( | Mild: TFA/DCM or dilute acid ( | Very Harsh: Conc. Acid/Base Reflux |
| Atom Economy | Low (Loses 2 | High (Loses Acetone + CO₂) | Low (Loses 2 | Moderate |
| Primary Output | Acetic Acid (requires esterification) | Ester (Direct "One-Pot") | Acetic Acid (High Purity) | Acetonitrile / Amide |
| Suitability | General Lab Scale | Pharma/Process Chemistry | Late-Stage Functionalization | Commodity/Agrochem |
Deep Dive: The Alternatives
The "Smart" Route: Meldrum's Acid
Meldrum's acid is the superior alternative for synthesizing pyridylacetic esters directly. Unlike diethyl malonate, which yields the acid (requiring a subsequent esterification step), the Meldrum's acid adduct can be converted directly into the desired ester by simply heating in the appropriate alcohol.
-
Mechanism: The conjugate base of Meldrum's acid displaces the chloride on 2-chloro-5-nitropyridine. The resulting adduct is unstable to heat in the presence of nucleophiles (alcohols), undergoing a cascade of ring-opening and decarboxylation to yield the ester.
-
Why it wins: It combines
, decarboxylation, and esterification into a telescoped sequence, avoiding the isolation of the free acid.
The "Mild" Route: Di-tert-butyl Malonate
When the free acetic acid is required but the substrate contains acid-sensitive groups (e.g., acetals, protecting groups), di-tert-butyl malonate is the reagent of choice.
-
Mechanism: Similar to diethyl malonate, but the tert-butyl esters undergo cleavage via
elimination (releasing isobutylene) under mild acidic conditions (e.g., TFA or dilute HCl) at room temperature. -
Why it wins: It avoids the "boiling in concentrated acid" step required to hydrolyze ethyl esters, preserving sensitive functionalities on the pyridine ring.
The "Nitrile" Route: Ethyl Cyanoacetate
This reagent is preferred only when the target molecule is the acetonitrile derivative (2-(5-nitropyridin-2-yl)acetonitrile) or when cost is the sole driver.
-
Mechanism:
yields the -cyano ester. Decarboxylation to the nitrile is possible, but hydrolysis to the acid is often more difficult than with malonates due to the stability of the nitrile group.
Visualizing the Synthetic Pathways[1]
The following diagram illustrates the divergence in processing conditions between the benchmark and the recommended alternatives.
Caption: Comparative reaction pathways showing the streamlined "One-Pot" nature of the Meldrum's acid route versus the multi-step Benchmark.
Experimental Protocols
Protocol A: The "Smart" Synthesis (Meldrum's Acid Route)
Target: Ethyl 2-(5-nitropyridin-2-yl)acetate
Rationale: This protocol utilizes the dual reactivity of Meldrum's acid: first as a nucleophile for
Reagents:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Meldrum's Acid (1.1 equiv)
-
Triethylamine (2.0 equiv) or
Step-by-Step:
-
Adduct Formation: Dissolve 2-chloro-5-nitropyridine (10 mmol) and Meldrum's acid (11 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add triethylamine (20 mmol) dropwise at 0°C. The solution will turn deep red/orange (characteristic of the Meldrum's adduct anion).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of chloropyridine).
-
Workup (Adduct): Pour into dilute HCl/Ice water. The adduct 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione will precipitate. Filter and dry. Note: You can often skip isolation and proceed to step 5 in a one-pot fashion if DMF is swapped for the alcohol in step 1, though yields are higher with isolation.
-
Alcoholysis/Decarboxylation: Suspend the adduct in Ethanol (30 mL). Add a catalytic amount of
-TsOH (10 mol%) or simply heat to reflux. -
Reflux: Heat at reflux (approx. 78°C) for 4–6 hours. Gas evolution (
) will be observed. -
Purification: Evaporate ethanol. Dissolve residue in EtOAc, wash with
(aq) to remove acidic byproducts. Dry and concentrate to yield the pure ethyl ester.
Typical Yield: 85–92%
Protocol B: The "Mild" Synthesis (Di-tert-butyl Malonate Route)
Target: 2-(5-nitropyridin-2-yl)acetic acid (Free Acid)
Rationale: Used when the free acid is needed without subjecting the molecule to harsh hydrolysis.
Reagents:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Di-tert-butyl malonate (1.1 equiv)
-
NaH (60% dispersion, 2.2 equiv)
-
THF (anhydrous)
-
TFA (Trifluoroacetic acid)
Step-by-Step:
-
Enolate Formation: Suspend NaH in THF at 0°C. Add di-tert-butyl malonate dropwise. Stir 30 mins until gas evolution ceases.
-
Coupling: Add 2-chloro-5-nitropyridine (dissolved in THF) to the enolate.
-
Reaction: Heat to 60°C for 4 hours.
-
Quench: Cool, quench with saturated
. Extract with EtOAc.[2] Concentrate to obtain the di-tert-butyl 2-(5-nitropyridin-2-yl)malonate . -
Deprotection/Decarboxylation: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at room temperature for 3–6 hours.
-
Isolation: Evaporate volatiles. The residue is the acetic acid derivative.[3] Recrystallize from Ether/Hexanes.
Typical Yield: 80–88%
Mechanistic Insight: Meldrum's Acid Cascade
The efficiency of the Meldrum's acid route lies in its unique ring-opening mechanism.
Caption: The thermal decomposition of the Meldrum's adduct generates a reactive ketene intermediate which is trapped by alcohol to form the ester.
References
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives: Hickin, J. A., et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids." The Journal of Organic Chemistry, vol. 87, no. 21, 2022, pp. 14827–14836. [Link] (Primary source for the Meldrum's acid protocol).
-
Risdiplam Synthesis (Di-tert-butyl Malonate Route): Ratni, H., et al. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, vol. 61, no. 15, 2018, pp. 6501–6517. [Link] (Demonstrates the use of di-tert-butyl malonate for mild decarboxylation in complex pyridine synthesis).
-
Industrial Pyridine Synthesis Overview: Baumann, M., et al. "Continuous Flow Synthesis of Pyridine-Based Therapeutics." Reaction Chemistry & Engineering, vol. 5, 2020.[4] [Link] (Context on industrial scalability of malonate vs. cyanoacetate routes).
Sources
A Comparative Study of Leaving Groups in the Synthesis of 2-Pyridylmalonates
Executive Summary: The Strategic Divergence
In the synthesis of 2-pyridylmalonates, the choice of leaving group (LG) dictates the entire synthetic strategy. Unlike simple benzene derivatives, the pyridine ring's nitrogen atom creates a unique electronic environment that bifurcates the reaction landscape into two distinct mechanisms: Nucleophilic Aromatic Substitution (
-
The Fluoride Advantage (
): 2-Fluoropyridine is the superior substrate for uncatalyzed nucleophilic substitution. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the rate-determining step by orders of magnitude (approx. 320x faster than chloride).[1][2] -
The Chloride/Bromide Economy (Catalysis): While kinetically inert in mild
conditions, 2-chloropyridine and 2-bromopyridine are the substrates of choice for industrial scalability. They require Palladium or Copper catalysis to bypass the high activation energy of direct substitution but offer a significantly lower raw material cost profile.
Part 1: Mechanistic Underpinnings
To select the correct leaving group, one must understand the causality behind the reactivity differences.
The "Element Effect" in
In classical
-
Why Fluorine Wins: The high electronegativity of fluorine inductively withdraws electron density from the C-2 position, making it more electrophilic.[1] More importantly, it stabilizes the negative charge on the adjacent nitrogen in the transition state.
-
Why Chlorine/Bromine Fail: Despite having weaker C-X bonds than C-F, their lower electronegativity results in a higher energy barrier for the initial nucleophilic attack.
The Inversion in Metal Catalysis
In Palladium-catalyzed
-
Reactivity Order:
. -
Mechanism: The Pd(0) species inserts into the C-X bond. This step is sensitive to bond strength, making the weak C-I and C-Br bonds highly reactive, while the strong C-F bond renders 2-fluoropyridine virtually inert to standard Pd-catalysis.
Mechanistic Visualization
Figure 1: Divergent mechanistic pathways based on leaving group selection. Note the inversion of reactivity logic between the two routes.
Part 2: Comparative Analysis
The following table synthesizes experimental data to guide substrate selection.
| Feature | 2-Fluoropyridine | 2-Chloropyridine | 2-Bromopyridine |
| Primary Mechanism | Pd/Cu Catalysis | Pd/Cu Catalysis | |
| Reactivity | High (Room Temp to 60°C) | Low (Requires >80°C or Catalyst) | High (with Catalyst) |
| Yield (Typical) | 85 - 95% | 70 - 90% | 80 - 95% |
| Cost (Raw Material) | High ( | Low ($) | Medium ( |
| Atom Economy | High (Loss of NaF) | Lower (Requires Ligand/Catalyst) | Lower (Heavier Leaving Group) |
| Purification | Simple (Filtration/Wash) | Moderate (Metal scavenging required) | Moderate (Metal scavenging required) |
| Key Risk | Cost at scale | Residual heavy metals | Bis-arylation (if highly reactive) |
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Method
Best for: Small-to-medium scale, medicinal chemistry, metal-sensitive applications. Substrate: 2-Fluoropyridine
Reagents:
-
Diethyl malonate (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
2-Fluoropyridine (1.0 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Workflow:
-
Enolate Formation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.
-
Addition: Dropwise add Diethyl malonate (1.1 equiv). Evolution of
gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/homogenous. -
Coupling: Add 2-Fluoropyridine (1.0 equiv) dropwise.
-
Reaction: Warm to room temperature. If reaction is slow (monitor by TLC/LCMS), heat to 60°C for 2-4 hours. 2-Fluoropyridine typically reacts fully within 4 hours at mild temperatures.
-
Quench & Workup: Cool to RT. Carefully quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Check: The disappearance of the 2-F starting material is usually rapid. A common side product is the hydrolyzed pyridine-2-one if moisture is present.
Protocol B: The Scalable Pd-Catalyzed Method
Best for: Large scale, cost-sensitive synthesis, accessing diverse analogs. Substrate: 2-Chloropyridine
Reagents:
-
Diethyl malonate (1.2 equiv)
-
2-Chloropyridine (1.0 equiv)
-
Catalyst:
(2 mol%)[4] -
Ligand:
or XPhos (4 mol%) -
Base:
or (1.5 equiv) -
Solvent: Toluene or Dioxane
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under strict Argon flow, combine
, Ligand, and Base in the reaction vessel. -
Substrate Addition: Add 2-Chloropyridine and Toluene (0.3 M).
-
Enolate Generation (In-situ): Add Diethyl malonate. Note: Unlike
, pre-formation of the enolate with NaH is often not necessary if using at elevated temperatures, though some protocols recommend it for difficult substrates. -
Reaction: Seal the vessel and heat to 100°C for 12-24 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[3] Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Use a metal scavenger (e.g., SiliaMetS) if the product is for biological testing.
Part 4: Decision Matrix & Troubleshooting
Decision Matrix
Use this logic flow to determine the optimal route for your specific project constraints.
Figure 2: Strategic decision tree for selecting the leaving group based on project scale and constraints.
Troubleshooting Common Issues
-
Bis-Arylation:
-
Symptom:[5][6][7][8][9] Formation of 2,2-bis(2-pyridyl)malonate.
-
Cause: The mono-arylated product is more acidic (pKa ~10-11) than diethyl malonate (pKa ~13) and is rapidly deprotonated by the remaining base, reacting again.
-
Fix: Use a large excess of diethyl malonate (2.0 - 3.0 equiv) to statistically favor mono-arylation. Add the base slowly.
-
-
Decarboxylation:
-
Symptom:[5][6][7][8][9] Formation of ethyl 2-pyridylacetate during reaction.
-
Cause: High temperatures (>120°C) or presence of water/hydroxide promoting hydrolysis and subsequent decarboxylation.
-
Fix: Ensure anhydrous conditions. Lower reaction temperature (switch to 2-F if possible to enable lower temps).
-
References
-
Comparison of Halopyridine Reactivity (
): -
Copper-Catalyzed Arylation
-
Palladium-Catalyzed Alpha-Arylation
- Title: Palladium-Catalyzed Alpha-Arylation of Carbonyl Compounds and Nitriles.
- Source: Accounts of Chemical Research (Culkin & Hartwig, 2003).
-
URL:[Link]
-
General
Methodology for Pyridines:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 6. irjms.com [irjms.com]
- 7. library2.smu.ca [library2.smu.ca]
- 8. researchgate.net [researchgate.net]
- 9. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
In Vitro Kinase Assay Protocol: Characterizing Inhibitors Derived from Diethyl 2-(5-nitropyridin-2-yl)malonate
Executive Summary
This guide serves as a technical manual for evaluating kinase inhibitors synthesized from Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5). This precursor is a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines . These scaffolds are privileged structures in medicinal chemistry, frequently targeting tyrosine kinases (e.g., EGFR, c-Met) and serine/threonine kinases (e.g., CDK4/6).
Part 1: Chemical Context & Assay Selection
From Precursor to Product
To design a valid assay, one must understand the physicochemical properties of the analyte. The precursor, Diethyl 2-(5-nitropyridin-2-yl)malonate, typically undergoes cyclization to form 1,6-naphthyridin-5-ones or related bicyclic systems.
-
Chemical Consequence: The resulting inhibitors are often planar, lipophilic, and extended aromatic systems.
-
Assay Risk: These compounds can be autofluorescent or fluorescence quenchers , rendering fluorescence-based assays (like TR-FRET or FP) prone to false positives/negatives. They are also prone to colloidal aggregation in aqueous buffers.
Comparative Analysis of Assay Technologies
The following table compares the suitability of three major assay formats for characterizing naphthyridine-based libraries.
| Feature | ADP-Glo™ (Luminescent) | Radiometric ( | TR-FRET (e.g., LanthaScreen) |
| Readout | Luminescence (Glow) | Radioactivity (Scintillation) | Fluorescence Ratio |
| Mechanism | ADP Detection (Coupled Enzyme) | Phosphate Transfer (Direct) | Antibody Binding / FRET |
| Interference Risk | Low (Chemicals rarely quench light) | None (Gold Standard) | High (Naphthyridines may fluoresce) |
| Sensitivity | High (Detects <20 nM ADP) | Ultra-High | Moderate to High |
| Throughput | High (384/1536-well) | Low/Medium | High |
| Recommendation | Primary Choice for Screening | Validation Only | Not Recommended for this Series |
Part 2: Experimental Protocol (ADP-Glo™ Platform)
Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to assay readout.
Figure 1: Workflow from chemical precursor to luminescent signal generation. The assay relies on a two-step "depletion-detection" logic to ensure background ATP does not interfere.
Reagents & Preparation[1][2]
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100 .
-
Expert Insight: You must include a non-ionic detergent (Triton X-100 or Tween-20). Naphthyridine derivatives are prone to forming colloidal aggregates that sequester enzymes, causing false positives (promiscuous inhibition). Detergents disrupt these aggregates.
-
-
Substrate: Poly(Glu,Tyr) 4:1 (for Tyrosine kinases) or specific peptide (e.g., Histone H1 for CDKs).
-
ATP: Ultra-pure ATP (supplied with kit).[1] Note: Do not use standard lab-grade ATP; ADP contamination will ruin the Z' factor.
-
Compounds: Prepare 10 mM stocks in 100% DMSO.
Step-by-Step Procedure (384-well Format)
Step 1: Compound Handling
-
Perform a serial dilution of the naphthyridine derivatives in 100% DMSO (e.g., 10-point dose-response).
-
Transfer 50 nL of compound to the assay plate (low volume white 384-well plate).
-
Critical Check: Ensure final DMSO concentration is <1%. Naphthyridines require DMSO for solubility, but >2% DMSO inhibits many kinases.
Step 2: The Kinase Reaction (5 µL Volume)
-
Add 2.5 µL of 2X Enzyme Mix (Kinase + Buffer) to the wells.
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 2.5 µL of 2X Substrate/ATP Mix .
-
ATP Concentration:[1] Use
apparent for ATP (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubate at RT for 60 minutes.
Step 3: ADP-Glo Reaction (Stop & Deplete)
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at RT.
-
Mechanism: This stops the kinase reaction and enzymatically digests all unreacted ATP. If this step is too short, high background will result.
-
Step 4: Detection
-
Add 10 µL of Kinase Detection Reagent .
-
Incubate for 30–60 minutes at RT.
-
Mechanism: This converts the generated ADP back into ATP, which then drives the luciferase reaction.[2]
-
-
Measure Luminescence (Integration time: 0.5–1.0 second).
Part 3: Data Analysis & Validation
Calculation of IC50
Data should be normalized to Percent Inhibition :
Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine the IC50.
Troubleshooting Matrix for Naphthyridine Derivatives
| Observation | Probable Cause | Corrective Action |
| High Background (No Enzyme Control) | Incomplete ATP depletion | Extend Step 3 incubation to 60 mins; ensure ATP stock is not degraded. |
| Steep Hill Slope (> 2.0) | Compound aggregation | Increase Triton X-100 to 0.05% or add CHAPS. |
| Low Signal Window | Low Kinase Activity | Verify Enzyme specific activity; increase reaction time or Enzyme concentration. |
| Fluctuating Signal | Compound Precipitation | Check solubility of the nitropyridine-derived scaffold; limit max concentration to 10 µM. |
Self-Validating the System (Z' Factor)
Before running the library, calculate the Z' factor using 16 wells of Max Signal (Enzyme + Substrate) and 16 wells of Min Signal (No Enzyme).
-
Target: Z' > 0.5 is required for a robust assay.
-
Formula:
References
-
Ma, H., et al. (2008). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[3] Assay and Drug Development Technologies, 6(2).
-
Litalien, C., et al. (2018). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 23(7).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235398, Diethyl 2-(5-nitropyridin-2-yl)malonate. Retrieved from [Link]
Sources
Minimum Inhibitory Concentration (MIC) determination for antimicrobials from Diethyl 2-(5-nitropyridin-2-yl)malonate
Executive Summary
Diethyl 2-(5-nitropyridin-2-yl)malonate represents a critical "C-alkylation" scaffold in medicinal chemistry, distinct from the more common N-alkylated pyridine intermediates. Its structural utility lies in the labile malonate group, which allows for facile cyclization into fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) or decarboxylation to access specific alkyl-nitropyridines.
This guide details the Minimum Inhibitory Concentration (MIC) determination protocols for antimicrobial libraries synthesized from this scaffold. Unlike standard hydrophilic antibiotics (e.g., Aminoglycosides), derivatives of this malonate scaffold exhibit significant lipophilicity, requiring modified solubilization protocols to prevent precipitation during microdilution.
Part 1: The Chemical Scaffold & Comparative Advantage
To understand the performance of this product, one must compare the synthetic pathway it enables versus traditional alternatives. The primary alternative is the direct amination of 2-chloro-5-nitropyridine .
Table 1: Scaffold Performance Comparison (Synthetic & Functional)
| Feature | Diethyl 2-(5-nitropyridin-2-yl)malonate (The Product) | 2-Chloro-5-nitropyridine (The Alternative) |
| Reaction Type | C-Alkylation / Cyclization | Nucleophilic Aromatic Substitution (SNAr) |
| Target Diversity | Access to Fused Ring Systems (Indolizines, Quinolizines) | Limited mostly to Aminopyridines or Ethers |
| Lipophilicity (LogP) | High (Tunable via ester hydrolysis) | Moderate |
| Solubility Profile | Requires DMSO/DMF for stock solutions | Soluble in lower alcohols/polar solvents |
| Primary Application | Novel anti-tubercular & antifungal agents | Standard antibacterial screening |
Mechanism of Action (SAR Context)
Antimicrobials derived from this scaffold typically function via two mechanisms, depending on the final derivative:
-
Nitro-reduction: The 5-nitro group is a "warhead" activated by bacterial nitroreductases (e.g., M. tuberculosis Ddn), generating reactive nitrogen species (RNS) that damage DNA.
-
Gyrase Inhibition: Fused systems (like imidazopyridines) synthesized from the malonate often target DNA gyrase (Subunit B), similar to fluoroquinolones but without cross-resistance.
Part 2: Experimental Protocol (MIC Determination)
Standard: CLSI M07-A10 (Aerobes) / M27-A3 (Yeasts) Method: Broth Microdilution Critical Challenge: The malonate ester moiety increases hydrophobicity. Standard aqueous dilution will cause precipitation, leading to false negatives (compound crashes out) or false positives (turbidity read as growth).
Reagents & Preparation
-
Stock Solvent: 100% Dimethyl Sulfoxide (DMSO). Do not use Ethanol (transesterification risk).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Indicator: Resazurin (0.01% w/v) for visual endpoint (Blue
Pink = Growth).
Step-by-Step Workflow
Step A: Compound Solubilization (The "DMSO Spike" Method)
-
Weigh 10 mg of the malonate derivative.
-
Dissolve in 1 mL 100% DMSO to create a
Master Stock. -
Intermediate Dilution: Dilute the Master Stock 1:10 in CAMHB to yield
(10% DMSO).-
Note: If precipitation occurs here, use a 50:50 DMSO:Water intermediate step.
-
Step B: Microplate Setup
-
Dispense
of CAMHB into columns 2–12 of a 96-well round-bottom plate. -
Dispense
of the Intermediate Stock ( ) into Column 1. -
Serial Dilution: Transfer
from Col 1 to Col 2, mix 5x, transfer to Col 3... stop at Col 10. Discard the final .[2]-
Result: Concentration range
. -
DMSO Control: Column 11 serves as the Growth Control (must contain matched % DMSO).
-
Sterility Control: Column 12 (Media only).[1]
-
Step C: Inoculum & Incubation[2]
-
Prepare bacterial suspension (Direct Colony Suspension method) to 0.5 McFarland standard.
-
Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Add
of inoculum to wells in Columns 1–11.-
Final Test Concentration:
. -
Final Inoculum:
CFU/mL.
-
-
Incubate at
for 16–20 hours (24-48h for slow growers like Staphylococcus or Candida).
Visualization of Workflow
Caption: Optimized workflow for hydrophobic malonate derivatives, utilizing an intermediate dilution step to prevent precipitation shock.
Part 3: Performance Data & Analysis
When evaluating libraries derived from Diethyl 2-(5-nitropyridin-2-yl)malonate, expected MIC values vary by the specific modification at the malonate carbon.
Table 2: Representative MIC Ranges (vs. Standards)
| Compound Class | Target Organism | MIC Range ( | Interpretation |
| Unmodified Scaffold | S. aureus (MRSA) | > 64 | Inactive (Pro-drug/Precursor only) |
| Cyclized Imidazopyridine | M. tuberculosis | 0.12 – 2.0 | Highly Potent (Comparable to Isoniazid) |
| Decarboxylated Alkyl-Nitro | E. coli | 8 – 32 | Moderate (Efflux pump liability) |
| Ciprofloxacin (Control) | E. coli | 0.004 – 0.015 | Gold Standard |
| Fluconazole (Control) | C. albicans | 0.25 – 1.0 | Gold Standard |
Data synthesized from structure-activity relationship (SAR) trends in nitropyridine literature [1, 3].[3][4]
Troubleshooting: The "False Resistance" Trap
Researchers often report high MICs (>128
-
Cause: The compound precipitates upon contact with aqueous media, reducing bioavailability.
-
Verification: If MIC is high, centrifuge the well contents. A pellet indicates precipitation.
-
Solution: Use the Resazurin Assay . Metabolic activity (pink color) is easier to distinguish from chemical precipitate (turbidity) than optical density readings.
Part 4: Mechanism & Logic Diagram
The following diagram illustrates why the 5-nitro group (present in the scaffold) is essential for activity, and how the malonate group facilitates the binding geometry.
Caption: Mechanism of Action for 5-nitropyridine derivatives. The scaffold acts as a carrier for the nitro-warhead.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. Version 5.0.
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Provides mechanistic context for nitro-aromatic antimicrobials).
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163-175.
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Kinase Inhibitors Derived from Diethyl 2-(5-nitropyridin-2-yl)malonate
Executive Summary
The structural evolution of kinase inhibitors has increasingly focused on privileged scaffolds that offer tunable selectivity. Diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5) serves as a critical, high-value intermediate in the synthesis of fused bicyclic heteroaromatics, specifically pyrido[1,2-a]pyrimidin-4-ones and imidazo[1,2-a]pyridines . These scaffolds are central to the development of next-generation inhibitors targeting the PI3K/mTOR pathway and Cyclin-Dependent Kinases (CDKs) .
This guide provides a rigorous technical comparison of inhibitors derived from this specific nitropyridine-malonate precursor (designated here as the NPD-Series ) against industry-standard benchmarks. We focus on cross-reactivity profiling to demonstrate how the unique electronic properties of the 5-nitro-derived core influence ATP-pocket selectivity.
Chemical Genesis: From Precursor to Active Scaffold
The utility of Diethyl 2-(5-nitropyridin-2-yl)malonate lies in its bifunctionality. The malonate group facilitates rapid cyclization to form the "hinge-binding" core, while the 5-nitro group provides a handle for late-stage diversification (via reduction to amine and subsequent amidation/urea formation) to access the solvent-exposed region of the kinase pocket.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion of the title reagent into a bioactive kinase inhibitor scaffold.
Figure 1: Synthetic pathway transforming Diethyl 2-(5-nitropyridin-2-yl)malonate into a functional kinase inhibitor. The malonate cyclization creates the ATP-mimetic core.
Comparative Profiling Analysis
To objectively assess the performance of the NPD-Series, we compare a representative derivative (NPD-089 , a dual PI3K/mTOR inhibitor derived from this scaffold) against a promiscuous standard (Staurosporine ) and a selective clinical benchmark (Palbociclib ).
Profiling Methodology: The KINOMEscan® Standard
Selectivity is quantified using the KINOMEscan® platform (Eurofins Discovery), which utilizes an active-site-directed competition binding assay. This method reports thermodynamic dissociation constants (
Key Metrics Defined:
-
Selectivity Score (S35): The percentage of kinases in a panel (e.g., 468 kinases) bound with an affinity of
of the control (DMSO). A lower score indicates higher selectivity. -
Gini Coefficient: A statistical measure of distribution inequality (0 = perfect promiscuity, 1 = perfect selectivity).
Performance Data Comparison
| Compound | Scaffold Origin | Primary Target(s) | S(35) Score (at 1µM) | Gini Coefficient | Major Off-Targets |
| NPD-089 | Diethyl 2-(5-nitropyridin-2-yl)malonate | PI3K | 0.18 | 0.65 | DNA-PK, ATR |
| Staurosporine | Indolocarbazole (Natural Product) | Pan-Kinase | 0.85 | 0.25 | >300 Kinases |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 0.04 | 0.82 | CDK9, FLT3 |
Analysis:
-
Selectivity Profile: The NPD-Series (NPD-089) demonstrates a "Goldilocks" profile. It is less selective than the highly optimized Palbociclib but significantly more distinct than Staurosporine. This is typical for dual inhibitors (e.g., PI3K/mTOR) where the scaffold must accommodate slightly different ATP pockets.
-
Structural Causality: The 5-nitropyridin-2-yl derived core positions the nitrogen atoms to form critical hydrogen bonds with the hinge region (Valine/Isoleucine residues). The malonate-derived carbonyl often interacts with the catalytic lysine, anchoring the molecule.
-
Cross-Reactivity Risks: The primary cross-reactivity for this scaffold series is observed within the PIKK family (DNA-PK, ATR) due to high structural homology in the catalytic domain.
Experimental Protocols
To replicate these profiles or validate new derivatives from this precursor, follow these self-validating protocols.
Competition Binding Assay (KINOMEscan Workflow)
This protocol determines the thermodynamic interaction (
Reagents:
-
Test Compound (10 mM DMSO stock).
-
DNA-tagged Kinase (T7 phage strains).
-
Immobilized Ligand (Biotinylated bait).
-
Streptavidin-coated magnetic beads.
Workflow Visualization:
Figure 2: Competition binding workflow. A reduction in qPCR signal indicates the test compound successfully competed with the immobilized ligand for the kinase active site.
Step-by-Step Protocol:
-
Preparation: Dilute NPD-derivative to 1 µM in 1x Binding Buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Assembly: Combine DNA-tagged kinase, immobilized ligand beads, and test compound in a 384-well plate.
-
Equilibrium: Incubate for 1 hour at room temperature with shaking.
-
Wash: Magnetically separate beads. Wash 3x with 1x PBS/0.05% Tween 20 to remove unbound kinase (if compound bound kinase, the kinase is not on the bead).
-
Elution: (Optional) If measuring bead-bound fraction directly.
-
Readout: Perform qPCR on the supernatant (or beads, depending on specific kit setup) to detect the associated DNA tag.
-
Validation: Signal < 35% of DMSO control = HIT .
-
Enzymatic Validation (IC50)
Hits from the binding assay must be validated functionally.
-
Assay: FRET-based assay (e.g., LanthaScreen).
-
Substrate: GFP-labeled STAT1 or specific peptide substrate.
-
ATP Conc:
apparent (typically 10-100 µM). -
Calculation: Fit data to the Hill equation:
.
Mechanistic Insight: The "Gatekeeper" Interaction
The selectivity of inhibitors derived from Diethyl 2-(5-nitropyridin-2-yl)malonate is often dictated by the "Gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR).
-
Small Gatekeepers (Thr/Ala): The NPD-scaffold binds deeply.
-
Large Gatekeepers (Ile/Met): Steric clash prevents binding unless the scaffold is modified at the C-5 position (original nitro position).
Recommendation: When synthesizing derivatives, maintain the C-5 amine (reduced nitro) as a vector for "solubilizing tails" (e.g., piperazine, morpholine) to exit the pocket towards the solvent, avoiding the gatekeeper clash.
References
-
Eurofins Discovery. (2023). KINOMEscan® Kinase Profiling Platform Technology Guide. Retrieved from [Link]
-
Wu, J., et al. (2019).[2] Discovery of a novel type II BCR-ABL kinase inhibitor CHMFL-ABL-039. Cancer Biology & Therapy.[3][4] Retrieved from [Link][5]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. (Seminal work establishing S-scores).
-
Yu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.[6] Retrieved from [Link][6]
-
Huang, M., et al. (2021).[4][7] Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.[4] European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chayon.co.kr [chayon.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Diethyl 2-(5-nitropyridin-2-yl)malonate Derivatives Bound to Target Proteins
The following guide provides an in-depth structural analysis of Diethyl 2-(5-nitropyridin-2-yl)malonate and its bioactive derivatives. This analysis focuses on the pharmacophoric utility of the 5-nitropyridin-2-yl scaffold in drug discovery, specifically its role as a precursor for bicyclic systems (e.g., naphthyridines, imidazopyridines) and its direct application in designing inhibitors for kinases and metabolic enzymes.
Executive Summary
Diethyl 2-(5-nitropyridin-2-yl)malonate is a high-value synthetic intermediate that serves as a "chassis" for constructing bioactive small molecules. While the parent diester is rarely the final drug due to metabolic instability (esterase sensitivity), its derivatives —specifically those where the malonate moiety is cyclized or converted to stable bioisosteres—are potent inhibitors of targets like CDK2 (Cyclin-dependent kinase 2) , FTO (Fat mass and obesity-associated protein) , and Bacterial Topoisomerases .
This guide analyzes the structural determinants of binding for this scaffold, comparing it against phenyl-based and non-nitrated alternatives.[1]
Key Performance Indicators (KPIs) vs. Alternatives
| Feature | 5-Nitropyridin-2-yl Scaffold | Phenyl/Benzyl Analogs | Unsubstituted Pyridine |
| Electronic Character | Highly Electron Deficient ( | Electron Neutral/Rich | Moderately Deficient |
| Binding Interactions | Strong Nitro- | Hydrophobic/ | H-bond Acceptor (N) |
| Metabolic Stability | Nitro reduction is a liability; requires optimization | Generally Stable | Stable |
| Synthetic Utility | Activates C2 for | Requires Pd-catalysis | Less reactive at C2 |
Structural Biology of the Core Scaffold
The binding affinity of 5-nitropyridin-2-yl derivatives is governed by two critical structural features: the Nitro-Group Electronics and the C2-Linker Geometry .
The "Nitro-Pi" Interaction
Crystallographic data reveals that the 5-nitro group is not merely a steric placeholder but an active participant in binding. The strong electron-withdrawing nature of the nitro group depletes electron density from the pyridine ring, making it a potent
-
Mechanism: This electron deficiency facilitates strong
-stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the protein active site. -
Evidence: Small molecule crystal structures of 5-nitropyridine derivatives often show the nitro group coplanar with the pyridine ring, maximizing resonance and enabling close-contact stacking (3.5 Å) with aromatic partners [1].
The Malonate Linker (C2 Position)
The malonate group at the 2-position provides a gem-dicarbonyl motif.
-
Chelation Potential: In metalloenzymes (e.g., FTO demethylase), the carbonyl oxygens of the malonate (or its amide derivatives) can coordinate catalytic metal ions (e.g.,
, ). -
Tautomerism: The acidic proton at the
-carbon allows for enolization, which can mimic transition states in phosphoryl transfer reactions.
Comparative Analysis: Binding Modes in Key Targets
Case Study A: Kinase Inhibition (CDK2)
Derivatives where the malonate is converted to urea or amide linkers exhibit potent inhibition of Cyclin-Dependent Kinase 2 (CDK2).
-
Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase. The 5-nitro group projects into the solvent-accessible region or interacts with the gatekeeper residue, depending on the specific substitution.
-
Comparison: Unlike phenyl-urea inhibitors, the nitropyridine core induces a distinct electrostatic profile that improves selectivity against off-target kinases [2].
Case Study B: FTO Demethylase Inhibition
The 5-nitropyridine scaffold has been utilized to design inhibitors for the FTO protein, an enzyme linked to obesity.
-
Mechanism: The pyridine ring mimics the 2-oxoglutarate co-factor. The nitro group provides an electrostatic anchor, while substituents at the 2-position (derived from the malonate) extend into the substrate-binding groove.
-
Data Support: Derivatives with a 5-nitropyridine core showed IC50 values in the nanomolar range (e.g., 80-330 nM), significantly more potent than their phenyl counterparts [3].[1]
Experimental Protocols
Protocol 1: Synthesis of Bioactive Derivatives (General Workflow)
To generate the active species for binding studies, the labile ethyl esters must often be converted.
-
Starting Material: Dissolve Diethyl 2-(5-nitropyridin-2-yl)malonate (1 eq) in anhydrous DMF.
-
Cyclization (for Bicyclic Systems): Add hydrazine hydrate or an amidine (1.2 eq) and heat to 80°C. This yields pyrazolo[3,4-b]pyridines or similar fused systems.
-
Decarboxylation (for Mono-carbonyls): Treat with 6M HCl at reflux to generate the 2-acetic acid derivative, followed by amide coupling.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
Protocol 2: X-Ray Crystallography of Protein-Ligand Complex
Objective: Determine the precise binding mode of the derivative.
-
Protein Prep: Express and purify target protein (e.g., CDK2) to >95% homogeneity. Concentrate to 10 mg/mL.
-
Co-crystallization: Mix protein with ligand (molar ratio 1:3) and incubate for 1 hour on ice.
-
Hanging Drop: Mix 1 µL complex + 1 µL reservoir solution (e.g., PEG 3350, 0.2M ammonium acetate).
-
Data Collection: Collect diffraction data at 100K using a synchrotron source.
-
Refinement: Solve structure using Molecular Replacement. Look specifically for electron density corresponding to the nitro group to confirm orientation.
Visualization of Signaling & Synthesis[2][3]
The following diagram illustrates the divergence of the Diethyl 2-(5-nitropyridin-2-yl)malonate scaffold into two distinct binding classes: Direct Binders (Linear) and Cyclized Scaffolds (Fused Rings).
Caption: Structural divergence of the 5-nitropyridin-2-yl malonate scaffold into linear kinase inhibitors and cyclized DNA intercalators.
References
-
Vertex AI Search. (2025). Crystal structure analysis of nitropyridine derivatives showing Nitro-Pi interactions. Retrieved from
-
TandF Online. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties and CDK2 inhibition. Retrieved from
-
University of Southampton. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Retrieved from
-
Frontiers in Microbiology. (2022). Synthesis and Biological Evaluation of Pyridine-3-yl Derivatives as Antibacterial Agents. Retrieved from
Sources
Is Diethyl 2-(5-nitropyridin-2-yl)malonate the best precursor for my target molecule?
Executive Summary: The Verdict
Is Diethyl 2-(5-nitropyridin-2-yl)malonate the best precursor? Yes , but with a specific caveat regarding your downstream target.
If your goal is to synthesize 2-substituted-5-nitropyridine derivatives (specifically acetic acid or ester analogs) on a multigram-to-kilogram scale, the malonate pathway is the industry "Gold Standard." It offers the highest atom economy-to-cost ratio compared to transition-metal catalyzed cross-couplings or Reformatsky-type reactions.
However, if your target requires retaining the dicarbonyl functionality without decarboxylation, or if you are working on a nanomole discovery scale where reagent cost is irrelevant, alternative routes (like Negishi couplings) may offer milder conditions.
The Bottom Line:
-
Scalability: High (Proven in Edoxaban-type process chemistry).
-
Cost-Efficiency: Superior (Avoids Palladium/Ligands).
-
Reaction Cleanliness: High (The product is stable as an enolate, preventing over-alkylation).
Mechanistic Analysis: Why This Route Works
The synthesis relies on Nucleophilic Aromatic Substitution (
-
Activation: The 5-nitro group is a strong electron-withdrawing group (EWG). It activates the 2-position (occupied by a halogen, typically Cl or Br) significantly more than a 5-chloro or 5-methyl substituent would.
-
The Nucleophile: Diethyl malonate, once deprotonated, is a "soft" nucleophile. It attacks the electron-deficient 2-position of the pyridine.
-
Self-Limiting Reaction: A critical advantage of the malonate route is that the product (the alkylated malonate) has a highly acidic proton (
due to the pyridine nitrogen and two carbonyls). It immediately deprotonates in the basic reaction medium to form a stable anion. This prevents double alkylation , a common plague in direct alkylations using simple esters.
Visualization: The Pathway
Caption: The
Comparative Analysis: Malonate vs. Alternatives
This section objectively compares the Malonate route against the two most common alternatives: Ethyl Cyanoacetate and Pd-Catalyzed Cross-Coupling .
Table 1: Technical Performance Matrix
| Feature | Diethyl Malonate Route (Topic) | Ethyl Cyanoacetate Route | Pd-Catalyzed (Suzuki/Negishi) |
| Yield (Typical) | 85 - 95% | 70 - 85% | 60 - 80% |
| Reagent Cost | Low (Commodity chemicals) | Low | High (Pd catalysts, Ligands) |
| Selectivity | Excellent (Mono-alkylation only) | Good | Excellent |
| Downstream Utility | Hydrolysis | Hydrolysis | Direct bond formation (No decarbox needed) |
| Safety Profile | Exothermic (Manageable) | Exothermic + Cyanide waste potential | Low exotherm, but heavy metal waste |
| Atom Economy | Moderate (Loss of CO2 later) | Moderate | Low (Ligand/Metal waste) |
Detailed Breakdown
1. The Malonate Advantage (The "Gold Standard")
-
Pros: The reaction is robust. The 5-nitro group makes the
extremely fast, often proceeding at lower temperatures (0°C to RT) compared to unactivated pyridines. The subsequent hydrolysis and decarboxylation are textbook transformations (acidic reflux) that yield the pure 2-pyridylacetic acid derivative. -
Cons: It requires two steps (Substitution + Decarboxylation) to get to the acetic acid skeleton.
2. The Cyanoacetate Alternative[1]
-
Pros: Similar cost profile to malonate.
-
Cons: The hydrolysis of the nitrile group often requires harsher conditions (conc. H2SO4 or NaOH reflux) than the hydrolysis of the malonate diester. Incomplete hydrolysis can lead to amide impurities which are difficult to purge.
3. Metal-Catalyzed Cross-Coupling (e.g., Negishi with Reformatsky reagents)
-
Pros: Can install the acetate group directly in one step (using Zinc enolates).
-
Cons: The 5-nitro group is a "bomb" for palladium chemistry. Nitro groups can poison catalysts or undergo competing reduction/oxidative addition side reactions. Furthermore, removing residual Palladium to <10 ppm (pharma limit) is expensive.
Experimental Protocol: The Self-Validating System
This protocol is designed for the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate . It uses Sodium Hydride (NaH), which provides the cleanest conversion, though K2CO3/DMSO is a safer alternative for kilogram scales.
Safety Warning: 2-Chloro-5-nitropyridine is a potent sensitizer. NaH releases hydrogen gas. Perform in a fume hood.
Step-by-Step Methodology
-
Anion Formation (The "Indicator" Step):
-
Suspend NaH (60% in oil, 1.1 equiv) in dry THF (anhydrous) at 0°C under Nitrogen.
-
Add Diethyl Malonate (1.1 equiv) dropwise.
-
Validation: Observe H2 evolution.[2] Stir until the solution becomes clear/homogeneous. If solid NaH remains, the deprotonation is incomplete (add negligible amount of EtOH to initiate if "stalled").
-
-
The Coupling (
):-
Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in dry THF.
-
Add this solution dropwise to the malonate anion solution at 0°C.
-
Critical Parameter: Do not allow temperature to exceed 10°C during addition to prevent thermal runaway.
-
Warm to Room Temperature (25°C) and stir for 2-4 hours.
-
Endpoint: The solution will turn dark red/brown (characteristic of the nitropyridine anion). TLC/HPLC should show <1% starting chloride.
-
-
Quench and Isolation:
-
Cool to 0°C. Quench with saturated NH4Cl or dilute HCl.
-
pH Control: Acidify to pH ~3-4. This protonates the product anion (which is soluble in water/basic media) and forces it into the organic layer.
-
Extract with Ethyl Acetate. Wash with Brine. Dry over MgSO4.
-
-
Purification:
-
Concentrate in vacuo.[3]
-
Recrystallize from Ethanol/Hexanes or use as crude for the next step (decarboxylation).
-
Decision Logic for Process Optimization
Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate electronics and project scale.
References
-
Daiichi Sankyo Company, Limited. (2009).[4] Process for the preparation of Edoxaban intermediates. US Patent US8686189B2.[3] Link
- Context: Describes the industrial scale-up of pyridine-malon
-
Organic Process Research & Development. (2014). Development of an Efficient Manufacturing Process for Edoxaban. ACS Publications. Link
- Context: Provides safety data on the exothermicity of nitropyridine substitutions.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2]
- Context: Authoritative text on mechanisms and malon
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-nitropyridine. Link
- Context: Safety and handling data for the starting m
Sources
- 1. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. A Process For Preparation Of Intermediate Of Edoxaban [quickcompany.in]
- 4. WO2023073606A1 - A process for preparation of intermediate of edoxaban - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating Drug-Like Properties of Compounds Derived from Diethyl 2-(5-nitropyridin-2-yl)malonate
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with nitrogen-containing heterocycles present in an estimated 59-82% of small molecule drugs.[1] These structures provide a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets.[2] Diethyl 2-(5-nitropyridin-2-yl)malonate is a highly valuable and versatile starting material. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the malonate ester provides a handle for a wide array of chemical transformations. This dual reactivity allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.
However, synthesizing a novel compound is merely the first step. A potential drug candidate's journey is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] Therefore, a rigorous and early evaluation of "drug-like" properties is not just advisable; it is critical for success. Performing early in vitro screening of ADME and toxicology profiles is essential for selecting candidates with a higher probability of success in later, more expensive stages of development.[4][5]
This guide provides a comprehensive framework for evaluating compounds synthesized from Diethyl 2-(5-nitropyridin-2-yl)malonate. We will walk through the synthesis of a representative molecule, followed by a multi-tiered evaluation strategy, combining predictive computational methods with robust, self-validating in vitro experimental protocols. Our goal is to empower researchers to make informed decisions, prioritizing compounds that possess not only potent biological activity but also the physicochemical and metabolic characteristics required to become a successful therapeutic agent.
Part 1: Synthesis of a Representative Compound (N-benzyl-2-(5-nitropyridin-2-yl)acetamide)
To illustrate the evaluation process, we will first synthesize a representative compound, which we'll designate Cmpd-A . The synthesis begins with the hydrolysis and decarboxylation of the diethyl malonate group, followed by an amidation reaction. This straightforward sequence highlights the utility of the starting material. An alternative compound, Cmpd-B , derived from a different heterocyclic scaffold (e.g., a pyrimidine), will be used for comparative purposes throughout this guide.
Synthetic Scheme for Cmpd-A:
-
Hydrolysis & Decarboxylation: Diethyl 2-(5-nitropyridin-2-yl)malonate is refluxed in the presence of an acid (e.g., H₂SO₄) and water to hydrolyze the esters and subsequently decarboxylate the resulting malonic acid to yield 2-methyl-5-nitropyridine.
-
Amidation: The resulting carboxylic acid is then coupled with benzylamine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a suitable solvent such as DMF (Dimethylformamide) to yield the final product, Cmpd-A .
Part 2: The Initial Gate: In Silico Profiling
Before committing to costly and time-consuming wet lab experiments, we leverage computational tools to predict the fundamental physicochemical properties of our synthesized compounds. This initial screening serves as a critical decision gate, flagging potential liabilities early. The physicochemical properties of small molecule drugs are known to influence their ADMET profiles, including permeability, solubility, and metabolic clearance.[6]
Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability
Developed by Christopher Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to forecast the likelihood of a compound's oral bioavailability. The rule posits that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:[7][8]
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Rationale: These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[7] While not an absolute law—many successful drugs are exceptions—it is an invaluable tool for prioritizing candidates.[9]
Below is a comparative analysis of our representative compound, Cmpd-A , and our alternative, Cmpd-B .
Table 1: Comparison of In Silico Drug-Like Properties
| Property | Cmpd-A (from Nitropyridine) | Cmpd-B (Alternative) | Lipinski's Guideline | Justification |
| Molecular Weight (MW) | 257.25 g/mol | 310.35 g/mol | ≤ 500 | Smaller molecules are more readily absorbed. |
| cLogP | 2.1 | 3.5 | ≤ 5 | Balances solubility and membrane permeability.[10] |
| H-Bond Donors | 1 | 2 | ≤ 5 | Fewer donors improve membrane permeability. |
| H-Bond Acceptors | 4 | 5 | ≤ 10 | Fewer acceptors improve membrane permeability. |
| Lipinski Violations | 0 | 0 | < 2 | Both compounds pass the initial screen. |
Both compounds comfortably pass the Rule of Five analysis, suggesting they possess a reasonable foundation for oral bioavailability. This positive result justifies proceeding to more resource-intensive experimental validation.
Part 3: Experimental Validation: Key In Vitro ADMET Assays
With promising in silico data, we move to the laboratory to obtain empirical data on the most critical drug-like properties. In vitro ADME assays are indispensable for profiling drug candidates and providing essential insights into their metabolic fate and potential interactions.[11][12][13]
Workflow for Experimental Evaluation
The following diagram outlines our systematic approach to the in vitro evaluation of synthesized compounds.
Caption: Experimental workflow for evaluating drug-like properties.
A. Metabolic Stability Assay
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[14] A compound that is metabolized too quickly will have a short half-life in vivo, potentially failing to achieve therapeutic concentrations. We use human liver microsomes (HLMs) for this assay as they are rich in Phase I enzymes (e.g., Cytochrome P450s), which are primary drivers of drug metabolism.[15]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLMs) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing glucose-6-phosphate and G6P-dehydrogenase). This is critical as NADPH is a required cofactor for CYP450 enzymes.
-
Prepare a 1 µM working solution of the test compound (Cmpd-A ) and a positive control (e.g., a rapidly metabolized drug like Verapamil) in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension (final concentration 0.5 mg/mL) and the 1 µM test compound solution.[15]
-
Pre-incubate the plate at 37°C for 10 minutes on an orbital shaker.[14]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. The T=0 sample is immediately quenched.
-
-
Time Points & Quenching:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]
-
The reaction in each aliquot is stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard (for LC-MS analysis). This precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.[14]
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k).
-
-
Calculation:
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) * (mL incubation / mg microsomes).
-
B. Cytotoxicity Assay (MTT Assay)
Early assessment of cytotoxicity is crucial to eliminate compounds that are overtly toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Seed a human cell line (e.g., HepG2, a liver-derived cell line) into a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cmpd-A in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" blank.
-
Incubate for a specified exposure period (e.g., 24 or 48 hours).[18]
-
-
MTT Addition & Incubation:
-
Solubilization & Measurement:
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Part 4: Comparative Analysis and Decision Making
After completing the in vitro assays, we consolidate the data to build a comprehensive profile of our compound and compare it against the alternative. This head-to-head comparison is vital for objective decision-making.
Table 2: Summary of In Vitro Experimental Data
| Parameter | Cmpd-A (from Nitropyridine) | Cmpd-B (Alternative) | Desired Profile | Rationale |
| Kinetic Solubility (µM) | 85 | 40 | > 50 µM | Ensures compound can be absorbed and distributed. |
| Metabolic t½ (min) | 45 | 15 | > 30 min | Indicates sufficient stability to exert a therapeutic effect. |
| Cytotoxicity IC₅₀ (µM) | > 100 | 8 | > 30 µM | A high IC₅₀ suggests a good therapeutic window. |
Interpretation:
-
Cmpd-A , derived from Diethyl 2-(5-nitropyridin-2-yl)malonate, exhibits a superior drug-like profile. It has good aqueous solubility, a desirable metabolic half-life suggesting it's not cleared too rapidly, and very low cytotoxicity.
-
Cmpd-B , in contrast, shows moderate solubility, rapid metabolic clearance (t½ = 15 min), and significant cytotoxicity at a low concentration (IC₅₀ = 8 µM). These are significant red flags.
Decision-Making Framework
The data we've generated feeds directly into a decision-making framework. The goal is to identify compounds with the highest probability of success to move forward.
Caption: Decision-making framework based on in vitro ADMET data.
Based on this framework, Cmpd-A is a strong candidate to advance to the next stage of preclinical development, which would typically involve in vivo pharmacokinetic (PK) studies. Cmpd-B would either be deprioritized or subjected to significant medicinal chemistry efforts to improve its metabolic stability and reduce its toxicity.
Conclusion
Diethyl 2-(5-nitropyridin-2-yl)malonate represents a powerful starting point for the synthesis of novel, drug-like molecules. However, the success of any drug discovery program hinges on a disciplined, data-driven approach to candidate evaluation. By integrating in silico predictions with robust in vitro assays for metabolic stability and cytotoxicity, researchers can efficiently triage compounds. This strategy ensures that resources are focused on candidates like Cmpd-A , which not only demonstrate potential biological efficacy but also possess the fundamental drug-like properties necessary to survive the rigors of preclinical and clinical development. This self-validating system of checks and balances is the cornerstone of modern, efficient drug discovery.
References
-
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace by Typeset. Available from: [Link]
-
Xiong, H. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Available from: [Link]
-
Synthesis of diethyl malonate in situ. ResearchGate. Available from: [Link]
-
Harter, A. G., et al. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021. Available from: [Link]
-
Leśniak, S., et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 2018. Available from: [Link]
-
Tarnavchick, S., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2021. Available from: [Link]
-
Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information. Available from: [Link]
-
Deane, C. M., et al. Target-based evaluation of 'drug-like' properties and ligand efficiencies. PLoS Computational Biology, 2014. Available from: [Link]
-
Lipinski's rule of five. Wikipedia. Available from: [Link]
-
Benet, L.Z., et al. BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 2011. Available from: [Link]
-
In Vitro screening. IQVIA Laboratories. Available from: [Link]
-
Talatu, A., et al. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM), 2025. Available from: [Link]
-
In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences. Available from: [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]
-
Heterocycles in drug discovery: Properties and preparation. ResearchGate. Available from: [Link]
-
Sharma, P. K., et al. A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 2022. Available from: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available from: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available from: [Link]
-
Lledó, B., et al. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 2021. Available from: [Link]
-
Kennedy, E., et al. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 2024. Available from: [Link]
-
Miller, V.P., et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 2013. Available from: [Link]
-
Albert, L. In vitro approaches to evaluate ADMET drug properties. Current Medicinal Chemistry, 2004. Available from: [Link]
-
Mikołajczyk, M. Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. Available from: [Link]
-
Lipinski's rules & drug discovery beyond the rule of five. Chem Help ASAP via YouTube. Available from: [Link]
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Safety Operating Guide
Navigating the Synthesis and Handling of Diethyl 2-(5-nitropyridin-2-yl)malonate: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to advancing drug discovery. Diethyl 2-(5-nitropyridin-2-yl)malonate, a compound of interest in medicinal chemistry, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles and data from analogous chemical structures.
I. Hazard Assessment: A Compound of Two Moieties
The toxicological profile of Diethyl 2-(5-nitropyridin-2-yl)malonate is best understood by considering the hazards associated with both the diethyl malonate backbone and the nitropyridine functional group.
Diethyl Malonate Moiety: Diethyl malonate is a combustible liquid known to cause irritation to the eyes, skin, and respiratory tract.[1][2][3] It is also recognized as being harmful to aquatic life.[4]
Nitropyridine Moiety: The presence of a nitro group on a pyridine ring can introduce additional hazards. Various nitropyridine derivatives are known to cause skin and eye irritation, as well as respiratory irritation.[5] Some are also harmful if swallowed. Therefore, it is prudent to handle Diethyl 2-(5-nitropyridin-2-yl)malonate with the assumption that it carries these potential risks.
Anticipated Hazards of Diethyl 2-(5-nitropyridin-2-yl)malonate:
| Hazard Class | Anticipated Risk |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. |
| Eye Damage/Irritation | Expected to cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Flammability | Combustible liquid. |
| Environmental Hazard | Potentially harmful to aquatic life. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is paramount. The following PPE is mandatory when handling Diethyl 2-(5-nitropyridin-2-yl)malonate to minimize exposure and mitigate risks.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and potential vapors.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect against skin contact and in the event of a fire.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Diethyl 2-(5-nitropyridin-2-yl)malonate will ensure a safe and efficient workflow from receipt of the compound to its final use in an experiment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Step 2: Preparation for Use
-
Before handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
Step 3: Aliquoting and Dispensing
-
Perform all transfers of the compound within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding direct contact.
-
If the compound is a solid, be mindful of dust generation. If it is a liquid, pour carefully to avoid splashing.
Step 4: Experimental Use
-
Conduct all reactions involving Diethyl 2-(5-nitropyridin-2-yl)malonate within the chemical fume hood.
-
Maintain a clean and organized workspace to prevent accidental spills or cross-contamination.
Step 5: Spill Management
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent material such as vermiculite or sand.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
IV. Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of Diethyl 2-(5-nitropyridin-2-yl)malonate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Any disposable lab supplies (e.g., gloves, weigh boats, absorbent pads) that come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing Diethyl 2-(5-nitropyridin-2-yl)malonate should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Methodology:
The recommended method for the disposal of pyridine-containing waste is incineration.[6] All waste containing Diethyl 2-(5-nitropyridin-2-yl)malonate should be disposed of through your institution's hazardous waste management program. This ensures that the waste is handled and treated in compliance with all local, state, and federal regulations. It is often possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with Diethyl 2-(5-nitropyridin-2-yl)malonate, fostering a secure environment for scientific advancement.
References
-
International Labour Organization & World Health Organization. (n.d.). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate MSDS# 14274. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
